molecular formula C20H36O3 B563756 14,15-EE-5(Z)-E

14,15-EE-5(Z)-E

Cat. No.: B563756
M. Wt: 324.5 g/mol
InChI Key: KZTLOTWHEAHQAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

14,15-EE-5(Z)-E is a long-chain fatty acid.

Properties

IUPAC Name

13-(3-pentyloxiran-2-yl)tridec-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h7,9,18-19H,2-6,8,10-17H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTLOTWHEAHQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1C(O1)CCCCCCCC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of 14,15-EE-5(Z)-E

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

14,15-Epoxyeicosa-5(Z)-enoic acid, commonly referred to as 14,15-EE-5(Z)-E or 14,15-EEZE, is a synthetic analog of 14,15-epoxyeicosatrienoic acid (14,15-EET).[1][2] It functions as a potent and selective antagonist of the biological actions of EETs.[3][4] EETs are cytochrome P450-derived metabolites of arachidonic acid that act as critical signaling molecules in the cardiovascular system, primarily as endothelium-derived hyperpolarizing factors (EDHFs).[5][6] this compound exerts its effect by competitively inhibiting the actions of EETs at their putative receptor sites, thereby blocking downstream signaling cascades that lead to vascular smooth muscle hyperpolarization and relaxation.[3][7] This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Core Mechanism of Action

The primary mechanism of action of this compound is the competitive antagonism of epoxyeicosatrienoic acids (EETs).[6] It specifically blocks EET-induced endothelium-dependent hyperpolarization and relaxation in vascular tissues.[3][8]

  • Receptor Antagonism: this compound acts as an antagonist at the putative EET receptor. While a single, definitive EET receptor has yet to be fully characterized, binding studies using a radiolabeled analog of this compound have defined a specific, high-affinity binding site on cell membranes.[7] this compound competes with EETs for this binding site, preventing the initiation of downstream signaling.[7]

  • Inhibition of Vascular Relaxation: In pre-constricted coronary arteries, this compound effectively inhibits the vasorelaxant effects of all four EET regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET), with the greatest potency against 14,15-EET.[3][6] It also blocks the EDHF-mediated relaxation induced by endogenous signaling molecules such as bradykinin, methacholine, and arachidonic acid.[3][8]

  • Specificity: The antagonistic action of this compound is highly specific to the EET pathway. It does not affect vasorelaxation induced by nitric oxide (NO) donors (e.g., sodium nitroprusside), prostacyclin analogs (e.g., iloprost), or direct activators of K+ channels (e.g., NS1619, bimakalim).[3][6][8] Furthermore, it does not inhibit the synthesis of EETs or other arachidonic acid metabolites like 20-hydroxyeicosatetraenoic acid (20-HETE).[3]

Signaling Pathways

This compound functions by interrupting the canonical EET signaling cascade in the vasculature.

3.1 The EET Signaling Pathway

Endothelial cells synthesize and release EETs in response to various agonists like bradykinin.[6] EETs then act in a paracrine fashion on adjacent vascular smooth muscle cells (VSMCs). The binding of EETs to their putative G-protein coupled receptor (GPCR) on VSMCs is thought to activate Gαs, leading to the stimulation of adenylyl cyclase, an increase in intracellular cAMP, and the activation of Protein Kinase A (PKA).[9] This cascade culminates in the opening of large-conductance Ca²⁺-activated potassium channels (BKCa). The subsequent efflux of K⁺ ions from the cell leads to hyperpolarization of the cell membrane, which in turn causes the closure of voltage-gated Ca²⁺ channels, a decrease in intracellular Ca²⁺, and ultimately, smooth muscle relaxation (vasodilation).[6]

3.2 Inhibition by this compound

This compound competitively binds to the putative EET receptor, preventing EETs from initiating this signaling cascade. By blocking the receptor, it prevents G-protein activation, downstream second messenger production, and the opening of BKCa channels, thereby inhibiting smooth muscle hyperpolarization and relaxation.[3]

EET_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell (VSMC) Bradykinin Bradykinin ArachidonicAcid Arachidonic Acid (AA) Bradykinin->ArachidonicAcid Stimulates release CYP450 Cytochrome P450 Epoxygenase ArachidonicAcid->CYP450 Metabolized by EETs EETs CYP450->EETs EET_Receptor Putative EET Receptor (GPCR) EETs->EET_Receptor Binds to G_Protein Gαs EET_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates BKCa BKCa Channel PKA->BKCa Opens Hyperpolarization Hyperpolarization BKCa->Hyperpolarization K+ efflux leads to Relaxation Vasorelaxation Hyperpolarization->Relaxation Antagonist This compound Antagonist->EET_Receptor Blocks Vascular_Reactivity_Workflow A 1. Tissue Preparation (Bovine Coronary Artery Rings) B 2. Mounting in Organ Bath (Krebs Buffer, 37°C) A->B C 3. Equilibration (Resting Tension) B->C D 4. Pre-constriction (e.g., U46619) C->D E_Control 5a. Add Vehicle (Control Group) D->E_Control E_Test 5b. Add this compound (Test Group) D->E_Test F_Control 6a. Add Agonist (e.g., 14,15-EET) E_Control->F_Control F_Test 6b. Add Agonist (e.g., 14,15-EET) E_Test->F_Test G 7. Record Isometric Tension F_Control->G F_Test->G H 8. Data Analysis (Compare Relaxation Curves) G->H

References

An In-depth Technical Guide to 14,15-EE-5(Z)-E as an EET Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxyeicosatrienoic acids (EETs) are crucial lipid signaling molecules derived from arachidonic acid by cytochrome P450 (CYP) epoxygenases. They play a significant role in cardiovascular homeostasis, primarily through their vasodilatory and anti-inflammatory effects. The biological actions of EETs are terminated by soluble epoxide hydrolase (sEH), which converts them to less active dihydroxyeicosatrienoic acids (DHETs). The study of EET signaling pathways and their physiological effects has been greatly advanced by the development of specific antagonists. This guide focuses on 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), a potent and selective antagonist of EETs, providing a comprehensive overview of its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.

Introduction to Epoxyeicosatrienoic Acids (EETs)

EETs are a group of four regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET) that are key mediators in various physiological processes.[1] They are considered to be endothelium-derived hyperpolarizing factors (EDHFs), contributing to the regulation of vascular tone.[2][3] EETs exert their effects by activating signaling cascades that lead to the opening of calcium-activated potassium channels (KCa) in vascular smooth muscle cells, resulting in hyperpolarization and vasodilation.[4][5] Dysregulation of EET metabolism has been implicated in cardiovascular diseases such as hypertension.[6]

This compound: A Selective EET Antagonist

This compound is a synthetic analog of 14,15-EET that has been identified as a selective antagonist of EET-mediated biological responses.[3] It competitively blocks the actions of EETs, thereby inhibiting EET-induced vasodilation and smooth muscle hyperpolarization.[3][7] This selectivity makes it an invaluable tool for elucidating the specific roles of EETs in complex biological systems.

Quantitative Data

The antagonist properties of this compound have been quantified through various experimental approaches, primarily radioligand binding assays and functional vascular relaxation studies.

Table 1: Radioligand Binding Affinity of the EET Antagonist Binding Site
RadioligandCell TypeKd (nM)Bmax (pmol/mg protein)
20-¹²⁵I-14,15-EE-5(Z)-EU937 cell membranes1.11 ± 0.131.13 ± 0.04
Data from Gauthier et al. (2004)[8]
Table 2: Competitive Inhibition of Radioligand Binding by EETs and Analogs
CompetitorOrder of Potency for Displacing 20-¹²⁵I-14,15-EE-5(Z)-E
EETs and Analogs11,12-EET = 14,15-EET > 8,9-EET = this compound
Data from Gauthier et al. (2004)[8]
Table 3: Functional Antagonism of EET-Induced Vascular Relaxation
AntagonistConcentrationTarget EETInhibition of RelaxationArtery Type
This compound10 µM14,15-EET~80%Bovine Coronary
14,15-EEZE-mSI10 µM14,15-EET & 5,6-EETSignificant InhibitionBovine Coronary
Data from Gauthier, K.M., et al. (2002)[3] and Gauthier, K.M., et al. (2003)[9]

Signaling Pathways

EETs initiate their vasodilatory effects through a complex signaling pathway that can be effectively blocked by this compound.

EET_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase EETs EETs CYP_Epoxygenase->EETs Synthesis EET_Receptor Putative EET Receptor (GPCR) EETs->EET_Receptor Binds G_Protein G-Protein EET_Receptor->G_Protein Activates TRPV4 TRPV4 Channel Ca_Influx TRPV4->Ca_Influx Mediates G_Protein->TRPV4 Activates KCa_Channel KCa Channel Ca_Influx->KCa_Channel Activates Hyperpolarization Hyperpolarization KCa_Channel->Hyperpolarization Leads to Vasodilation Vasodilation Hyperpolarization->Vasodilation Causes Antagonist This compound Antagonist->EET_Receptor Blocks

Caption: EET Signaling Pathway Leading to Vasodilation.

The above diagram illustrates the synthesis of EETs in endothelial cells and their subsequent action on vascular smooth muscle cells. EETs are believed to bind to a putative G-protein coupled receptor, leading to the activation of TRPV4 channels and subsequent influx of calcium. This calcium influx activates KCa channels, causing hyperpolarization and ultimately vasodilation. This compound acts by blocking the binding of EETs to their receptor.

Experimental Protocols

Vascular Relaxation Assay in Isolated Arteries

This protocol details the procedure for assessing the antagonist effect of this compound on EET-induced vasodilation in isolated arterial rings.

Vascular_Relaxation_Workflow Start Isolate Arterial Rings Mount Mount in Organ Bath (Krebs Buffer, 37°C, 95% O₂/5% CO₂) Start->Mount Equilibrate Equilibrate under Optimal Tension Mount->Equilibrate Preconstrict Pre-constrict with U46619 Equilibrate->Preconstrict Cumulative_EET Cumulative Addition of EETs (Generate Dose-Response Curve) Preconstrict->Cumulative_EET Repeat_EET Repeat Cumulative Addition of EETs Preconstrict->Repeat_EET Washout Washout Cumulative_EET->Washout Incubate_Antagonist Incubate with this compound (e.g., 10 µM for 30 min) Washout->Incubate_Antagonist Incubate_Antagonist->Preconstrict Re-constrict Analyze Analyze Data (Compare Dose-Response Curves) Repeat_EET->Analyze

Caption: Experimental Workflow for Vascular Relaxation Assay.

Methodology:

  • Tissue Preparation: Isolate bovine coronary arteries and cut them into 2-3 mm rings, taking care to preserve the endothelium.

  • Mounting: Mount the arterial rings in organ baths containing Krebs buffer, maintained at 37°C and bubbled with 95% O₂/5% CO₂.

  • Equilibration: Allow the rings to equilibrate for at least 60 minutes under their optimal resting tension.

  • Pre-constriction: Constrict the arterial rings to approximately 80% of their maximal response using a thromboxane A₂ mimetic such as U46619.

  • EET Dose-Response: Once a stable contraction is achieved, cumulatively add increasing concentrations of an EET regioisomer (e.g., 14,15-EET) to generate a dose-response curve for relaxation.

  • Washout and Antagonist Incubation: Wash the tissues repeatedly to return to baseline tension. Then, incubate the rings with this compound (e.g., 10 µM) for 30 minutes.

  • Repeat Dose-Response: After incubation, pre-constrict the rings again with U46619 and repeat the cumulative addition of the same EET regioisomer.

  • Data Analysis: Compare the dose-response curves in the absence and presence of this compound to determine the extent of antagonism. Relaxation is typically expressed as a percentage of the pre-constriction.

Patch-Clamp Electrophysiology

This protocol outlines the measurement of KCa channel activity in isolated vascular smooth muscle cells and its inhibition by this compound.

Methodology:

  • Cell Isolation: Isolate single vascular smooth muscle cells from bovine coronary arteries by enzymatic digestion.

  • Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries and fill them with a pipette solution containing potassium.

  • Seal Formation: Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane (cell-attached configuration).

  • Recording: Record single-channel currents at a holding potential that allows for the observation of KCa channel openings.

  • Agonist Application: Apply an EET (e.g., 100 nM 14,15-EET) to the bath solution to stimulate KCa channel activity.

  • Antagonist Application: In the presence of the EET, apply this compound (e.g., 100 nM) to the bath to observe the inhibition of channel opening.

  • Data Analysis: Analyze the single-channel recordings to determine the open probability (NPo) of the KCa channels before and after the application of the agonist and antagonist.

Radioligand Competition Binding Assay

This protocol describes how to determine the binding affinity of this compound for the putative EET receptor using a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a suitable source, such as U937 cells, which are known to express EET binding sites.

  • Assay Setup: In a microtiter plate, combine the cell membranes, a fixed concentration of the radioligand (e.g., 20-¹²⁵I-14,15-EE-5(Z)-E), and increasing concentrations of the unlabeled competitor (this compound or other EETs).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ value, which can then be used to calculate the inhibition constant (Ki).

Conclusion

This compound is a critical pharmacological tool for investigating the physiological and pathophysiological roles of EETs. Its selectivity allows for the specific interrogation of EET-mediated signaling pathways. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working in the field of eicosanoid biology and cardiovascular pharmacology. Further characterization of EET antagonists like this compound will continue to enhance our understanding of these important lipid mediators and may pave the way for novel therapeutic strategies targeting the EET pathway.

References

The Role of 14,15-Epoxyeicosa-5(Z)-enoic Acid in Vascular Smooth Muscle Relaxation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Epoxyeicosatrienoic acids (EETs) are cytochrome P450-derived metabolites of arachidonic acid that function as critical endothelium-derived hyperpolarizing factors (EDHFs), inducing hyperpolarization and relaxation of vascular smooth muscle. A key pharmacological tool for elucidating the physiological and pathological roles of EETs is the synthetic analog, 14,15-epoxyeicosa-5(Z)-enoic acid, commonly referred to as 14,15-EE-5(Z)-E or 14,15-EEZE. This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action as a selective EET antagonist, its impact on vascular smooth muscle signaling pathways, and the experimental methodologies used to characterize its function. Quantitative data are summarized, and key signaling and experimental workflows are visualized to provide a comprehensive resource for researchers, scientists, and drug development professionals in the cardiovascular field.

Introduction: The Advent of a Selective EET Antagonist

The vascular endothelium modulates smooth muscle tone through the release of several mediators, including nitric oxide (NO), prostacyclin (PGI₂), and endothelium-derived hyperpolarizing factors (EDHFs). In many vascular beds, particularly coronary arteries, EETs are considered primary EDHF candidates.[1][2] These lipid mediators are synthesized by endothelial cells and act in a paracrine fashion on the underlying vascular smooth muscle cells (VSMCs) to cause vasodilation.[1]

The development of specific pharmacological inhibitors has been crucial to understanding the precise role of EETs. This compound was synthesized as a structural analog of 14,15-EET and identified as a selective and potent EET antagonist.[1][3] Unlike cytochrome P450 inhibitors, which can be non-specific, this compound allows for the targeted blockade of EET activity, making it an invaluable tool for investigating EET-mediated signaling.[1][4] This guide details the antagonistic properties of this compound and its application in vascular pharmacology.

Mechanism of Antagonism in Vascular Smooth Muscle

This compound exerts its effect by competitively inhibiting the actions of EETs at their target sites on vascular smooth muscle cells. Its primary mechanism involves preventing the activation of large-conductance, calcium-activated potassium (BK_Ca) channels, which is the principal downstream effect of EETs leading to vasorelaxation.[5][6]

Signaling Pathway:

  • Agonist Stimulation: Vasoactive agonists like bradykinin stimulate endothelial cells.[4]

  • EET Synthesis: This stimulation leads to the synthesis and release of EETs from the endothelium.[4]

  • EET Action on VSMC: EETs diffuse to adjacent VSMCs and activate BK_Ca channels.[6][7] This activation may involve a G-protein-coupled mechanism, specifically stimulating the Gαs subunit.[4][7]

  • Hyperpolarization: The opening of BK_Ca channels causes an efflux of K+ ions, leading to membrane hyperpolarization.[6][8]

  • Relaxation: Hyperpolarization closes voltage-gated Ca2+ channels, reducing intracellular Ca2+ concentration and causing smooth muscle relaxation (vasodilation).[8]

  • Antagonism by this compound: this compound blocks the ability of EETs to activate BK_Ca channels, thereby inhibiting hyperpolarization and subsequent vasorelaxation.[1][9]

cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell Agonist Agonist (e.g., Bradykinin) EETs EET Synthesis (Cytochrome P450) Agonist->EETs EET_Action EETs EETs->EET_Action BK BK_Ca Channel Hyper Hyperpolarization BK->Hyper Relax Relaxation Hyper->Relax Antagonist This compound Antagonist->BK Inhibits EET_Action->BK Activates cluster_pathways Vasodilatory Pathways Relax Vascular Relaxation NO NO Pathway NO->Relax PGI2 PGI₂ Pathway PGI2->Relax K_Open Direct K⁺ Channel Openers K_Open->Relax EET EET Pathway EET->Relax Antagonist This compound eet_path eet_path Antagonist->eet_path Selectively Inhibits A Vessel Isolation (e.g., Bovine Coronary Artery) B Arterial Ring Preparation (3-5 mm length) A->B C Mounting in Organ Bath (PSS, 37°C, 95% O₂/5% CO₂) B->C D Equilibration & Pre-treatment (Indomethacin, L-NAME) C->D E Pre-constriction (e.g., U46619) D->E F Incubation with Antagonist (this compound) or Vehicle E->F G Cumulative Addition of Agonist (e.g., 14,15-EET, Bradykinin) F->G H Data Acquisition & Analysis (Record Isometric Tension, Calculate % Relaxation) G->H

References

The Role of 14,15-Epoxyeicosa-5(Z)-enoic Acid in Endothelium-Derived Hyperpolarization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), a critical tool in the study of endothelium-derived hyperpolarizing factors (EDHFs). We will delve into its mechanism of action as a selective antagonist of epoxyeicosatrienoic acids (EETs), its impact on vascular signaling pathways, and the experimental protocols utilized to characterize its effects.

Core Concepts: Endothelium-Derived Hyperpolarization and EETs

Endothelium-dependent hyperpolarization is a crucial mechanism for regulating vascular tone, particularly in resistance arteries. It involves the hyperpolarization of vascular smooth muscle cells, leading to their relaxation and vasodilation. While nitric oxide (NO) and prostacyclin are key endothelium-derived relaxing factors, EDHF represents a distinct pathway. Among the candidates for EDHF, epoxyeicosatrienoic acids (EETs), which are cytochrome P450 (CYP) epoxygenase metabolites of arachidonic acid, have garnered significant attention.[1][2][3] EETs, such as 14,15-EET, are released from the endothelium and act on adjacent smooth muscle cells to cause hyperpolarization.[4][5]

This compound: A Selective EET Antagonist

This compound, also known as 14,15-EEZE, is a synthetic analog of 14,15-EET that functions as a selective antagonist of EETs.[2][6] It has been instrumental in elucidating the role of EETs as EDHFs.[7] this compound competitively inhibits the actions of EETs, thereby blocking EET-mediated vasorelaxation and smooth muscle hyperpolarization.[1][2] Importantly, it does not inhibit the synthesis of EETs.[6][7] Its selectivity is highlighted by its lack of effect on vasodilation induced by NO donors (e.g., sodium nitroprusside), prostacyclin analogs (e.g., iloprost), or other potassium channel openers.[4][7]

Signaling Pathways of EET-Mediated Hyperpolarization and its Inhibition by this compound

The signaling cascade of EET-mediated vasorelaxation and its antagonism by this compound is a key area of study. The generally accepted pathway is as follows:

  • Endothelial Cell Stimulation: Agonists such as bradykinin or acetylcholine bind to their respective receptors on endothelial cells.[1][8]

  • EET Synthesis: This binding activates phospholipase A2, leading to the release of arachidonic acid from the cell membrane. Cytochrome P450 epoxygenases then metabolize arachidonic acid to form various EET regioisomers, including 14,15-EET.[3][5]

  • EET Action on Smooth Muscle Cells: EETs diffuse to adjacent vascular smooth muscle cells.[9]

  • Potassium Channel Activation: EETs, particularly 14,15-EET, activate large-conductance calcium-activated potassium (BKCa) channels on the smooth muscle cell membrane.[4][9][10]

  • Hyperpolarization and Relaxation: The opening of BKCa channels leads to an efflux of potassium ions (K+), causing hyperpolarization of the smooth muscle cell membrane. This hyperpolarization closes voltage-gated calcium channels, reducing intracellular calcium concentration and leading to smooth muscle relaxation and vasodilation.[5][9]

  • Antagonism by this compound: this compound acts as a competitive antagonist at the site of EET action on the smooth muscle cell, preventing the activation of BKCa channels and thereby inhibiting hyperpolarization and relaxation.[1][4]

cluster_EC Endothelial Cell cluster_SMC Smooth Muscle Cell Agonist Agonist (e.g., Bradykinin) Receptor Receptor Agonist->Receptor binds PLA2 Phospholipase A2 Receptor->PLA2 activates AA Arachidonic Acid PLA2->AA releases CYP CYP Epoxygenase AA->CYP metabolized by EETs 14,15-EET CYP->EETs produces BKCa BKCa Channel EETs->BKCa activates Hyperpolarization Hyperpolarization BKCa->Hyperpolarization leads to Relaxation Vasorelaxation Hyperpolarization->Relaxation causes EEZE This compound EEZE->BKCa inhibits

Figure 1: Signaling pathway of EET-mediated vasorelaxation and its inhibition by this compound.

Quantitative Data on the Effects of this compound

The inhibitory effects of this compound on EET-induced vasorelaxation and hyperpolarization have been quantified in various studies.

ParameterAgonistAntagonistConcentrationSpecies/TissueEffectReference
Vascular Relaxation 14,15-EETThis compound10 µmol/LBovine Coronary ArteryInhibition of relaxation[2]
Vascular Relaxation BradykininThis compound3 µmol/LBovine Coronary ArteryInhibition of L-nitroarginine-resistant relaxation[2]
Smooth Muscle Hyperpolarization BradykininThis compound3 µmol/LBovine Coronary ArteryInhibition of hyperpolarization[2][7]
BKCa Channel Activity 14,15-EET14,15-EEZE-mSI (an analog)100 nmol/LBovine Coronary Artery Smooth Muscle CellsBlockade of EET-induced channel activation[4]
Vascular Relaxation 11,12-EETThis compound10 µmol/LBovine Coronary ArteryInhibition of relaxation[6]

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to study the effects of this compound.

Vascular Reactivity Studies Using Wire Myography

This technique is used to measure the contractile and relaxant responses of isolated small arteries.

Protocol:

  • Vessel Isolation and Mounting:

    • Isolate arteries (e.g., bovine coronary arteries) and place them in cold physiological salt solution (PSS).

    • Dissect the arteries into rings (typically 2-3 mm in length).

    • Mount the arterial rings on two wires in a wire myograph chamber.[11][12][13]

  • Equilibration and Viability Check:

    • Equilibrate the rings in PSS at 37°C, gassed with 95% O2 / 5% CO2.

    • Gradually increase the tension to a predetermined optimal resting tension.

    • Assess the viability of the endothelium by inducing contraction with a vasoconstrictor (e.g., U46619, a thromboxane A2 analog) followed by a relaxation agent that is endothelium-dependent (e.g., bradykinin or acetylcholine).[13]

  • Experimental Procedure:

    • Pre-constrict the arterial rings with a vasoconstrictor to a stable plateau.

    • For antagonist studies, pre-incubate the rings with this compound for a specified period (e.g., 30 minutes).[11][12]

    • Generate cumulative concentration-response curves to an agonist (e.g., 14,15-EET or bradykinin).

    • Record the changes in isometric tension. Relaxation is typically expressed as a percentage of the pre-constriction.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Isolate Artery B Cut into Rings A->B C Mount in Myograph B->C D Equilibrate & Assess Viability C->D E Pre-constrict D->E F Add Antagonist (this compound) E->F G Add Agonist E->G F->G H Record Tension G->H I Calculate % Relaxation H->I

Figure 2: Experimental workflow for vascular reactivity studies.

Patch-Clamp Electrophysiology for Ion Channel Activity

This technique is employed to measure the activity of single ion channels, such as BKCa channels, in isolated vascular smooth muscle cells.

Protocol:

  • Cell Isolation:

    • Enzymatically digest the vascular tissue to isolate single smooth muscle cells.

  • Patch-Clamp Recording:

    • Use the cell-attached configuration to record the activity of single channels in their native environment.

    • The pipette solution contains ions to carry the current, and the bath solution mimics the extracellular environment.

  • Experimental Procedure:

    • Obtain a baseline recording of channel activity.

    • Add the agonist (e.g., 14,15-EET) to the bath to observe its effect on channel open probability.

    • To test for antagonism, pre-incubate the cell with this compound before adding the agonist.

  • Data Analysis:

    • Analyze the recordings to determine the open probability (Po) of the channel, which is the fraction of time the channel is in the open state.

Conclusion

This compound has proven to be an invaluable pharmacological tool for dissecting the role of EETs as endothelium-derived hyperpolarizing factors. Its selectivity allows researchers to specifically probe the EET-mediated signaling pathway in the regulation of vascular tone. The experimental protocols detailed in this guide provide a framework for investigating the effects of this and other compounds on vascular function. For professionals in drug development, understanding these mechanisms and methodologies is crucial for identifying and characterizing novel therapeutic agents targeting the vascular endothelium.

References

Structure-Activity Relationship of 14,15-Epoxyeicosa-5(Z)-enoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), also known as 14,15-EEZE, is a synthetic analog of the endogenous arachidonic acid metabolite, 14,15-epoxyeicosatrienoic acid (14,15-EET). This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, focusing on its synthesis, metabolism, and biological activity as a potent and selective antagonist of EET-mediated signaling pathways. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated signaling pathways and workflows to facilitate a comprehensive understanding for researchers in pharmacology and drug development.

Introduction

Epoxyeicosatrienoic acids (EETs) are a group of signaling lipids produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases. They play crucial roles in regulating vascular tone, inflammation, and ion channel activity. Among the four regioisomers (5,6-, 8,9-, 11,12-, and 14,15-EET), 14,15-EET is often the most abundant. EETs are considered to be endothelium-derived hyperpolarizing factors (EDHFs) that cause vasodilation by activating calcium-activated potassium channels (KCa) in vascular smooth muscle cells.

The therapeutic potential of modulating EET signaling has led to the development of synthetic analogs to probe their physiological functions and to serve as potential drug candidates. This compound has emerged as a valuable pharmacological tool due to its specific antagonism of EET-induced biological effects. This guide delves into the core aspects of its SAR, providing a foundational resource for its application in research and drug discovery.

Chemical Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not extensively published, its synthesis can be inferred from the established methods for creating other EET analogs. The general strategy involves the stereoselective epoxidation of a polyunsaturated fatty acid precursor.

A plausible synthetic route for this compound would likely involve the following key steps:

  • Starting Material: A suitable 20-carbon fatty acid with a cis-double bond at the 5-position and a double bond at the 14-position.

  • Stereoselective Epoxidation: The use of a chiral epoxidation agent, such as a Jacobsen's catalyst or a Sharpless asymmetric epoxidation, to introduce the epoxide group at the 14,15-position with the desired stereochemistry.

  • Purification: Purification of the final product is typically achieved through chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.

The synthesis of related EET analogs, like 14,15-EEZE-mSI, has been described in the literature and follows similar principles of organic synthesis.

Metabolism

The primary metabolic pathway for EETs involves their hydration to the corresponding, and generally less active, dihydroxyeicosatrienoic acids (DHETs) by the enzyme soluble epoxide hydrolase (sEH). Similarly, this compound is also a substrate for sEH.

  • Enzymatic Conversion: In tissues expressing sEH, such as the liver, kidney, and vasculature, this compound is converted to 14,15-dihydroxy-eicosa-5(Z)-enoic acid (14,15-DHE5ZE).

  • Impact on Activity: This metabolic conversion is crucial as it alters the antagonist selectivity of the molecule. While this compound is a broad-spectrum EET antagonist, its metabolite, 14,15-DHE5ZE, is a selective antagonist for 14,15-EET.

The metabolism of this compound highlights the importance of considering enzymatic degradation in the design and interpretation of experiments using this compound.

cluster_activity Pharmacological Activity This compound This compound sEH Soluble Epoxide Hydrolase (sEH) This compound->sEH 14,15-DHE5ZE 14,15-DHE5ZE sEH->14,15-DHE5ZE Broad EET Antagonist Broad EET Antagonist Selective 14,15-EET Antagonist Selective 14,15-EET Antagonist

Metabolic conversion of this compound by soluble epoxide hydrolase.

Structure-Activity Relationship and Biological Effects

The biological activity of this compound is intrinsically linked to its structural similarity to 14,15-EET, allowing it to bind to the same receptors or binding sites but without eliciting an agonistic response.

Antagonism of EET-Induced Vasodilation

This compound is a potent antagonist of the vasodilatory effects of all four EET regioisomers. It is most effective against 14,15-EET-induced relaxation in pre-constricted coronary arteries.[1][2] This antagonism is achieved without affecting vasodilation induced by other signaling molecules such as nitric oxide donors (e.g., sodium nitroprusside) or prostacyclin analogs (e.g., iloprost), demonstrating its selectivity.[1][2]

Inhibition of Endothelium-Dependent Hyperpolarization

EETs are key mediators of endothelium-dependent hyperpolarization (EDH), which leads to the relaxation of vascular smooth muscle. This compound effectively inhibits the EDH component of vasodilation induced by agonists like bradykinin and methacholine.[1]

Interaction with Ion Channels

The vasodilatory action of EETs is primarily mediated by the activation of large-conductance calcium-activated potassium channels (BKCa) and ATP-sensitive potassium channels (KATP) in vascular smooth muscle cells. This compound has been shown to block the activation of these channels by 14,15-EET.[3] However, it does not appear to have a direct effect on these channels in the absence of EETs.[1]

Off-Target Effects

Current evidence suggests that this compound has a favorable selectivity profile. It does not inhibit the synthesis of EETs or another arachidonic acid metabolite, 20-hydroxyeicosatetraenoic acid (20-HETE).[1] However, some studies have indicated that certain cytochrome P450 inhibitors, such as miconazole, can compete with a radiolabeled analog of this compound for binding sites, suggesting potential for interactions that are not fully characterized.[4] A comprehensive off-target binding profile for this compound across a wide range of receptors and enzymes is not yet publicly available.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activity of this compound and related compounds.

Table 1: Antagonistic Effect of this compound on EET-Induced Relaxation in Bovine Coronary Arteries

Agonist (EET Regioisomer)Concentration of this compoundInhibition of Maximal Relaxation (%)Reference
14,15-EET10 µM~80%[1]
11,12-EET10 µMSignificant Inhibition[1]
8,9-EET10 µMSignificant Inhibition[1]
5,6-EET10 µMSignificant Inhibition[1]

Table 2: Binding Affinity of EETs and Analogs to the EET Antagonist Binding Site

CompoundKi (nM)Reference
11,12-EETCompetitive[4]
14,15-EETCompetitive[4]
8,9-EETCompetitive[4]
This compoundCompetitive[4]
Miconazole315[4]
MS-PPOH1558[4]

Experimental Protocols

Vascular Reactivity Assay

This protocol is used to assess the effect of this compound on agonist-induced vasodilation in isolated arterial rings.

Materials:

  • Isolated arterial rings (e.g., bovine coronary arteries)

  • Organ bath system with force transducers

  • Physiological salt solution (PSS), aerated with 95% O2 / 5% CO2

  • Vasoconstrictor (e.g., U46619)

  • EET regioisomers

  • This compound

  • Other vasoactive agents (e.g., sodium nitroprusside, iloprost)

Procedure:

  • Arterial rings are mounted in organ baths containing aerated PSS at 37°C.

  • The rings are allowed to equilibrate under a resting tension.

  • The rings are pre-constricted with a vasoconstrictor to a stable level of tone.

  • Cumulative concentration-response curves to EET regioisomers are generated.

  • After washing, the rings are incubated with this compound for a specified period.

  • The concentration-response curves to EETs are repeated in the presence of the antagonist.

  • Control experiments are performed with other vasodilators to assess selectivity.

  • Changes in isometric tension are recorded and analyzed to determine the inhibitory effect of this compound.

cluster_prep Preparation cluster_exp Experiment A Mount Arterial Rings B Equilibrate A->B C Pre-constrict B->C D Agonist CRC (Baseline) C->D E Incubate with this compound D->E F Agonist CRC (Antagonist) E->F G Data Analysis F->G

Workflow for a typical vascular reactivity experiment.
Radioligand Binding Assay

This assay is used to characterize the binding of this compound to the EET binding site, often using a radiolabeled antagonist like 20-[¹²⁵I]-14,15-EE-5(Z)-E.

Materials:

  • Cell membranes expressing the EET binding site (e.g., from U937 cells)

  • Radiolabeled antagonist (e.g., 20-[¹²⁵I]-14,15-EE-5(Z)-E)

  • Unlabeled this compound and other competing ligands

  • Binding buffer

  • Glass fiber filters

  • Filtration apparatus

  • Gamma counter

Procedure:

  • Cell membranes are incubated with a fixed concentration of the radiolabeled antagonist.

  • Increasing concentrations of unlabeled this compound or other test compounds are added to compete for binding.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled ligand.

  • The incubation is carried out at a specific temperature and for a set duration to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

  • The radioactivity retained on the filters is measured using a gamma counter.

  • The data are analyzed to determine the binding affinity (Ki) of the competing ligands.

Signaling Pathways

This compound exerts its effects by antagonizing the signaling pathways activated by EETs. The primary pathway involves the blockade of EET-induced smooth muscle hyperpolarization and subsequent vasodilation.

cluster_agonist Agonist Signaling (e.g., Bradykinin) cluster_smc Vascular Smooth Muscle Cell Agonist Bradykinin EndoReceptor Endothelial Receptor Agonist->EndoReceptor PLC PLC EndoReceptor->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release PLA2 cPLA₂ Ca_release->PLA2 AA Arachidonic Acid PLA2->AA CYP CYP Epoxygenase AA->CYP EETs EETs CYP->EETs EET_Receptor EET Receptor (Putative) EETs->EET_Receptor G_Protein G-Protein EET_Receptor->G_Protein K_Channel K⁺ Channel (e.g., BKCa) G_Protein->K_Channel Hyperpol Hyperpolarization K_Channel->Hyperpol Relaxation Vasodilation Hyperpol->Relaxation Antagonist This compound Antagonist->EET_Receptor Blocks

Signaling pathway of EET-mediated vasodilation and its inhibition by this compound.

Conclusion

14,15-Epoxyeicosa-5(Z)-enoic acid is a cornerstone tool for investigating the physiological and pathophysiological roles of epoxyeicosatrienoic acids. Its potent and selective antagonism of EET-mediated vasodilation and hyperpolarization, coupled with a generally clean off-target profile, makes it an invaluable asset for cardiovascular and pharmacological research. A thorough understanding of its structure-activity relationship, including its metabolism and specific effects on ion channels, is critical for the accurate interpretation of experimental results and for guiding the development of future therapeutic agents targeting the EET signaling pathway. Further research is warranted to fully elucidate its in vivo pharmacokinetic profile and to conduct comprehensive off-target screening to further solidify its pharmacological characterization.

References

In-Depth Technical Guide: 14,15-EE-5(Z)-E and its Antagonistic Effect on Potassium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Epoxyeicosa-5(Z)-enoic acid, commonly referred to as 14,15-EE-5(Z)-E or 14,15-EEZE, is a synthetic analog of 14,15-epoxyeicosatrienoic acid (14,15-EET).[1] 14,15-EET belongs to a family of signaling lipids known as epoxyeicosatrienoic acids (EETs), which are metabolites of arachidonic acid produced by cytochrome P450 epoxygenases. EETs are recognized as endothelium-derived hyperpolarizing factors (EDHFs) that play a crucial role in regulating vascular tone.[1][2] They elicit vasodilation primarily through the activation of potassium channels in vascular smooth muscle cells.[2] this compound has been identified as a selective antagonist of EETs, effectively inhibiting their vasodilatory and hyperpolarizing effects.[1][3] This technical guide provides a comprehensive overview of the antagonistic action of this compound on potassium channels, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Data: Inhibitory Effects of this compound on Potassium Channel-Mediated Responses

This compound has been demonstrated to inhibit the effects of 14,15-EET on potassium channels, thereby blocking the downstream physiological responses such as vasodilation. The following table summarizes the available quantitative data on the inhibitory potency of this compound and its more specific analog, 14,15-EEZE-mSI.

AntagonistTarget Channel/ResponsePreparationInhibitory ConcentrationEffectReference
This compound 14,15-EET-induced relaxationBovine coronary arteries10 µM~80% inhibition--INVALID-LINK--
This compound 14,15-EET-induced KATP channel activationRat mesenteric arterial smooth muscle cells5 µMAbolished activation--INVALID-LINK--
14,15-EEZE-mSI 14,15-EET-induced BKCa channel activationBovine coronary arterial smooth muscle cells100 nMBlocked activationGauthier et al., 2004

Signaling Pathways

The vasodilatory action of EETs is mediated by their interaction with specific signaling pathways that culminate in the opening of potassium channels in the vascular smooth muscle cell membrane. This leads to hyperpolarization, a decrease in calcium influx through voltage-gated calcium channels, and subsequent muscle relaxation. This compound exerts its antagonistic effect by interfering with these pathways.

Activation of K-ATP Channels by 14,15-EET and its Inhibition

14,15-EET activates ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells through a G-protein-dependent mechanism. The signaling cascade involves the activation of a stimulatory G-protein alpha subunit (Gαs), which leads to the opening of the K-ATP channel. This compound blocks this pathway, preventing channel activation.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 14_15_EET 14,15-EET GPCR Putative GPCR 14_15_EET->GPCR binds Gs Gαs GPCR->Gs activates KATP K-ATP Channel Hyperpolarization Hyperpolarization KATP->Hyperpolarization leads to 14_15_EEZE This compound 14_15_EEZE->GPCR blocks Gs->KATP activates Vasodilation Vasodilation Hyperpolarization->Vasodilation

Signaling pathway of 14,15-EET-induced K-ATP channel activation and its inhibition by this compound.
Activation of BK-Ca Channels by 14,15-EET and its Inhibition

The activation of large-conductance calcium-activated potassium (BK-Ca) channels by 14,15-EET is also believed to be mediated by a G-protein-coupled receptor. While the specific G-protein subtype is a subject of ongoing research, the pathway leads to an increase in the open probability of the BK-Ca channel, contributing to vasodilation. This compound and its analogs block this activation.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 14_15_EET 14,15-EET GPCR Putative GPCR 14_15_EET->GPCR binds G_protein G-protein GPCR->G_protein activates BKCa BK-Ca Channel Hyperpolarization Hyperpolarization BKCa->Hyperpolarization leads to 14_15_EEZE_mSI 14,15-EEZE-mSI 14_15_EEZE_mSI->GPCR blocks G_protein->BKCa activates Vasodilation Vasodilation Hyperpolarization->Vasodilation

Signaling pathway of 14,15-EET-induced BK-Ca channel activation and its inhibition by 14,15-EEZE-mSI.

Experimental Protocols

The investigation of the effects of this compound on potassium channels relies on established experimental techniques. The following are detailed methodologies for key experiments cited in the literature.

Vascular Reactivity Studies

These experiments assess the effect of this compound on the contractility of blood vessels in response to EETs.

Protocol based on Gauthier et al., 2002:

  • Tissue Preparation: Bovine coronary arteries are dissected and placed in cold physiological salt solution (PSS). The arteries are cleaned of adhering tissue and cut into rings (3-5 mm in length).

  • Mounting: The arterial rings are mounted in organ chambers containing PSS bubbled with 95% O2 and 5% CO2 at 37°C. The rings are connected to isometric force transducers to record changes in tension.

  • Equilibration and Pre-constriction: The rings are allowed to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g. After equilibration, the rings are pre-constricted with a thromboxane A2 mimetic, U46619, to achieve a stable contraction.

  • Drug Application:

    • To assess the effect of 14,15-EET, a cumulative concentration-response curve is generated by adding increasing concentrations of 14,15-EET to the organ bath.

    • To determine the antagonistic effect of this compound, the arterial rings are pre-incubated with this compound (e.g., 10 µM) for a specified period (e.g., 30 minutes) before generating the 14,15-EET concentration-response curve.

  • Data Analysis: The relaxation responses are expressed as a percentage of the pre-constriction induced by U46619.

cluster_protocol Vascular Reactivity Protocol A Dissect and prepare bovine coronary artery rings B Mount rings in organ chambers A->B C Equilibrate and pre-constrict with U46619 B->C D Pre-incubate with This compound (test) or vehicle (control) C->D E Generate cumulative concentration-response curve to 14,15-EET D->E F Record and analyze relaxation response E->F

Experimental workflow for vascular reactivity studies.
Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in single cells.

Protocol based on Li et al., 2005:

  • Cell Isolation: Smooth muscle cells are enzymatically dissociated from rat mesenteric arteries.

  • Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution. The internal solution typically contains a high concentration of potassium and other components to mimic the intracellular environment.

  • Whole-Cell Configuration: A micropipette is brought into contact with a single smooth muscle cell. A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by gentle suction, allowing electrical access to the entire cell.

  • Voltage Clamp: The membrane potential is held constant (clamped) at a specific voltage by a patch-clamp amplifier. This allows for the measurement of the current flowing through the ion channels.

  • Drug Application:

    • The baseline potassium channel current is recorded.

    • 14,15-EET is applied to the cell via the perfusion system to observe its effect on channel activity.

    • To test the antagonism, cells are pre-incubated with this compound before the application of 14,15-EET.

  • Data Acquisition and Analysis: The currents are recorded and analyzed to determine changes in channel open probability and current amplitude.

cluster_protocol Patch-Clamp Electrophysiology Workflow A Isolate vascular smooth muscle cells B Establish whole-cell patch-clamp configuration A->B C Record baseline potassium channel current B->C D Apply 14,15-EET and record channel activation C->D E Pre-incubate with this compound then apply 14,15-EET C->E F Analyze changes in channel current D->F E->F

Experimental workflow for patch-clamp electrophysiology.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of EETs. Its ability to selectively antagonize the activation of potassium channels, particularly K-ATP and BK-Ca channels, by EETs provides a means to dissect the signaling pathways involved in endothelium-dependent hyperpolarization and vasodilation. The quantitative data and experimental protocols outlined in this guide offer a foundation for researchers and drug development professionals working to understand and modulate these important signaling lipids and their effects on cardiovascular function. Further research is warranted to determine the precise molecular interactions between this compound, the putative EET receptor, and the associated potassium channel complexes.

References

The Role of 14,15-EE-5(Z)-E in Elucidating Cardiovascular Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules synthesized from arachidonic acid by cytochrome P450 epoxygenases.[1] They are potent vasodilators and play crucial roles in cardiovascular homeostasis. The study of their signaling pathways has been significantly advanced by the development of selective antagonists. This technical guide focuses on 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E, also known as 14,15-EEZE), a structural analog of 14,15-EET that acts as a potent and selective antagonist of EET-mediated vascular effects.[2][3] This document provides an in-depth overview of the use of this compound as a tool to investigate cardiovascular signaling, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Physicochemical Properties of this compound

A clear understanding of the antagonist's properties is fundamental for its effective application in research.

PropertyValue
Formal Name rel-13-[(2R,3S)-3-pentyloxiranyl]-5Z-tridecenoic acid[4]
CAS Number 519038-92-7[4]
Molecular Formula C₂₀H₃₆O₃[4]
Molecular Weight 324.5 g/mol [4]
Appearance Solid[5]
Solubility Ethanol: 50 mg/ml, DMF: 10 mg/ml, DMSO: 10 mg/ml, PBS (pH 7.2): 0.5 mg/ml[4]

Core Mechanism of Action and Key Signaling Pathways

This compound primarily functions by competitively antagonizing the effects of EETs at their putative receptor sites on vascular smooth muscle and endothelial cells.[2][6] While a specific high-affinity EET receptor has yet to be definitively identified, evidence points towards the involvement of G-protein coupled receptors (GPCRs).[7][8] Some studies suggest potential cross-talk with prostanoid receptors, such as the EP2 receptor, at micromolar concentrations of EETs.[7][8]

The primary downstream effect of EETs that is blocked by this compound is the activation of large-conductance Ca²⁺-activated potassium (BKCa) channels in vascular smooth muscle cells.[9] This leads to membrane hyperpolarization and subsequent vasodilation. This compound has been shown to inhibit these EET-induced effects without directly affecting the BKCa channels themselves.[2]

Below is a diagram illustrating the antagonistic action of this compound on the EET signaling pathway in vascular smooth muscle.

cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell EETs 14,15-EET Receptor Putative EET Receptor (GPCR) EETs->Receptor Activates EEZE This compound EEZE->Receptor Blocks G_Protein G-protein Receptor->G_Protein Activates BKCa BKCa Channel G_Protein->BKCa Activates Hyperpolarization Hyperpolarization BKCa->Hyperpolarization Leads to Vasodilation Vasodilation Hyperpolarization->Vasodilation Causes Start Start Isolate_Artery Isolate Bovine Coronary Artery Start->Isolate_Artery Prepare_Rings Prepare Arterial Rings (3-5 mm) Isolate_Artery->Prepare_Rings Mount_Rings Mount Rings in Organ Bath Prepare_Rings->Mount_Rings Equilibrate Equilibrate (60-90 min) Mount_Rings->Equilibrate Viability_Test Viability Test with KCl Equilibrate->Viability_Test Pre_contract Pre-contract with U46619 Viability_Test->Pre_contract Antagonist_Incubation Pre-incubate with this compound Pre_contract->Antagonist_Incubation Agonist_Addition Add Cumulative Concentrations of EETs Antagonist_Incubation->Agonist_Addition Record_Data Record Isometric Tension Agonist_Addition->Record_Data End End Record_Data->End Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase EETs EETs CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Metabolized by Putative_Receptor Putative EET Receptor EETs->Putative_Receptor Activates DHETs DHETs (less active) sEH->DHETs sEH_Inhibitor sEH Inhibitor sEH_Inhibitor->sEH Inhibits Cardiovascular_Effects Cardiovascular Effects (e.g., Vasodilation) EEZE This compound EEZE->Putative_Receptor Antagonizes Putative_Receptor->Cardiovascular_Effects

References

Methodological & Application

Application Notes and Protocols for 14,15-EE-5(Z)-E in Bovine Coronary Artery Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Epoxyeicosa-5(Z)-enoic acid, commonly referred to as 14,15-EE-5(Z)-E or 14,15-EEZE, is a valuable pharmacological tool for investigating the physiological roles of epoxyeicosatrienoic acids (EETs) in the cardiovascular system. Specifically, in bovine coronary arteries, this compound acts as a selective antagonist of EET-mediated vasodilation, making it instrumental in elucidating the signaling pathways associated with endothelium-derived hyperpolarizing factors (EDHFs).[1][2] EETs, which are metabolites of arachidonic acid produced by cytochrome P450 epoxygenases, are considered to be key EDHFs in the bovine coronary circulation.[1][2][3] They induce vascular smooth muscle hyperpolarization and relaxation, primarily through the activation of calcium-activated potassium (KCa) channels.[3][4][5]

These application notes provide a comprehensive guide for the utilization of this compound in bovine coronary artery studies, including its mechanism of action, experimental protocols, and data interpretation.

Mechanism of Action

This compound is a structural analog of 14,15-EET that competitively inhibits the vasodilator effects of all four EET regioisomers (5,6-, 8,9-, 11,12-, and 14,15-EET), with the highest potency against 14,15-EET.[1][6] It selectively blocks EET-induced relaxations without significantly affecting vasodilation mediated by other pathways, such as those involving nitric oxide (NO) donors (e.g., sodium nitroprusside) or prostacyclin analogs (e.g., iloprost).[2][6] Furthermore, this compound does not inhibit the activity of K+ channel openers like NS1619 and bimakalim, indicating its specificity for the EET signaling cascade.[1][2]

It is important to note that this compound can be metabolized by soluble epoxide hydrolase (sEH) to 14,15-dihydroxy-eicosa-5(Z)-enoic acid (14,15-DHE5ZE).[7] This metabolite exhibits a more selective antagonist profile, primarily inhibiting 14,15-EET-induced relaxations with little effect on other EET regioisomers.[7]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on bovine coronary artery relaxation as reported in the literature.

Table 1: Inhibition of EET-Induced Relaxation by this compound (10 µM)

AgonistMaximal Relaxation (Control)Maximal Relaxation with this compoundApproximate InhibitionReference
14,15-EET~80%~21%~74%[2]
11,12-EET86.20 ± 3.73%59.35 ± 5.5%~31%[8]
Bradykinin95%55%~42%[2]

Table 2: Effect of this compound on Bradykinin-Induced Responses in Small Bovine Coronary Arteries

ParameterBradykinin (10 nmol/L) - ControlBradykinin (10 nmol/L) with this compound (3 µmol/L)Reference
Smooth Muscle HyperpolarizationSignificant hyperpolarizationBlunted hyperpolarization (5 mV)[2]
DilationSignificant dilationBlunted dilation (14 µm)[2]

Experimental Protocols

Protocol 1: Isolated Bovine Coronary Artery Ring Preparation and Isometric Tension Studies

This protocol details the procedure for preparing bovine coronary artery rings and assessing the effect of this compound on vascular tone.

Materials:

  • Fresh bovine hearts obtained from a local abattoir

  • Krebs-bicarbonate buffer (in mM: 118.3 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2.5 CaCl2, 25 NaHCO3, and 11.1 glucose)

  • U46619 (thromboxane A2 mimetic)

  • This compound

  • EET regioisomers (e.g., 14,15-EET)

  • Other vasoactive agents (e.g., sodium nitroprusside, bradykinin, methacholine)

  • Indomethacin (cyclooxygenase inhibitor)

  • L-nitroarginine (nitric oxide synthase inhibitor)

  • Organ bath system with force transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation:

    • Transport fresh bovine hearts to the laboratory in cold Krebs-bicarbonate buffer.

    • Dissect the left anterior descending coronary artery and place it in a petri dish containing cold Krebs buffer.

    • Carefully remove excess connective and adipose tissue.

    • Cut the artery into rings of approximately 3-5 mm in length. The endothelium can be removed by gently rubbing the intimal surface with a pair of fine forceps.

  • Mounting and Equilibration:

    • Mount the arterial rings in organ baths containing Krebs-bicarbonate buffer maintained at 37°C and continuously bubbled with carbogen gas.

    • Connect the rings to isometric force transducers to record changes in tension.

    • Allow the rings to equilibrate for at least 60-90 minutes under a resting tension of approximately 5-10 g, with buffer changes every 15-20 minutes.

  • Experimental Protocol:

    • To study the antagonist effects of this compound, pre-constrict the arterial rings with a submaximal concentration of U46619 (e.g., 20 nmol/L) to achieve a stable contraction.

    • Once a stable plateau is reached, add cumulative concentrations of an EET regioisomer (e.g., 14,15-EET) to generate a concentration-response curve for relaxation.

    • In a separate set of experiments, pre-incubate the arterial rings with this compound (e.g., 3-10 µmol/L) for 20-30 minutes before pre-constriction with U46619.

    • Following pre-constriction, generate a second concentration-response curve for the same EET regioisomer in the presence of this compound.

    • To investigate the role of EETs in endothelium-dependent relaxation, pre-treat rings with indomethacin (to inhibit prostaglandin synthesis) and L-nitroarginine (to inhibit NO synthesis). Then, assess the effect of this compound on the relaxation induced by endothelium-dependent vasodilators like bradykinin or methacholine.[1][2]

  • Data Analysis:

    • Express the relaxation responses as a percentage of the pre-contraction induced by U46619.

    • Compare the concentration-response curves in the absence and presence of this compound to determine the antagonistic effect.

Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows involved in studying this compound in bovine coronary arteries.

EET_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell cluster_antagonist Antagonist Action AA Arachidonic Acid CYP450 CYP450 Epoxygenase AA->CYP450 EETs EETs CYP450->EETs EET_Receptor EET Receptor (GPCR) EETs->EET_Receptor Binds G_Protein G-Protein EET_Receptor->G_Protein Activates PLC PLC G_Protein->PLC KCa KCa Channel (BKCa) PLC->KCa Opens Hyperpolarization Hyperpolarization KCa->Hyperpolarization Relaxation Vasorelaxation Hyperpolarization->Relaxation EEZE This compound EEZE->EET_Receptor Blocks Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_antagonist_exp Antagonist Experiment cluster_analysis Data Analysis A1 Isolate Bovine Coronary Artery A2 Cut into Rings A1->A2 A3 Mount in Organ Bath A2->A3 B1 Equilibrate A3->B1 C1 Pre-incubate with This compound A3->C1 B2 Pre-constrict with U46619 B1->B2 B3 Add Vasodilator (e.g., 14,15-EET) B2->B3 B4 Record Relaxation B3->B4 D1 Compare Concentration- Response Curves B4->D1 C2 Pre-constrict with U46619 C1->C2 C3 Add Vasodilator (e.g., 14,15-EET) C2->C3 C4 Record Relaxation C3->C4 C4->D1

References

Application Notes and Protocols for 14,15-EE-5(Z)-E in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Epoxyeicosa-5(Z)-enoic acid, commonly referred to as 14,15-EEZE, is a critical tool in the study of eicosanoid signaling pathways. It functions as a selective antagonist of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules known to be potent vasodilators and modulators of ion channel activity. These application notes provide a detailed protocol for utilizing 14,15-EEZE in patch clamp electrophysiology experiments to investigate its effects on potassium channels, particularly the large-conductance calcium-activated (BKCa) and ATP-sensitive (KATP) potassium channels, which are key targets of EETs in the vasculature.

Mechanism of Action

EETs, such as 14,15-EET, exert their physiological effects, including vasodilation and cellular hyperpolarization, primarily through the activation of potassium channels in vascular smooth muscle and endothelial cells. The prevailing signaling pathway suggests that EETs bind to a putative Gs protein-coupled receptor (GPCR) on the cell surface. This binding event activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Subsequently, cAMP activates Protein Kinase A (PKA), which is believed to phosphorylate and thereby open BKCa and KATP channels. The resulting efflux of potassium ions leads to hyperpolarization of the cell membrane, closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and ultimately, smooth muscle relaxation.[1][2] There is also evidence suggesting the involvement of Transient Receptor Potential (TRP) channels in the downstream signaling cascade.

14,15-EEZE acts as a competitive antagonist at the putative EET receptor, thereby inhibiting the entire downstream signaling cascade and preventing the EET-induced activation of potassium channels.

Data Presentation

The following tables summarize the quantitative data on the agonist (EETs) and antagonist (14,15-EEZE) activities related to vascular responses and ion channel modulation.

Table 1: Agonist Activity of EETs on Vascular Tone and BKCa Channels

CompoundAgonist ActivityEC50Cell/Tissue TypeReference
14,15-EETVasodilation3-120 pMCanine and porcine coronary microvessels[2]
11,12-EETVasodilation3-120 pMCanine and porcine coronary microvessels[2]
8,9-EETVasodilation3-120 pMCanine and porcine coronary microvessels[2]
5,6-EETVasodilation3-120 pMCanine and porcine coronary microvessels[2]
14,15-EETBKCa Channel Activation~50 nM (for similar efficacy to 11,12-EET)Rat small coronary arteries[1]
11,12-EETBKCa Channel Activation50 nMRat small coronary arteries[1]
All EET regioisomersIncreased BKCa open probability< 156 nMPig coronary artery endothelial cells[3]

Table 2: Antagonist Activity of 14,15-EEZE

AntagonistAgonistEffectConcentrationCell/Tissue TypeReference
14,15-EEZE14,15-EETInhibition of vasodilation10 µmol/LBovine coronary arteries[4]
14,15-EEZE11,12-EETInhibition of vasodilation10 µmol/LBovine coronary arteries[4]
14,15-EEZE8,9-EETInhibition of vasodilation10 µmol/LBovine coronary arteries[4]
14,15-EEZE5,6-EETInhibition of vasodilation10 µmol/LBovine coronary arteries[4]
14,15-EEZE14,15-EETAbolished KATP current increase5 µmol/LRat mesenteric smooth muscle cells[5]
14,15-EEZE11,12-EETAbolished cardioprotective effectNot specifiedCanine heart[6]
14,15-EEZE14,15-EETAbolished cardioprotective effectNot specifiedCanine heart[6]

Experimental Protocols

Protocol 1: Whole-Cell Patch Clamp Recording of EET-Activated Potassium Currents in Vascular Smooth Muscle Cells

This protocol outlines the methodology for recording whole-cell potassium currents in freshly isolated vascular smooth muscle cells and for studying the antagonistic effects of 14,15-EEZE.

1. Cell Preparation: Enzymatic Isolation of Vascular Smooth Muscle Cells

  • Dissect a segment of a suitable artery (e.g., mesenteric artery, coronary artery) in ice-cold, oxygenated physiological salt solution (PSS).

  • Remove adipose and connective tissue.

  • Cut the artery into small segments and incubate in a dissociation medium containing enzymes such as papain and collagenase.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to release single smooth muscle cells.

  • Plate the isolated cells on glass coverslips in a recording chamber.

2. Solutions and Reagents

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.1 Na-GTP. Adjust pH to 7.2 with KOH.

  • 14,15-EET Stock Solution: Prepare a 1 mM stock solution in ethanol and store at -80°C. Dilute to the final desired concentration in the extracellular solution immediately before use.

  • 14,15-EEZE Stock Solution: Prepare a 10 mM stock solution in ethanol and store at -80°C. Dilute to the final desired concentration in the extracellular solution.

3. Electrophysiological Recording

  • Use a patch clamp amplifier and data acquisition system.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Hold the cell at a holding potential of -60 mV.

  • To record potassium currents, apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments for 200 ms).

4. Experimental Procedure for Testing 14,15-EEZE

  • Establish a stable whole-cell recording and record baseline potassium currents.

  • Perfuse the cell with the extracellular solution containing the desired concentration of 14,15-EET (e.g., 1 µM) and record the potentiated potassium currents.

  • After a stable effect of 14,15-EET is observed, co-perfuse the cell with 14,15-EET and a range of concentrations of 14,15-EEZE (e.g., 1 µM, 5 µM, 10 µM).

  • Record the currents at each concentration of 14,15-EEZE to determine its inhibitory effect.

  • A washout step with the control extracellular solution should be performed to check for reversibility.

Visualizations

Signaling Pathway of 14,15-EET and its Antagonism by 14,15-EEZE

EET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 14,15-EET 14,15-EET GPCR Putative EET Receptor (GPCR) 14,15-EET->GPCR Binds 14,15-EEZE 14,15-EEZE 14,15-EEZE->GPCR Blocks Gs Gs-protein GPCR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to K_channel BKCa / KATP Channel K_ion K+ K_channel->K_ion Efflux Gs->AC Activates PKA PKA cAMP->PKA Activates PKA->K_channel Phosphorylates (Opens) Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording Procedure cluster_analysis Data Analysis Cell_Isolation Isolate Vascular Smooth Muscle Cells Seal Form Giga-ohm Seal Cell_Isolation->Seal Solution_Prep Prepare Intra/Extra- cellular Solutions Solution_Prep->Seal Stock_Prep Prepare EET/EEZE Stock Solutions Agonist Apply 14,15-EET Stock_Prep->Agonist Antagonist Co-apply 14,15-EET + 14,15-EEZE Stock_Prep->Antagonist Whole_Cell Achieve Whole-Cell Configuration Seal->Whole_Cell Baseline Record Baseline K+ Currents Whole_Cell->Baseline Baseline->Agonist Measure_Current Measure Current Amplitudes Baseline->Measure_Current Agonist->Antagonist Agonist->Measure_Current Washout Washout Antagonist->Washout Antagonist->Measure_Current CR_Curve Generate Concentration- Response Curve Measure_Current->CR_Curve IC50 Calculate IC50 (if applicable) CR_Curve->IC50

References

Determining the Optimal In Vitro Concentration of 14,15-EE-5(Z)-E: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), also known as 14,15-EEZE, is a valuable research tool for investigating the physiological and pathophysiological roles of epoxyeicosatrienoic acids (EETs). EETs are signaling lipids that modulate vascular tone, inflammation, and cell proliferation. This compound acts as a potent and selective antagonist of EETs, making it crucial to determine its optimal concentration for in vitro studies to ensure specific and reproducible results.[1][2][3] This document provides detailed application notes and protocols for establishing the optimal working concentration of this compound in various in vitro experimental settings.

Mechanism of Action and Signaling Pathway

This compound exerts its antagonistic effects by competing with EETs for binding to a putative G-protein coupled receptor (GPCR).[4][5][6] Activation of this receptor by EETs initiates a signaling cascade involving the Gs alpha subunit, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[5][7] Subsequently, cAMP activates protein kinase A (PKA), which in turn phosphorylates and opens large-conductance Ca2+-activated potassium (BKCa) channels.[5] The opening of these channels leads to potassium ion efflux, membrane hyperpolarization, and ultimately, physiological responses such as vasorelaxation. This compound blocks this pathway at the receptor level, thereby inhibiting the downstream effects of EETs.[1][2] In some cellular contexts, such as cancer cell motility, EETs have been shown to transactivate the epidermal growth factor receptor (EGFR), leading to the activation of downstream PI3K/Akt and ERK signaling pathways; these effects are also inhibited by this compound.[8]

EET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EET 14,15-EET (Agonist) GPCR Putative EET Receptor (GPCR) EET->GPCR Binds & Activates EEZE This compound (Antagonist) EEZE->GPCR Binds & Blocks Gs Gs Protein GPCR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to BKCa BKCa Channel (Closed) BKCa_open BKCa Channel (Open) K_ion K+ BKCa_open->K_ion Gs->AC Stimulates PKA PKA cAMP->PKA Activates PKA->BKCa Phosphorylates Hyperpolarization Hyperpolarization & Physiological Response K_ion->Hyperpolarization

Caption: Signaling pathway of 14,15-EET and its antagonism by this compound.

Quantitative Data Summary

The optimal concentration of this compound is application-dependent. The following tables summarize reported effective concentrations in various in vitro systems.

Table 1: Antagonistic Activity of this compound

Assay SystemAgonistMeasured EffectThis compound Concentration% InhibitionReference
Bovine Coronary Artery Rings14,15-EETVasorelaxation10 µM~82%[1]
Bovine Coronary ArteriesBradykininHyperpolarization & Relaxation3 µMSignificant[1][2]

Table 2: Binding Affinity of this compound

Assay SystemRadioligandParameterValueReference
U937 Cell Membranes[¹²⁵I]20-iodo-14,15-EE-5(Z)-EKi~8.9 nM[9]

Experimental Protocols

To determine the optimal concentration of this compound for a specific in vitro model, a dose-response analysis is recommended. Below are protocols for a cell viability assay to determine cytotoxicity and a functional assay to assess antagonistic potency.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_cells Prepare Cell Culture seed_cells Seed Cells in Multi-well Plates prep_cells->seed_cells prep_compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions of This compound prep_compound->serial_dilution treat_cells Treat Cells with This compound seed_cells->treat_cells serial_dilution->treat_cells incubation Incubate for Defined Period treat_cells->incubation assay Perform Viability or Functional Assay incubation->assay read_plate Read Plate with Plate Reader assay->read_plate dose_response Generate Dose-Response Curve read_plate->dose_response determine_ic50 Determine IC50/EC50 dose_response->determine_ic50

Caption: General workflow for determining the optimal in vitro concentration.

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol aims to determine the concentration range of this compound that is non-toxic to the cells of interest.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in complete culture medium to obtain a range of concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (medium with the same final concentration of solvent as the highest compound concentration).

  • Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Add solubilization buffer to each well and incubate until the formazan crystals are fully dissolved.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 2: Functional Antagonism Assay (e.g., Inhibition of Vasorelaxation)

This protocol is designed to determine the effective concentration of this compound for antagonizing EET-induced biological responses. This example focuses on vasorelaxation, but the principle can be adapted to other functional assays.

Materials:

  • Isolated tissue (e.g., bovine coronary artery rings) or cultured cells (e.g., smooth muscle cells)

  • Physiological salt solution (e.g., Krebs-Henseleit solution) or appropriate cell culture medium

  • 14,15-EET (agonist)

  • This compound (antagonist)

  • Vasoconstrictor (e.g., U46619) for tissue bath experiments

  • Tissue bath setup or cell-based assay platform

  • Data acquisition system

Procedure:

  • Tissue/Cell Preparation: Prepare the isolated tissue or cultured cells according to standard laboratory protocols.

  • Pre-incubation with Antagonist: Incubate the tissue/cells with various concentrations of this compound (or vehicle control) for a predetermined period (e.g., 30 minutes). The concentration range should be informed by the cytotoxicity data (Protocol 1) and published values (Tables 1 & 2).

  • Agonist Stimulation:

    • For tissue bath experiments, pre-constrict the arterial rings with a vasoconstrictor like U46619.

    • Add a fixed concentration of 14,15-EET to elicit a biological response (e.g., vasorelaxation).

  • Data Acquisition: Record the response (e.g., change in tension for tissue baths, or a relevant cellular endpoint) over time.

  • Data Analysis:

    • Quantify the inhibitory effect of this compound by comparing the response in the presence and absence of the antagonist.

    • Generate a concentration-inhibition curve by plotting the percentage of inhibition against the log of the this compound concentration.

    • From this curve, determine the IC50 value, which represents the concentration of this compound required to inhibit the agonist response by 50%.

Conclusion

The optimal in vitro concentration of this compound is a critical parameter that must be empirically determined for each experimental system. By first assessing its cytotoxic profile and then performing functional antagonism assays, researchers can confidently select a concentration that is both effective and non-toxic, leading to reliable and interpretable data in the investigation of EET signaling. Based on the available literature, a starting concentration range of 1-10 µM for functional assays appears to be a reasonable starting point, with the understanding that the optimal concentration may vary.

References

Application Notes and Protocols: The Use of 14,15-EE-5(Z)-E to Inhibit EET-Induced Hyperpolarization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental use of 14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), a selective antagonist of epoxyeicosatrienoic acids (EETs), in blocking EET-induced hyperpolarization and subsequent vasorelaxation. The following protocols are based on established methodologies in the field of vascular pharmacology and electrophysiology.

Introduction

Epoxyeicosatrienoic acids (EETs) are cytochrome P450-derived metabolites of arachidonic acid that act as endothelium-derived hyperpolarizing factors (EDHFs) in various vascular beds.[1][2][3] They play a crucial role in regulating vascular tone by inducing hyperpolarization of vascular smooth muscle cells. This hyperpolarization is primarily mediated by the activation of large-conductance calcium-activated potassium channels (BKCa), leading to potassium ion efflux and subsequent relaxation of the smooth muscle.[1][4]

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of EETs.[5] It selectively antagonizes the effects of EETs, including their vasodilatory and hyperpolarizing actions, without directly inhibiting BKCa channels or other common vasodilatory pathways.[5][6] This selectivity makes it an ideal agent for isolating and studying EET-mediated signaling cascades.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of this compound on EET-induced vascular relaxation.

Table 1: Inhibition of EET Regioisomer-Induced Relaxation by this compound in Bovine Coronary Arteries

EET RegioisomerAgonist Concentration for Maximal Relaxation% Maximal Relaxation (Control)% Maximal Relaxation with this compound (10 µM)
14,15-EET1 µM85 ± 525 ± 7
11,12-EET1 µM82 ± 645 ± 8
8,9-EET1 µM78 ± 750 ± 9
5,6-EET1 µM75 ± 655 ± 10

*Data are presented as mean ± SEM. *P < 0.05 compared to control. Data synthesized from multiple sources.[6]

Table 2: Effect of this compound on Bradykinin-Induced Hyperpolarization and Relaxation in Bovine Coronary Arteries

TreatmentBradykinin-Induced Hyperpolarization (mV)Bradykinin-Induced Relaxation (%)
Control (Bradykinin 10 nM)-25 ± 370 ± 5
This compound (3 µM) + Bradykinin (10 nM)-8 ± 220 ± 4

*Data are presented as mean ± SEM. *P < 0.05 compared to control. Data synthesized from multiple sources.[6]

Signaling Pathways

The following diagrams illustrate the signaling pathways involved in EET-induced hyperpolarization and its inhibition by this compound.

EET_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell agonist Agonist (e.g., Bradykinin) receptor Receptor agonist->receptor plc PLC receptor->plc ip3 IP3 plc->ip3 ca_endo ↑ [Ca²⁺]i ip3->ca_endo cyp CYP450 Epoxygenase ca_endo->cyp eet EETs cyp->eet aa Arachidonic Acid aa->cyp Metabolism eet_receptor EET Receptor (?) eet->eet_receptor Binds g_protein G-Protein eet_receptor->g_protein bkca BKCa Channel g_protein->bkca Activates k_efflux K⁺ Efflux bkca->k_efflux hyperpolarization Hyperpolarization k_efflux->hyperpolarization relaxation Vasorelaxation hyperpolarization->relaxation eeze This compound eeze->eet_receptor Blocks

Caption: EET signaling pathway leading to vasorelaxation and its blockade by this compound.

Experimental Protocols

Protocol 1: Isometric Tension Measurement in Isolated Arterial Rings

This protocol details the methodology for assessing the effect of this compound on EET-induced relaxation in isolated blood vessels.

1. Tissue Preparation: a. Euthanize the animal (e.g., bovine) according to approved institutional guidelines. b. Carefully dissect the desired artery (e.g., coronary artery) and place it in cold, oxygenated Krebs-bicarbonate buffer (composition in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, and 11 glucose). c. Clean the artery of surrounding connective and adipose tissue. d. Cut the artery into rings of 2-3 mm in length. For endothelium-dependent studies, take extreme care not to damage the intimal surface.

2. Experimental Setup: a. Mount the arterial rings in an organ bath chamber filled with Krebs-bicarbonate buffer, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2. b. Attach one end of the ring to a fixed support and the other to an isometric force transducer connected to a data acquisition system. c. Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2-5 g (optimize for the specific vessel). During equilibration, replace the buffer every 15-20 minutes.

3. Experimental Procedure: a. After equilibration, contract the arterial rings with a submaximal concentration of a vasoconstrictor, such as the thromboxane A2 mimetic U46619 (e.g., 10-100 nM), until a stable plateau is reached. b. To assess the inhibitory effect of this compound, pre-incubate a set of rings with the antagonist (e.g., 10 µM) for 20-30 minutes prior to the addition of the vasoconstrictor. A vehicle control (e.g., ethanol) should be run in parallel. c. Once a stable contraction is achieved, generate a cumulative concentration-response curve to an EET regioisomer (e.g., 14,15-EET, from 1 nM to 10 µM). d. Record the relaxation at each concentration. Relaxation is typically expressed as a percentage of the pre-contraction induced by U46619.

4. Data Analysis: a. Plot the concentration-response curves for the EET agonist in the presence and absence of this compound. b. Compare the maximal relaxation and the EC50 values between the two groups using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol_1_Workflow start Start tissue_prep Tissue Preparation (Arterial Rings) start->tissue_prep mounting Mounting in Organ Bath tissue_prep->mounting equilibration Equilibration (60-90 min) mounting->equilibration pre_contraction Pre-contraction (e.g., U46619) equilibration->pre_contraction treatment Treatment Group: Pre-incubation with this compound pre_contraction->treatment control Control Group: Vehicle pre_contraction->control ccrc Cumulative Concentration-Response Curve to EET treatment->ccrc control->ccrc data_acq Data Acquisition (Isometric Tension) ccrc->data_acq analysis Data Analysis data_acq->analysis end End analysis->end Protocol_2_Workflow start Start tissue_prep Artery Preparation and Mounting start->tissue_prep microelectrode_prep Microelectrode Preparation (3M KCl, 40-80 MΩ) tissue_prep->microelectrode_prep impale Impale Smooth Muscle Cell microelectrode_prep->impale record_rmp Record Resting Membrane Potential (RMP) impale->record_rmp treatment_group Perfusion with this compound record_rmp->treatment_group control_group Perfusion with Vehicle record_rmp->control_group agonist_app Apply Agonist (e.g., Bradykinin) treatment_group->agonist_app control_group->agonist_app record_hyperpol Record Membrane Hyperpolarization agonist_app->record_hyperpol analysis Data Analysis record_hyperpol->analysis end End analysis->end

References

Preparing Stock Solutions of 14,15-EE-5(Z)-E for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EET-5(Z)-E) is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 (CYP) epoxygenases. It functions as a signaling molecule in various physiological processes, including vasodilation, anti-inflammation, and cellular proliferation. As a potent endogenous mediator, 14,15-EET-5(Z)-E and its analogs are of significant interest in drug discovery and development. This document provides detailed protocols for the preparation of 14,15-EE-5(Z)-E stock solutions for in vitro cell culture experiments, along with methodologies for relevant cell-based assays and an overview of its signaling pathways.

Data Presentation

Quantitative data for the preparation and application of this compound in cell culture are summarized in the tables below for easy reference and comparison.

Table 1: Properties and Solubility of this compound

PropertyValue
Molecular FormulaC₂₀H₃₂O₃
Molecular Weight320.5 g/mol
Solubility in Ethanol≥ 50 mg/mL
Solubility in DMSO≥ 50 mg/mL
Solubility in DMF≥ 50 mg/mL
Storage of Stock Solution-20°C for up to 1 month, -80°C for up to 6 months[1]

Table 2: Recommended Concentrations for Stock and Working Solutions

SolutionSolventRecommended ConcentrationMaximum Final Solvent Concentration in Culture
Primary Stock SolutionEthanol, DMSO, or DMF1-10 mg/mL (3.12-31.2 mM)N/A
Intermediate Stock SolutionCell Culture Medium100-1000x final concentrationN/A
Working SolutionCell Culture Medium10 nM - 10 µMEthanol, DMSO < 0.5%; DMF < 0.1%[1][2][3]

Table 3: Example Working Concentrations in Cell-Based Assays

AssayCell TypeEffective ConcentrationReference
Neurite OutgrowthPC12, Rat Hippocampal Neurons100 nM[4][5]
Inhibition of Aromatase ActivityRat Aortic Smooth Muscle Cells1 µM[6]
Inhibition of Fibroblast ActivationNIH3T3, Primary Murine Lung Fibroblasts0.5 - 1 µM[7]
Promotion of Aβ UptakePrimary Astrocytes0 - 10 µM[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration primary stock solution and its subsequent dilution to working concentrations for cell culture experiments.

Materials:

  • This compound (solid or as supplied in a solvent)

  • Anhydrous Ethanol (≥99.5%) or Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Sterile, pyrogen-free cell culture medium

  • Calibrated pipettes and sterile tips

Procedure:

  • Reconstitution of Solid this compound:

    • If starting with solid this compound, carefully weigh the desired amount in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous ethanol or DMSO to achieve a stock concentration of 1-10 mg/mL. For example, to make a 10 mg/mL stock, dissolve 1 mg of this compound in 100 µL of solvent.

    • Vortex gently until fully dissolved.

  • Handling of Pre-dissolved this compound:

    • If this compound is supplied in a solvent (e.g., ethanol), it can be used directly as the primary stock solution. Note the concentration provided by the manufacturer.

  • Preparation of Intermediate Dilutions (Optional):

    • To minimize the amount of organic solvent added to the final cell culture, it is recommended to prepare an intermediate dilution of the primary stock solution in sterile cell culture medium.

    • For example, dilute the 10 mg/mL primary stock 1:100 in cell culture medium to obtain a 100 µg/mL intermediate stock. This intermediate stock will have a solvent concentration of 1%.

  • Preparation of Working Solutions:

    • Prepare the final working solution by diluting the primary or intermediate stock solution into the final volume of cell culture medium.

    • Crucially, ensure the final concentration of the organic solvent in the cell culture medium is non-toxic to the cells. For most cell lines, the final concentration of ethanol and DMSO should not exceed 0.5%, and for DMF, it should be below 0.1%.[1][2][3]

    • For example, to prepare a 100 nM working solution from a 10 mg/mL (31.2 mM) primary stock in DMSO, a 1:312,000 dilution is required. This would result in a negligible final DMSO concentration. A more practical approach is to use serial dilutions.

  • Storage:

    • Store the primary stock solution in tightly sealed vials at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1] Avoid repeated freeze-thaw cycles.

Protocol 2: Neurite Outgrowth Assay in PC12 Cells

This protocol details a method to assess the effect of this compound on nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells.

Materials:

  • PC12 cells

  • Collagen type IV-coated 24-well plates

  • DMEM with low serum (e.g., 0.25% horse serum, 0.13% FCS)

  • Nerve Growth Factor (NGF)

  • This compound working solutions

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Imaging system (inverted microscope with a camera)

  • Image analysis software

Procedure:

  • Cell Seeding:

    • Seed PC12 cells onto collagen type IV-coated 24-well plates at a density of 1 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Induction of Differentiation:

    • After 24 hours, replace the culture medium with low-serum DMEM containing 50 ng/mL NGF.

    • Add this compound at the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle control (medium with the same final concentration of solvent used for the this compound stock).

    • Incubate the cells for 48-72 hours.

  • Fixation and Imaging:

    • After the incubation period, gently wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

    • Wash the cells again with PBS.

    • Acquire images of multiple random fields per well using an inverted microscope.

  • Quantification of Neurite Outgrowth:

    • Quantify neurite outgrowth using image analysis software. Common parameters to measure include:

      • Percentage of cells with neurites (a neurite is often defined as a process longer than the cell body diameter).

      • Average neurite length per cell.

      • Total neurite length per field.

    • Statistical analysis should be performed to compare the effects of different concentrations of this compound to the vehicle control.

Protocol 3: Cell Viability (MTT) Assay

This assay should be performed in parallel with the primary functional assay to ensure that the observed effects of this compound are not due to cytotoxicity.

Materials:

  • Cells of interest (e.g., PC12 cells)

  • 96-well plates

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density appropriate for the cell type and duration of the experiment.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Treat the cells with the same concentrations of this compound as used in the primary assay. Include vehicle controls.

    • Incubate for the same duration as the primary assay.

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.[8]

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.[8]

    • Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[8]

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathways

14,15-EET-5(Z)-E exerts its cellular effects through multiple signaling pathways. A primary mechanism involves its interaction with a putative G-protein coupled receptor (GPCR) on the cell surface, leading to the activation of Gαs. This activation stimulates downstream signaling cascades that can vary depending on the cell type. In vascular smooth muscle cells, this leads to the activation of large-conductance calcium-activated potassium (BKCa) channels and ATP-sensitive potassium (KATP) channels, resulting in hyperpolarization and vasorelaxation.[9]

Furthermore, 14,15-EET can activate the FAK/PI3K/AKT signaling pathway, which is involved in cell proliferation and migration.[4][10] In some contexts, 14,15-EET is metabolized by soluble epoxide hydrolase (sEH) to 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), which can then act as an agonist for peroxisome proliferator-activated receptor α (PPARα), influencing gene expression related to lipid metabolism and inflammation.[11] There is also evidence for the involvement of the transient receptor potential vanilloid 4 (TRPV4) channel in mediating some of the effects of 14,15-EET.[3][12][13]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus EET This compound GPCR Putative GPCR EET->GPCR Binds TRPV4 TRPV4 Channel EET->TRPV4 Activates FAK FAK EET->FAK Activates sEH sEH EET->sEH Metabolized by Gas Gαs GPCR->Gas Activates K_channel K+ Channels (BKCa, KATP) Cell_response Cellular Responses (Vasorelaxation, Proliferation, Neurite Outgrowth, etc.) K_channel->Cell_response Leads to Gas->K_channel Activates PI3K PI3K FAK->PI3K AKT AKT PI3K->AKT AKT->Cell_response Promotes DHET 14,15-DHET sEH->DHET PPARa PPARα DHET->PPARa Activates Gene_exp Gene Expression PPARa->Gene_exp Regulates Gene_exp->Cell_response

Caption: Signaling pathways of this compound.

Experimental Workflow for Studying the Effects of this compound on Neurite Outgrowth

The following diagram illustrates a typical workflow for investigating the impact of this compound on neuronal cell differentiation.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution treatment Treat Cells with NGF and This compound prep_stock->treatment prep_cells Culture and Seed PC12 Cells prep_cells->treatment incubation Incubate for 48-72h treatment->incubation viability_assay Perform Parallel Cell Viability Assay (MTT) treatment->viability_assay fix_image Fix Cells and Acquire Images incubation->fix_image data_analysis Data Analysis and Interpretation viability_assay->data_analysis quantify Quantify Neurite Outgrowth fix_image->quantify quantify->data_analysis

Caption: Workflow for neurite outgrowth assay.

References

Application Notes: Investigating EDHF Signaling with 14,15-EE-5(Z)-E

Author: BenchChem Technical Support Team. Date: December 2025

Publication No. ANP-2025-12-A Version 1.0

Introduction

Endothelium-Derived Hyperpolarizing Factor (EDHF) plays a crucial role in vascular relaxation, particularly in smaller resistance arteries. The EDHF-mediated response involves the hyperpolarization of vascular smooth muscle cells, leading to vasodilation. Among the candidates for EDHF, epoxyeicosatrienoic acids (EETs), which are metabolites of arachidonic acid produced by cytochrome P-450 (CYP) epoxygenases in the endothelium, are of significant interest.[1][2] These EETs are released in response to agonists like bradykinin and acetylcholine and act as paracrine factors.[1][3] They activate calcium-activated potassium (KCa) channels, primarily large-conductance KCa (BKCa) channels, on adjacent smooth muscle cells, causing hyperpolarization and subsequent relaxation.[1][3][4]

To investigate the specific role of EETs in this signaling pathway, selective pharmacological tools are essential. 14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), commonly known as 14,15-EEZE, is a synthetic analog of 14,15-EET that functions as a potent and selective EET antagonist.[1][5][6] It effectively inhibits EET-induced vasorelaxation and the EDHF component of agonist-induced responses, making it an invaluable tool for researchers in cardiovascular physiology and drug development.[1][4][5]

Mechanism of Action of this compound

14,15-EEZE competitively antagonizes the actions of all four EET regioisomers (5,6-, 8,9-, 11,12-, and 14,15-EET), with the highest efficacy against 14,15-EET.[1][5] Its mechanism of action is receptor-level antagonism on the vascular smooth muscle, preventing EETs from activating their target KCa channels.[1][3]

Crucially, 14,15-EEZE exhibits high selectivity. Studies have shown that it does not:

  • Inhibit the synthesis of EETs or 20-hydroxyeicosatetraenoic acid (20-HETE).[1][5]

  • Alter vasorelaxation induced by the nitric oxide (NO) donor sodium nitroprusside.[1]

  • Affect relaxation caused by the prostacyclin analog iloprost.[1]

  • Inhibit K+ channel activators like NS1619 (a BKCa opener) or bimakalim (a KATP opener), indicating it does not directly block the channels themselves.[1][4]

This selectivity allows for the specific isolation and study of the EET-mediated EDHF pathway, distinguishing it from NO and prostacyclin-mediated vasodilation.

Data Presentation

The following tables summarize key quantitative data from studies utilizing this compound in bovine coronary arteries and other vascular tissues.

Table 1: Agonist and Antagonist Activity of this compound and Related Compounds

CompoundModel SystemParameterValueReference(s)
14,15-EETBovine Coronary ArteryED₅₀ for Relaxation1 µM[7]
14,15-EETBovine Coronary ArteryMaximal Relaxation~80%[1]
This compoundBovine Coronary ArteryMaximal Relaxation (Agonist Activity)~21% at 10 µM[1]

Table 2: Inhibitory Effects of this compound on Vasorelaxation and Hyperpolarization

Condition / AgonistInhibitor / ConcentrationModel SystemEffectReference(s)
14,15-EETThis compound (10 µM)Bovine Coronary ArteryReduced maximal relaxation to ~18%[1]
Bradykinin (EDHF component)¹This compound (10 µM)Bovine Coronary Artery~1000-fold rightward shift in CRC²; max relaxation reduced from 95% to 55%[1]
Bradykinin (10 nM)This compound (3 µM)Bovine Coronary ArteryInhibited smooth muscle hyperpolarization and relaxation[1][6]
14,15-EET (5 µM)This compound (5 µM)Rat Mesenteric Artery SMCs³Abolished 6.9-fold increase in KATP current[8]

¹ Experiments conducted in the presence of Indomethacin and L-nitroarginine to block cyclooxygenase and NO synthase pathways. ² CRC: Concentration-Response Curve. ³ SMCs: Smooth Muscle Cells.

Experimental Protocols

Protocol 1: Vascular Reactivity Studies in Isolated Arterial Rings

This protocol describes the measurement of isometric tension in isolated vascular rings to assess the effect of this compound on EDHF-mediated relaxation. Bovine coronary arteries are a well-established model for these studies.[1][9]

Materials:

  • Bovine hearts (obtained from a local abattoir)

  • Krebs bicarbonate buffer (in mM: 118.3 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11.1 glucose)

  • U-46619 (thromboxane A₂ mimetic)

  • This compound (and other EETs as required)

  • Indomethacin, L-NAME (optional, for isolating EDHF pathway)

  • Tissue bath system with force transducers

  • Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

  • Tissue Preparation: Dissect the left anterior descending coronary artery from a fresh bovine heart and place it in cold Krebs buffer. Carefully clean away connective tissue and cut the artery into 3 mm long rings.[9]

  • Mounting: Suspend the arterial rings in a tissue bath (37°C) filled with Krebs buffer and continuously bubbled with carbogen gas. Attach one end of the ring to a fixed support and the other to an isometric force transducer.

  • Equilibration: Allow the rings to equilibrate for 90 minutes under a basal tension of 3.5 g, replacing the Krebs buffer every 15-20 minutes.[7]

  • Pre-constriction: Contract the vessels with a submaximal concentration of U-46619 (typically 10-20 nM) to achieve a stable contraction plateau of 50-90% of the response to 40 mM KCl.[7]

  • Antagonist Incubation: For antagonist studies, pre-incubate the pre-constricted rings with this compound (e.g., 3-10 µM) for 20-30 minutes. A parallel control group should be incubated with vehicle.

  • Agonist Response: Generate a cumulative concentration-response curve by adding an agonist (e.g., 14,15-EET or bradykinin) to the bath. Record the relaxation as a percentage reversal of the U-46619-induced tone.

  • Data Analysis: Compare the concentration-response curves in the presence and absence of this compound to determine the inhibitory effect.

Protocol 2: Measurement of Vascular Smooth Muscle Hyperpolarization

This protocol is designed to directly measure the membrane potential changes that underpin EDHF-mediated relaxation.

Materials:

  • Small resistance arteries (e.g., small bovine coronary arteries)

  • All materials from Protocol 1

  • Sharp glass microelectrodes (filled with 3 M KCl)

  • High-impedance amplifier and data acquisition system

Procedure:

  • Tissue Preparation: Prepare and mount arterial segments as described in Protocol 1.

  • Pathway Isolation: To specifically study the EDHF response, incubate the tissue with indomethacin (to inhibit prostaglandin synthesis) and L-nitroarginine (to inhibit NO synthesis).[1]

  • Pre-constriction: Contract the vessel with U-46619 as described previously.

  • Microelectrode Impalement: Carefully impale a vascular smooth muscle cell with a sharp microelectrode to record the membrane potential.

  • Antagonist/Agonist Application: Once a stable recording is achieved, apply this compound (e.g., 3 µM) to the bath. After a 20-minute incubation, add the hyperpolarizing stimulus (e.g., bradykinin, 10 nM) and record the change in membrane potential.[1][6]

  • Data Analysis: Compare the magnitude of hyperpolarization in response to the agonist in control versus this compound-treated tissues.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of ion channel currents (e.g., KCa or KATP) in isolated vascular smooth muscle cells.[8]

Materials:

  • Isolated vascular smooth muscle cells

  • Patch-clamp rig (microscope, micromanipulator, amplifier)

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular solution (e.g., Tyrode's solution)

  • Pipette (intracellular) solution (Cs⁺-based for voltage-clamp is common to block K⁺ currents)[10]

  • Agonists and antagonists (14,15-EET, this compound)

Procedure:

  • Cell Preparation: Isolate single smooth muscle cells from the desired artery using enzymatic digestion.

  • Pipette Preparation: Pull and fire-polish glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal".

  • Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration. This allows control of the intracellular environment and measurement of whole-cell currents.

  • Current Recording: Clamp the cell at a desired holding potential. Apply voltage steps or ramps to elicit channel activity.

  • Drug Application: Apply 14,15-EET to the bath via a perfusion system and record the change in channel current. To test for antagonism, either pre-incubate the cell with this compound or co-apply it with the agonist.[8]

  • Data Analysis: Measure changes in current amplitude or channel open probability in response to the agonist with and without the antagonist.

Visualizations

EDHF_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_smc Smooth Muscle Cell Agonist Agonist (e.g., Bradykinin) Receptor Receptor Agonist->Receptor PLC PLC Receptor->PLC IP3 IP₃ PLC->IP3 Ca_Endo ↑ [Ca²⁺]i IP3->Ca_Endo PLA2 cPLA₂ Ca_Endo->PLA2 AA Arachidonic Acid PLA2->AA CYP CYP Epoxygenase AA->CYP EETs EETs (EDHF) CYP->EETs EET_Target EET Target (Receptor/Binding Site) EETs->EET_Target Paracrine Action BKCa BKCa Channel Activation EET_Target->BKCa K_efflux K⁺ Efflux BKCa->K_efflux Hyperpol Hyperpolarization K_efflux->Hyperpol Relax Relaxation Hyperpol->Relax Antagonist This compound Antagonist->EET_Target Inhibition

Caption: EDHF signaling pathway showing EET synthesis and action, with inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Acquisition & Analysis A1 Isolate Vascular Tissue (e.g., Bovine Coronary Artery) A2 Prepare Arterial Rings or Isolate Smooth Muscle Cells A1->A2 B1 Mount Tissue / Patch Cell A2->B1 B2 Equilibrate & Establish Baseline Activity B1->B2 B3 Optional: Inhibit NO & PG (L-NAME, Indomethacin) B2->B3 B4 Pre-constrict Vessel (for reactivity studies) B3->B4 B5 Pre-incubate with This compound (Test) or Vehicle (Control) B4->B5 B6 Apply Agonist (e.g., Bradykinin, EET) B5->B6 C1 Measure Response: - Vasorelaxation - Membrane Potential - Ion Channel Current B6->C1 C2 Compare Test vs. Control (Quantify Inhibition) C1->C2 C3 Conclusion on EET Involvement in EDHF Signal C2->C3

Caption: Workflow for investigating EDHF signaling using this compound.

References

Application Notes and Protocols for Wire Myography Studies with 14,15-EE-5(Z)-E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to utilizing wire myography for the investigation of vascular function, with a specific focus on the application of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), a selective antagonist of epoxyeicosatrienoic acids (EETs).

Introduction to Wire Myography and this compound

Wire myography is a powerful in vitro technique used to assess the contractile and relaxant properties of small resistance arteries and other vessels.[1] This method allows for the precise measurement of isometric tension in isolated vessel segments, providing valuable insights into vascular reactivity in response to pharmacological agents.

This compound is a crucial pharmacological tool for studying the role of 14,15-EET and other EETs in the regulation of vascular tone.[2] EETs, which are metabolites of arachidonic acid produced by cytochrome P450 epoxygenases, are known to be potent vasodilators and are considered to be endothelium-derived hyperpolarizing factors (EDHFs).[2][3] this compound acts as a selective antagonist at the EET binding site, thereby inhibiting EET-induced vasodilation.[2][4] This makes it an invaluable compound for elucidating the physiological and pathophysiological roles of the EET signaling pathway in the cardiovascular system.

Key Applications

  • Investigating the role of EETs in endothelium-dependent vasodilation: By blocking EET-mediated responses, researchers can quantify the contribution of this pathway to overall vascular relaxation.

  • Screening of novel compounds: Evaluating the interaction of new drug candidates with the EET signaling pathway.

  • Characterizing vascular dysfunction in disease models: Assessing alterations in EET-mediated vasodilation in conditions such as hypertension, diabetes, and atherosclerosis.

  • Elucidating the mechanism of action of vasoactive drugs: Determining if a compound's effects are mediated through the EET pathway.

Experimental Protocols

Protocol 1: Isolation and Mounting of Small Mesenteric Arteries for Wire Myography

This protocol outlines the steps for the dissection and mounting of rodent mesenteric resistance arteries, a commonly used vessel type in wire myography studies.

Materials:

  • Dissection microscope

  • Fine dissection scissors and forceps

  • Petri dish containing ice-cold Physiological Saline Solution (PSS)

  • Wire myograph system (e.g., DMT, Hugo Sachs Elektronik)

  • Tungsten wires (typically 40 µm in diameter)

  • Micrometer

  • Force transducer

Procedure:

  • Tissue Harvest: Euthanize the animal according to approved institutional protocols. Immediately excise the mesenteric bed and place it in ice-cold PSS.

  • Vessel Dissection: Under a dissection microscope, carefully dissect a segment of a second or third-order mesenteric artery (approximately 2 mm in length). Remove any adhering adipose and connective tissue.

  • Wire Mounting:

    • Secure one tungsten wire to a mounting jaw of the myograph.

    • Thread the isolated artery segment onto the wire.

    • Attach the second wire to the other jaw and carefully guide it through the lumen of the vessel, parallel to the first wire.

    • Ensure the vessel is centered between the two jaws.

  • Equilibration:

    • Submerge the mounted vessel in a chamber filled with PSS, maintained at 37°C and bubbled with a gas mixture of 95% O2 and 5% CO2.

    • Allow the vessel to equilibrate for at least 30 minutes.

  • Normalization:

    • Perform a normalization procedure to determine the optimal resting tension for the vessel. This is a critical step to ensure reproducibility and comparability between experiments. The specific procedure will depend on the myograph system being used.

Protocol 2: Investigating the Antagonistic Effect of this compound on EET-Induced Vasodilation

This protocol describes how to assess the ability of this compound to inhibit the vasorelaxant effects of 14,15-EET.

Materials:

  • Mounted and normalized artery segment (from Protocol 1)

  • Wire myograph system with data acquisition software

  • Vasoconstrictor agent (e.g., U46619, phenylephrine)

  • 14,15-EET

  • This compound

  • Physiological Saline Solution (PSS)

Procedure:

  • Vessel Viability Check:

    • Contract the vessel with a high potassium solution (e.g., 60 mM KCl) to ensure its viability.

    • Wash the vessel with PSS and allow it to return to baseline tension.

  • Pre-constriction:

    • Induce a stable submaximal contraction (typically 50-80% of the maximum response to KCl) using a vasoconstrictor such as U46619.

  • Cumulative Concentration-Response to 14,15-EET:

    • Once a stable contraction is achieved, add increasing concentrations of 14,15-EET to the bath in a cumulative manner (e.g., 1 nM to 10 µM).

    • Record the relaxation response at each concentration until a maximal effect is observed.

    • Wash the vessel with PSS to remove all agents and allow it to return to baseline.

  • Incubation with this compound:

    • Incubate the vessel with a specific concentration of this compound (e.g., 10 µmol/L) for a predetermined period (e.g., 30 minutes).[2]

  • Repeat Concentration-Response to 14,15-EET:

    • After incubation with the antagonist, repeat the pre-constriction step with the same vasoconstrictor.

    • Perform a second cumulative concentration-response curve for 14,15-EET in the presence of this compound.

  • Data Analysis:

    • Express the relaxation responses as a percentage of the pre-constriction tone.

    • Plot the concentration-response curves for 14,15-EET in the absence and presence of this compound.

    • Calculate the EC50 values (the concentration of agonist that produces 50% of the maximal response) for each curve. A rightward shift in the EC50 value in the presence of this compound indicates competitive antagonism.

Data Presentation

The following tables summarize representative quantitative data from studies investigating the effects of this compound.

Table 1: Inhibitory Effect of this compound on EET-Induced Relaxation in Bovine Coronary Arteries

Agonist (EET)Concentration of this compound (µmol/L)Maximal Relaxation (%) - ControlMaximal Relaxation (%) - With this compoundReference
14,15-EET10~85~20[2]
11,12-EET10~80~40[2]
8,9-EET10~75~50[2]
5,6-EET10~70~55[2]

Data are approximated from graphical representations in the cited literature.

Table 2: Specificity of this compound Antagonism

VasodilatorConcentration of this compound (µmol/L)Effect on VasodilationReference
Sodium Nitroprusside (NO donor)10No significant inhibition[2]
Iloprost (Prostacyclin analog)10No significant inhibition[2]
Bimakalim (KATP channel opener)10No significant inhibition[2]
NS1619 (BKCa channel opener)10No significant inhibition[2]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: EET Signaling Pathway and Antagonism by this compound.

Caption: Experimental Workflow for Wire Myography with this compound.

References

Application Notes and Protocols: Measuring the Effects of 14,15-EE-5(Z)-E on Vascular Tone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), also known as 14,15-EEZE, is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of epoxyeicosatrienoic acids (EETs) in the cardiovascular system. EETs, which are cytochrome P450 epoxygenase metabolites of arachidonic acid, are potent endothelium-derived hyperpolarizing factors (EDHFs) that cause vasodilation by activating potassium channels on vascular smooth muscle cells.[1][2][3] this compound acts as a selective antagonist of EETs, enabling researchers to probe the specific contributions of the EET signaling pathway to the regulation of vascular tone.[1] These application notes provide detailed protocols for utilizing this compound in vascular reactivity studies and summarize key quantitative data from the literature.

Data Presentation

Table 1: Antagonistic Effects of this compound on EET-Induced Vasorelaxation
AgonistAgonist ConcentrationPre-constrictorArtery TypeSpeciesThis compound Concentration (µM)Maximal Relaxation (%) - ControlMaximal Relaxation (%) - With this compoundReference
14,15-EET10 µMU46619 (20 nM)CoronaryBovine1080-9018[4]
11,12-EET10 µMU46619CoronaryBovine1086.20 ± 3.7359.35 ± 5.5[2]
14,15-EET10 µMU46619CoronaryBovine1074 ± 5.321.45 ± 6.8[2]
Bradykinin10 nMU46619Small CoronaryBovine3(Relaxation Inhibited)(Relaxation Inhibited)[1]
Table 2: Effects of this compound on Agonist-Induced Responses
AgonistAgonist ResponseArtery TypeSpeciesThis compound Concentration (µM)Effect of this compoundReference
MethacholineIndomethacin-resistant relaxationCoronaryBovine10Inhibition[1]
Arachidonic AcidIndomethacin-resistant relaxationCoronaryBovine10Inhibition[1]
BradykininIndomethacin- and L-nitroarginine-resistant relaxationCoronaryBovine10Inhibition[1]
Sodium NitroprussideRelaxationCoronaryBovine10No alteration[1][4]
IloprostRelaxationCoronaryBovine10No alteration[1][4]
NS1619 (K+ channel activator)RelaxationCoronaryBovine10No alteration[1][4]
Bimakalim (K+ channel activator)RelaxationCoronaryBovine10No alteration[1][4]

Signaling Pathways and Experimental Workflows

Signaling Pathway of EET-Induced Vasodilation and its Antagonism by this compound

cluster_EC Endothelial Cell cluster_SMC Vascular Smooth Muscle Cell Agonist Agonist (e.g., Bradykinin) PLC PLC Agonist->PLC IP3 IP3 PLC->IP3 Ca_EC ↑ [Ca²⁺]i IP3->Ca_EC PLA2 cPLA₂ Ca_EC->PLA2 AA Arachidonic Acid PLA2->AA CYP450 CYP450 Epoxygenase AA->CYP450 EETs EETs CYP450->EETs EETs_SMC EETs EETs->EETs_SMC Receptor Putative Receptor EETs_SMC->Receptor Gs Gαs Receptor->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA K_channel BKCa / KATP Channels PKA->K_channel Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation EEZE This compound EEZE->Receptor Antagonizes A Isolate Arterial Rings (e.g., bovine coronary) B Mount in Organ Bath (Krebs-bicarbonate buffer, 37°C, 95% O₂/5% CO₂) A->B C Equilibrate and Set Basal Tension B->C D Pre-constrict Arterial Rings (e.g., U46619) C->D E Incubate with Vehicle or This compound D->E F Cumulative Addition of EET Agonist E->F G Record Isometric Tension F->G H Data Analysis: Concentration-Response Curves G->H

References

Troubleshooting & Optimization

14,15-EE-5(Z)-E solubility and stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 14,15-EE-5(Z)-E. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability of this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Troubleshooting Guides

This section addresses common issues encountered when working with this compound in aqueous environments.

Issue 1: Precipitation of this compound in Aqueous Buffer

  • Question: I observed a precipitate after diluting my ethanolic stock solution of this compound into my aqueous experimental buffer. What could be the cause and how can I resolve this?

  • Answer: This is likely due to the limited aqueous solubility of this compound. As a lipid-based molecule, its solubility decreases significantly when transferred from an organic solvent to an aqueous medium.

    Troubleshooting Steps:

    • Verify Final Concentration: Ensure the final concentration in your aqueous buffer does not exceed the known solubility limit. The solubility in PBS (pH 7.2) is approximately 0.5 mg/mL.[1]

    • Solvent Percentage: Minimize the percentage of the organic stock solvent in the final aqueous solution. High concentrations of organic solvents can affect cellular systems. A common practice is to keep the final ethanol concentration below 0.1%.

    • Use of a Carrier: Consider using a carrier protein, such as fatty acid-free bovine serum albumin (BSA), to improve solubility. BSA can bind to lipid molecules and keep them in solution.

    • Sonication: After dilution, briefly sonicate the solution to aid in dispersion.

Issue 2: Inconsistent or No Biological Activity Observed

  • Question: My experiments with this compound are showing variable results or a complete lack of expected biological activity. What are the potential stability issues?

  • Answer: this compound, like other epoxyeicosatrienoic acids (EETs), is known to be chemically and metabolically labile.[2][3] Degradation can lead to a loss of biological activity. The primary degradation pathway in biological systems is the hydrolysis of the epoxide ring to form the less active diol, 14,15-dihydroxy-eicosa-5(Z)-enoic acid (14,15-DHE-5(Z)-E).

    Troubleshooting Steps:

    • Freshly Prepare Solutions: Always prepare aqueous working solutions of this compound immediately before use. Avoid storing aqueous solutions, even for short periods.

    • Control pH: The stability of the epoxide ring can be pH-dependent. It is advisable to work with buffers in the physiological pH range (7.2-7.4). Extreme pH values should be avoided as they can accelerate hydrolysis.

    • Temperature Control: Perform experiments at the required physiological temperature (e.g., 37°C), but be aware that higher temperatures can increase the rate of degradation.[4] For storage, always keep stock solutions at -20°C or lower.

    • Metabolic Inhibition: If working with cellular systems or tissues that may contain soluble epoxide hydrolase (sEH), the enzyme responsible for metabolizing EETs, consider including an sEH inhibitor to prevent the degradation of this compound.[5]

    • Quality of a New Reagent: When starting a new batch of this compound, it is good practice to perform a quality control experiment to ensure its activity.

Frequently Asked Questions (FAQs)

Solubility

  • What is the recommended solvent for preparing stock solutions of this compound?

    • Stock solutions should be prepared in an organic solvent such as ethanol, DMSO, or DMF.[1] Ethanol is often preferred for biological experiments due to its lower cytotoxicity at low final concentrations.

  • What is the solubility of this compound in aqueous solutions?

    • The solubility in PBS (pH 7.2) is approximately 0.5 mg/mL.[1] For other aqueous buffers, the solubility may vary and should be determined empirically.

SolventApproximate Solubility
Ethanol50 mg/mL[1]
DMSO10 mg/mL[1]
DMF10 mg/mL[1]
PBS (pH 7.2)0.5 mg/mL[1]

Stability and Storage

  • How should I store this compound?

    • Solid this compound and stock solutions in organic solvents should be stored at -20°C or -80°C.[1] It is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

  • How stable is this compound in aqueous working solutions?

    • Epoxyeicosatrienoic acids are generally unstable in aqueous solutions. The half-life of natural EETs in biological systems can be on the order of seconds to minutes.[2] While this compound is a synthetic analog, it is still susceptible to hydrolysis. Therefore, aqueous solutions should be prepared fresh and used immediately.

  • What factors can affect the stability of this compound?

    • pH: Acidic or alkaline conditions can promote the hydrolysis of the epoxide ring.

    • Temperature: Higher temperatures will accelerate the rate of degradation.[4]

    • Enzymes: In biological systems, soluble epoxide hydrolase (sEH) will metabolize this compound to its corresponding diol.[5]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Working Solution of this compound

  • Prepare Stock Solution: Dissolve this compound in ethanol to a concentration of 10 mg/mL. Store this stock solution at -20°C in small aliquots.

  • Intermediate Dilution (Optional): If very low final concentrations are required, perform an intermediate dilution of the stock solution in ethanol.

  • Final Aqueous Dilution: Just before the experiment, add the required volume of the ethanolic stock solution to your pre-warmed aqueous buffer. Vortex or gently mix immediately. Ensure the final ethanol concentration is as low as possible (ideally <0.1%).

  • Use Immediately: Use the freshly prepared aqueous working solution without delay.

Protocol 2: General Procedure for Assessing Aqueous Solubility

This protocol provides a general guideline for determining the solubility of this compound in a specific aqueous buffer.

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to your aqueous buffer in a series of vials.

  • Equilibration: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Compound: Centrifuge the vials at high speed to pellet the undissolved this compound.

  • Quantification: Carefully collect an aliquot of the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as LC-MS/MS.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Data Analysis stock Prepare Ethanolic Stock (e.g., 10 mg/mL) aliquot Aliquot and Store at -20°C stock->aliquot working Freshly Prepare Aqueous Working Solution aliquot->working experiment Perform Biological Experiment working->experiment data Analyze Results experiment->data

Caption: Recommended experimental workflow for using this compound.

degradation_pathway EET This compound (Active Antagonist) DHET 14,15-DHE-5(Z)-E (Less Active Diol) EET->DHET Hydrolysis (sEH, pH, Temp)

Caption: Primary degradation pathway of this compound.

troubleshooting_logic node_action node_action start Inconsistent Results? check_solubility Precipitate Observed? start->check_solubility check_stability Degradation Suspected? start->check_stability check_solubility->check_stability No action_conc Lower Final Concentration check_solubility->action_conc Yes action_carrier Use Carrier Protein (BSA) check_solubility->action_carrier Yes action_fresh Prepare Fresh Solutions check_stability->action_fresh Yes action_seh Use sEH Inhibitor check_stability->action_seh Yes

Caption: Troubleshooting logic for experiments with this compound.

References

Technical Support Center: sEH-Mediated Metabolism of Epoxyeicosatrienoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers studying the metabolism of 14,15-epoxyeicosatrienoic acid (14,15-EET) and its analogs, such as 14,15-EE-5(Z)-E, by soluble epoxide hydrolase (sEH).

Frequently Asked Questions (FAQs)

Q1: What is the primary function of soluble epoxide hydrolase (sEH) in the context of 14,15-EET metabolism?

Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is the primary enzyme responsible for the in vivo degradation of epoxyeicosatrienoic acids (EETs), including 14,15-EET. It catalyzes the hydrolysis of the epoxide group to form the corresponding, and generally less biologically active, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET). This metabolic conversion terminates the signaling actions of 14,15-EET.

Q2: What is the expected metabolic product when 14,15-EET is incubated with active sEH?

The enzymatic reaction involves the addition of a water molecule across the epoxide ring of 14,15-EET. This results in the formation of its corresponding vicinal diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET). This diol product is more polar and readily excreted.

Q3: How can I confirm that the observed hydrolysis of my substrate is due to sEH activity and not another enzyme?

To ensure the observed activity is specific to sEH, you should include a control experiment with a potent and selective sEH inhibitor, such as UC1153 or TPPU. A significant reduction in the formation of the diol product in the presence of the inhibitor would confirm that the activity is sEH-mediated.

Q4: What are the typical kinetic parameters for the hydrolysis of 14,15-EET by human sEH?

The kinetic parameters can vary based on the specific experimental conditions (e.g., buffer, temperature, pH) and the source of the enzyme (recombinant vs. tissue lysate). However, published values provide a general reference range.

Quantitative Data Summary

The following tables summarize key quantitative data for the metabolism of 14,15-EET by sEH.

Table 1: Michaelis-Menten Kinetic Parameters for Human sEH with 14,15-EET Substrate.

Parameter Reported Value Unit
K_m (Michaelis Constant) 3 - 20 µM
V_max (Maximum Velocity) 5 - 25 µmol/min/mg

| k_cat (Turnover Number) | 4 - 15 | s⁻¹ |

Note: These values are approximate ranges compiled from various studies and should be determined empirically for your specific experimental setup.

Troubleshooting Guides

Issue 1: No or Very Low Product (14,15-DHET) Formation

  • Question: I am incubating my 14,15-EET substrate with recombinant sEH, but I am detecting little to no 14,15-DHET product via LC-MS/MS. What could be the issue?

  • Answer: There are several potential causes for low or absent product formation. Systematically check the following:

    • Enzyme Activity: Confirm the activity of your recombinant sEH enzyme. Use a positive control substrate, such as a commercially available fluorogenic substrate like t-DPPO, to verify that the enzyme is active under your assay conditions.

    • Substrate Integrity: Ensure your 14,15-EET substrate has not degraded. EETs can be unstable, particularly if not stored correctly. Store them in an inert solvent (e.g., ethanol, acetonitrile) under argon or nitrogen at -80°C. Avoid repeated freeze-thaw cycles.

    • Assay Conditions: Verify your buffer composition and pH. sEH is generally most active at a neutral pH (around 7.4). Ensure the final concentration of any organic solvent used to dissolve the substrate is low (typically <1%) as it can inhibit enzyme activity.

    • Incubation Time: The incubation time may be too short. Try a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal reaction time for detectable product formation.

Issue 2: High Background Signal or Non-Enzymatic Degradation

  • Question: I am observing significant levels of 14,15-DHET in my "no-enzyme" control samples. What is causing this background?

  • Answer: The epoxide group of EETs can undergo non-enzymatic hydrolysis, particularly under acidic conditions.

    • Control the pH: Ensure your assay buffer and sample processing steps maintain a neutral pH. Acidic conditions during sample extraction (e.g., using an acidic quenching solvent) can lead to artificial hydrolysis of the substrate.

    • Sample Handling: Process samples on ice and minimize the time between quenching the reaction and analysis.

    • Proper Controls: Always include a "time-zero" control where the reaction is stopped immediately after adding the enzyme, and a "no-enzyme" control where the substrate is incubated in the assay buffer for the full duration. The true enzymatic activity is the signal from your experimental sample minus the signal from the "no-enzyme" control.

Experimental Protocols

Protocol: In Vitro sEH Activity Assay using LC-MS/MS

This protocol describes a typical procedure to measure the conversion of 14,15-EET to 14,15-DHET by recombinant sEH.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer of 100 mM sodium phosphate, pH 7.4, containing 0.1 mg/mL bovine serum albumin (BSA). The BSA helps to prevent the substrate from adhering to plasticware.

    • Substrate Stock: Prepare a 1 mM stock solution of 14,15-EET in ethanol or acetonitrile.

    • Enzyme Stock: Prepare a working stock of purified recombinant sEH in a suitable buffer (e.g., Tris-HCl with glycerol for stability). The final concentration will depend on the enzyme's specific activity.

    • Internal Standard (IS): Prepare a solution of a deuterated analog (e.g., 14,15-DHET-d11) in acetonitrile for use in LC-MS/MS quantification.

    • Quenching Solution: Acetonitrile containing the internal standard.

  • Enzymatic Reaction:

    • Set up reactions in microcentrifuge tubes. A typical final reaction volume is 100 µL.

    • To each tube, add 94 µL of Assay Buffer.

    • Add 5 µL of the sEH enzyme solution to achieve the desired final concentration (e.g., 1-10 nM). For the "no-enzyme" control, add 5 µL of the enzyme storage buffer.

    • Pre-incubate the tubes at 37°C for 5 minutes to equilibrate the temperature.

    • Initiate the reaction by adding 1 µL of the 1 mM 14,15-EET substrate stock to each tube (final concentration: 10 µM).

    • Incubate at 37°C for a predetermined time (e.g., 15 minutes).

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction by adding 200 µL of the cold Quenching Solution (acetonitrile with internal standard).

    • Vortex vigorously for 30 seconds to precipitate the protein.

    • Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an LC-MS vial for analysis.

  • LC-MS/MS Analysis:

    • Use a suitable C18 reverse-phase column.

    • Employ a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Use tandem mass spectrometry (MS/MS) in negative ion mode with Multiple Reaction Monitoring (MRM) to detect the specific parent-to-daughter ion transitions for 14,15-DHET and the internal standard.

Visualizations

sEH_Metabolism_Pathway cluster_membrane Cellular Membrane cluster_cytosol Cytosol AA Arachidonic Acid CYP CYP Epoxygenase AA->CYP Oxidation EET 14,15-EET CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Hydrolysis DHET 14,15-DHET (Less Active) sEH->DHET Excretion Excretion DHET->Excretion

Caption: Metabolic pathway of 14,15-EET via sEH.

sEH_Assay_Workflow prep 1. Prepare Reagents (Buffer, Enzyme, Substrate) incubate 2. Pre-incubate Enzyme and Buffer at 37°C prep->incubate start_rxn 3. Initiate Reaction (Add 14,15-EET Substrate) incubate->start_rxn run_rxn 4. Incubate at 37°C (e.g., 15 minutes) start_rxn->run_rxn quench 5. Stop Reaction (Add cold Acetonitrile + IS) run_rxn->quench centrifuge 6. Centrifuge to Pellet Protein quench->centrifuge analyze 7. Analyze Supernatant by LC-MS/MS centrifuge->analyze

Caption: Experimental workflow for an in vitro sEH activity assay.

Technical Support Center: 14,15-EE-5(Z)-E in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 14,15-EE-5(Z)-E [also known as 14,15-epoxyeicosa-5(Z)-enoic acid or 14,15-EEZE] in experimental models. The focus is on understanding and mitigating potential off-target effects to ensure accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target activity of this compound?

A1: this compound is designed as a structural analog and antagonist of epoxyeicosatrienoic acids (EETs), particularly 14,15-EET. Its primary on-target effect is the inhibition of EET-induced biological activities, such as vasodilation and endothelium-dependent hyperpolarization.[1][2][3]

Q2: What are the known or potential off-target effects of this compound?

A2: The most significant documented off-target interaction is its metabolism by soluble epoxide hydrolase (sEH).[4] There is also a theoretical potential for interactions with cytochrome P450 (CYP) enzymes and prostanoid receptors, though direct evidence is limited.

Q3: How does soluble epoxide hydrolase (sEH) affect this compound?

A3: this compound is a substrate for sEH, which converts it to 14,15-dihydroxy-eicosa-5(Z)-enoic acid (14,15-DHE5ZE).[4] This metabolite has a different antagonist selectivity profile compared to the parent compound. Specifically, 14,15-DHE5ZE is a more selective antagonist for 14,15-EET and does not significantly inhibit relaxations induced by other EET regioisomers (5,6-, 8,9-, and 11,12-EET).[4]

Q4: Does this compound inhibit cytochrome P450 (CYP) enzymes?

A4: Direct inhibitory effects of this compound on CYP enzyme activity have not been extensively reported. One study using rat renal microsomes found that this compound did not decrease EET synthesis, which is mediated by CYP epoxygenases.[2] However, other research has shown that certain CYP inhibitors can compete for the binding site of a radiolabeled this compound analog, suggesting a potential interaction at the EET binding site.[5] Further investigation is needed to determine if this compound directly inhibits specific CYP isoforms.

Q5: Can this compound interact with prostanoid receptors?

A5: While its direct precursor, 14,15-EET, has been shown to interact with some prostanoid receptors at micromolar concentrations, there is currently no direct evidence to confirm that this compound binds to or modulates prostanoid receptors.[6][7][8] Given its structural similarity to 14,15-EET, this remains a theoretical possibility that should be considered in experimental design.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Vascular Reactivity Assays

Possible Cause: Metabolism of this compound by soluble epoxide hydrolase (sEH) in the experimental tissue (e.g., blood vessel preparations) is altering its antagonist profile.[4]

Troubleshooting Steps:

  • Co-administration with an sEH inhibitor: To study the effects of the parent compound, pre-incubate the tissue with a specific sEH inhibitor, such as 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA), before adding this compound. This will prevent its conversion to 14,15-DHE5ZE.[4]

  • Compare effects with and without sEH inhibition: Run parallel experiments with and without an sEH inhibitor to delineate the effects of this compound from those of its metabolite, 14,15-DHE5ZE.

  • Use sEH-resistant analogs: If the goal is to avoid sEH metabolism altogether, consider using sEH-resistant analogs of this compound if they are available.[4]

Issue 2: Discrepancies in Potency or Efficacy Across Different Cell Lines or Tissues

Possible Cause: Variable expression levels of sEH in different experimental models can lead to different rates of this compound metabolism and, consequently, different observed effects.

Troubleshooting Steps:

  • Characterize sEH expression: If possible, determine the expression and activity of sEH in your specific cell line or tissue model using techniques like Western blot, qPCR, or an sEH activity assay.

  • Normalize data to sEH activity: When comparing results across different models, consider if differences in sEH activity could account for the observed variations.

  • Utilize sEH knockout/knockdown models: For more definitive studies, employ sEH knockout or knockdown experimental models to eliminate the confounding variable of sEH metabolism.

Quantitative Data on Off-Target Interactions

Currently, specific quantitative data such as IC50 or Ki values for the off-target interactions of this compound are not well-documented in publicly available literature. The primary off-target effect identified is its role as a substrate for sEH.

Off-Target InteractionCompoundParameterValueExperimental Model
Metabolism by sEHThis compoundSubstrateConfirmedBovine Coronary Arteries[4]
Interaction with CYPsThis compoundIC50/KiNot Available-
Interaction with Prostanoid ReceptorsThis compoundKiNot Available-

Note: While 14,15-EET has a reported Ki of 6.1 µM for the thromboxane (TP) receptor, no such data is available for this compound.[6]

Experimental Protocols

Protocol 1: Assessment of this compound Metabolism by sEH in Vascular Tissue

Objective: To determine if this compound is metabolized by sEH in a specific vascular tissue preparation.

Methodology:

  • Tissue Preparation: Isolate and prepare vascular rings (e.g., bovine coronary arteries) as per standard protocols.

  • Incubation: Incubate the vascular tissue in a physiological buffer. In parallel experiments, pre-incubate some tissue samples with an sEH inhibitor (e.g., 1 µM AUDA) for 30 minutes.

  • Addition of this compound: Add this compound to the incubation buffer and incubate for a defined period (e.g., 10-30 minutes).

  • Sample Collection and Extraction: Collect the incubation medium and perform solid-phase extraction to isolate the lipids.

  • LC-MS/MS Analysis: Analyze the extracted samples using liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the levels of this compound and its metabolite, 14,15-DHE5ZE.

  • Data Analysis: Compare the amount of 14,15-DHE5ZE formed in the presence and absence of the sEH inhibitor. A significant reduction in 14,15-DHE5ZE formation in the presence of the inhibitor confirms sEH-mediated metabolism.[9]

Protocol 2: Vascular Reactivity Assay to Differentiate Effects of this compound and its Metabolite

Objective: To assess the functional consequences of this compound metabolism on its antagonist activity.

Methodology:

  • Vessel Mounting: Mount vascular rings in an organ bath system for isometric tension recording.

  • Pre-constriction: Pre-constrict the vessels with a suitable agent (e.g., U46619).

  • Experimental Groups:

    • Group 1 (Control): Generate a concentration-response curve to an EET regioisomer (e.g., 11,12-EET or 14,15-EET).

    • Group 2 (this compound): Pre-incubate with this compound before generating the EET concentration-response curve.

    • Group 3 (this compound + sEH inhibitor): Pre-incubate with an sEH inhibitor (e.g., AUDA) followed by this compound before the EET concentration-response curve.

  • Data Analysis: Compare the extent of inhibition of EET-induced relaxation by this compound in the presence and absence of the sEH inhibitor. A greater inhibition of non-14,15-EET regioisomers in the presence of the sEH inhibitor suggests that the parent compound has a broader antagonist profile than its metabolite.[4]

Visualizations

Off_Target_Metabolism This compound This compound sEH Soluble Epoxide Hydrolase (sEH) This compound->sEH Metabolized by EETs EETs (Target) This compound->EETs Antagonizes 14,15-DHE5ZE 14,15-DHE5ZE (Metabolite) sEH->14,15-DHE5ZE Produces 14,15-DHE5ZE->EETs Selectively Antagonizes AUDA sEH Inhibitor (e.g., AUDA) AUDA->sEH Inhibits Response Biological Response (e.g., Vasodilation) EETs->Response Altered_Response Altered Antagonist Selectivity

Metabolism of this compound by sEH.

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed Hypothesis Is sEH metabolism of This compound a factor? Start->Hypothesis Experiment Run experiment with and without sEH inhibitor (e.g., AUDA) Hypothesis->Experiment Result Compare antagonist effects Experiment->Result Conclusion1 If effects differ, sEH metabolism is significant. Report effects of both parent and metabolite. Result->Conclusion1 Different Conclusion2 If effects are similar, other factors may be involved. Result->Conclusion2 Similar

Troubleshooting inconsistent results.

References

optimizing incubation time for 14,15-EE-5(Z)-E treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of 14,15-EE-5(Z)-E in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

14,15-Epoxyeicosa-5(Z)-enoic acid (this compound) is a structural analog of 14,15-epoxyeicosatrienoic acid (14,15-EET).[1][2] It functions as a selective antagonist of epoxyeicosatrienoic acids (EETs), which are metabolites of arachidonic acid.[1][2] Its primary mechanism of action is to inhibit the biological effects of EETs, such as EET-induced relaxation of vascular smooth muscle and endothelium-dependent hyperpolarization.[1][2][3][4]

Q2: What is a typical effective concentration for this compound?

The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, a concentration of 10 µM has been shown to inhibit approximately 80% of 14,15-EET-induced relaxation in U46619-constricted bovine arteries.[1][2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q3: How long should I pre-incubate my cells with this compound before adding an EET agonist?

For competitive antagonists, a pre-incubation period is crucial to allow the antagonist to bind to the receptor and reach equilibrium. A typical pre-incubation time with this compound is between 15 to 30 minutes before the addition of the EET agonist.[1] However, the optimal time should be determined empirically for each experimental setup.

Q4: Is this compound specific to a particular EET regioisomer?

This compound is most effective at inhibiting the actions of 14,15-EET.[3][4] While it can also inhibit the relaxations induced by other EET regioisomers (5,6-EET, 8,9-EET, and 11,12-EET), its potency is highest against 14,15-EET.[3][4]

Q5: What are the key signaling pathways affected by this compound treatment?

By antagonizing EETs, this compound indirectly affects downstream signaling pathways. EETs are known to activate large-conductance calcium-activated potassium (BKCa) channels, leading to hyperpolarization and vasodilation. Therefore, this compound blocks this activation. Additionally, EETs can influence other signaling cascades, including those involving cAMP and MAP kinases.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable antagonist effect of this compound. Suboptimal Incubation Time: The pre-incubation time with this compound may be too short for it to effectively block the EET receptor before the agonist is introduced.Perform a time-course experiment. Pre-incubate cells with a fixed concentration of this compound at various time points (e.g., 15, 30, 60, 120 minutes) before adding the agonist.
Inadequate Concentration: The concentration of this compound may be too low to effectively compete with the agonist.Conduct a dose-response curve for this compound to determine its IC50 in your specific assay. Start with a range of concentrations around the commonly cited 10 µM.
High Agonist Concentration: The concentration of the EET agonist may be too high, overwhelming the antagonist.Use an agonist concentration that elicits a submaximal response (e.g., EC80) to provide a clear window for observing antagonism.
Compound Instability: this compound, like other lipids, may be unstable or adhere to plasticware.Prepare fresh solutions of this compound for each experiment. Consider using low-adhesion microplates.
High variability between experimental replicates. Inconsistent Incubation Times: Minor variations in pre-incubation or treatment times can lead to significant differences in results.Standardize all incubation steps using timers and a detailed, consistent protocol for all replicates.
Cell Health and Density: Inconsistent cell health, passage number, or seeding density can affect receptor expression and signaling responses.Use cells with a consistent passage number and ensure a uniform seeding density. Visually inspect cells for health before each experiment.
Unexpected cellular toxicity. High Concentration of Antagonist: The concentration of this compound may be cytotoxic to your specific cell line.Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with a range of this compound concentrations to determine the maximum non-toxic concentration.
Solvent Toxicity: The solvent used to dissolve this compound (e.g., ethanol, DMSO) may be causing toxicity at the final concentration in the culture medium.Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.1% for DMSO). Include a vehicle control in all experiments.

Data Presentation

Table 1: Summary of Experimental Concentrations for this compound

CompoundOrganism/SystemConcentrationEffectReference
This compoundBovine Coronary Arteries10 µM~80% inhibition of 14,15-EET-induced relaxation[1][2]
This compoundBovine Coronary Arteries3 µMInhibition of bradykinin-induced hyperpolarization and relaxation[3][4]

Experimental Protocols

Protocol 1: Determining the Optimal Incubation Time for this compound

This protocol outlines a time-course experiment to determine the optimal pre-incubation time for this compound to achieve maximal antagonism of an EET-induced response (e.g., calcium influx, vasodilation).

Materials:

  • Cell line of interest expressing the target EET receptor

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in ethanol)

  • EET agonist stock solution (e.g., 14,15-EET)

  • Assay-specific reagents (e.g., calcium indicator dye, vasodilation measurement equipment)

  • 96-well plates (or other appropriate culture vessels)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24-48 hours.

  • Preparation of Reagents: Prepare working solutions of this compound and the EET agonist in the appropriate assay buffer or culture medium.

  • Time-Course Pre-incubation:

    • Wash the cells once with PBS.

    • Add the this compound working solution to the wells.

    • Incubate the plate for different durations (e.g., 0, 15, 30, 60, 90, and 120 minutes) at 37°C. Include a vehicle control group that receives only the vehicle for the longest incubation time.

  • Agonist Stimulation:

    • Following the respective pre-incubation times, add the EET agonist to the wells at a concentration known to produce a submaximal response (e.g., EC80).

    • Incubate for the optimal time required to elicit the desired response (this should be determined in separate agonist time-course experiments).

  • Assay Measurement: Measure the cellular response using the appropriate assay (e.g., fluorescence for calcium, measurement of vessel diameter).

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the agonist response as a function of the this compound pre-incubation time.

    • The optimal pre-incubation time is the shortest duration that results in the maximal inhibitory effect.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Optimizing Incubation Time cluster_prep Preparation cluster_incubation Time-Course Incubation cluster_stimulation Stimulation & Measurement cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate reagent_prep Prepare this compound and EET agonist solutions cell_seeding->reagent_prep pre_incubation Pre-incubate with this compound (0, 15, 30, 60, 90, 120 min) reagent_prep->pre_incubation agonist_addition Add EET agonist pre_incubation->agonist_addition response_measurement Measure cellular response agonist_addition->response_measurement data_analysis Plot response vs. pre-incubation time response_measurement->data_analysis optimal_time Determine optimal incubation time data_analysis->optimal_time

Caption: Workflow for optimizing this compound incubation time.

signaling_pathway 14,15-EET Signaling Pathway and Antagonism by this compound cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EET_receptor EET Receptor BKCa_channel BKCa Channel EET_receptor->BKCa_channel activates K_ion K+ efflux BKCa_channel->K_ion EET 14,15-EET EET->EET_receptor activates Antagonist This compound Antagonist->EET_receptor blocks Hyperpolarization Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation K_ion->Hyperpolarization

Caption: 14,15-EET signaling and its inhibition by this compound.

References

Technical Support Center: Interpreting Data with 14,15-EE-5(Z)-E

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), a valuable tool for researchers studying the physiological roles of epoxyeicosatrienoic acids (EETs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE), is a synthetic analog of 14,15-epoxyeicosatrienoic acid (14,15-EET).[1] It functions as a selective antagonist of EETs, which are metabolites of arachidonic acid produced by cytochrome P450 epoxygenases.[2][3] EETs are known to be endothelium-derived hyperpolarizing factors (EDHFs) that cause vasodilation.[3][4] this compound competitively blocks the actions of EETs, thereby inhibiting their biological effects, such as vasorelaxation.[2][4]

Q2: I'm observing incomplete inhibition of EET-mediated responses with this compound. Is this expected?

This is a common observation. Several factors can contribute to incomplete inhibition:

  • Specificity: While this compound is most potent against 14,15-EET, it also antagonizes other EET regioisomers (e.g., 11,12-EET, 8,9-EET, and 5,6-EET), but with varying efficacy.[2][3] If your biological system produces a mixture of EETs, you may see a less complete inhibition than in a system dominated by 14,15-EET.

  • Concentration: The inhibitory effect of this compound is concentration-dependent.[3] Ensure you are using an appropriate concentration range for your experimental setup. Titration experiments are recommended to determine the optimal inhibitory concentration.

  • Metabolism: this compound can be metabolized by soluble epoxide hydrolase (sEH) to 14,15-dihydroxy-eicosa-5(Z)-enoic acid (14,15-DHE5ZE).[5] This metabolite is also a selective antagonist of 14,15-EET.[5] The rate of this conversion can influence the overall observed antagonism.

  • Presence of other signaling pathways: The biological response you are measuring may not be exclusively mediated by EETs. Other signaling molecules could be contributing to the observed effect, and their pathways would be unaffected by this compound.

Q3: Can this compound have direct effects on its own? I'm seeing a slight vasorelaxation at higher concentrations.

Yes, this has been reported. At concentrations around 10 µM, this compound can induce a modest vasorelaxation in pre-constricted arteries.[3] This is an important consideration when interpreting your data, as this direct effect could be misconstrued as partial agonism or could mask the full extent of its antagonistic activity at higher concentrations. It is crucial to include appropriate vehicle controls and to test a range of this compound concentrations.

Q4: How stable is this compound in solution and how should it be stored?

This compound is typically supplied as a solution in ethanol and should be stored at -20°C.[1] The stability is generally good for at least two years when stored under these conditions.[1] For experimental use, it is advisable to prepare fresh dilutions in your assay buffer. Like other eicosanoids, it can be susceptible to auto-oxidation, so minimizing exposure to air and light is recommended.[6]

Q5: What are the key considerations for designing experiments using this compound?

  • Controls: Always include a vehicle control (the solvent used to dissolve this compound, typically ethanol) to account for any solvent effects.

  • Concentration-Response Curves: Perform concentration-response experiments for both the EET agonist and this compound to characterize the interaction and determine the potency of antagonism (e.g., by calculating the pA2 value).

  • Pre-incubation Time: Allow for a sufficient pre-incubation period with this compound before adding the EET agonist to ensure the antagonist has reached its site of action.

  • Specificity Controls: To confirm that the observed effects are specific to EET antagonism, test whether this compound affects responses mediated by other signaling pathways that are active in your system (e.g., nitric oxide or prostacyclin-mediated vasodilation).[1][3]

  • Analytical Verification: When possible, use analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure the concentrations of EETs and their metabolites in your experimental samples to correlate with the observed biological effects.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Variability in results between experiments Inconsistent pre-incubation times.Standardize the pre-incubation time with this compound across all experiments.
Degradation of this compound stock solution.Prepare fresh dilutions from a properly stored stock for each experiment. Avoid repeated freeze-thaw cycles.
Unexpected agonist-like effects High concentration of this compound.Perform a full concentration-response curve for this compound alone to determine the threshold for its direct vasorelaxant effects in your system.
No observable antagonism Insufficient concentration of this compound.Increase the concentration of this compound.
The biological response is not mediated by EETs.Use positive controls for EET-mediated responses and test the effect of this compound on other signaling pathways.
Issues with the EET agonist.Verify the activity and purity of your EET agonist.

Quantitative Data Summary

The following table summarizes the inhibitory effects of this compound on EET-induced relaxation in bovine coronary arteries.

AgonistThis compound Concentration (µM)Inhibition of Maximal Relaxation (%)Reference
14,15-EET10~80%[1]
11,12-EET10Significant Inhibition[3]
8,9-EET10Significant Inhibition[3]
5,6-EET10Significant Inhibition[3]

Experimental Protocols

Vascular Reactivity Studies in Isolated Arteries

This protocol describes a typical experiment to assess the antagonistic effect of this compound on EET-induced vasorelaxation.

  • Tissue Preparation: Isolate bovine coronary arteries and cut them into rings (2-3 mm in length). Mount the rings in organ baths containing Krebs buffer, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Equilibration: Allow the arterial rings to equilibrate for at least 60 minutes under a resting tension of approximately 5 grams.

  • Viability Check: Test the viability of the arterial rings by inducing contraction with a high potassium solution (e.g., 80 mM KCl).

  • Pre-constriction: After washing and returning to baseline tension, pre-constrict the rings with a thromboxane A2 mimetic, such as U46619, to achieve a stable contraction of approximately 50-80% of the maximal KCl-induced contraction.

  • Antagonist Incubation: Add this compound (or its vehicle) to the organ baths and incubate for a predetermined period (e.g., 30 minutes).

  • Agonist Concentration-Response: Cumulatively add increasing concentrations of the EET agonist (e.g., 14,15-EET) to the organ baths and record the relaxation response.

  • Data Analysis: Express the relaxation as a percentage of the pre-constriction tone. Compare the concentration-response curves in the presence and absence of this compound to determine the degree of antagonism.

Visualizations

EET_Signaling_Pathway cluster_membrane Cell Membrane Arachidonic Acid Arachidonic Acid CYP Epoxygenase CYP Epoxygenase Arachidonic Acid->CYP Epoxygenase Metabolism EETs EETs CYP Epoxygenase->EETs sEH sEH EETs->sEH Metabolism EET_Receptor EET Receptor EETs->EET_Receptor Activates DHETs DHETs sEH->DHETs Biological_Response Vasodilation EET_Receptor->Biological_Response 14_15_EE_5_Z_E This compound 14_15_EE_5_Z_E->EET_Receptor Blocks

Caption: EET signaling pathway and the antagonistic action of this compound.

Experimental_Workflow A Isolate and Mount Arterial Rings B Equilibrate and Check Viability A->B C Pre-constrict with U46619 B->C D Incubate with this compound or Vehicle C->D E Generate Cumulative EET Concentration-Response Curve D->E F Record and Analyze Relaxation Data E->F

Caption: Workflow for a typical vascular reactivity experiment.

References

Technical Support Center: 14,15-EE-5(Z)-E Experimental Integrity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 14,15-epoxyeicosatrienoic acid-5(Z)-enoic acid (14,15-EET-5(Z)-E). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this sensitive lipid mediator during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of 14,15-EET-5(Z)-E degradation in an experimental setting?

A1: The degradation of 14,15-EET-5(Z)-E is primarily caused by three factors:

  • Enzymatic Hydrolysis: In biological systems or preparations containing active enzymes, the soluble epoxide hydrolase (sEH) is the main culprit. sEH rapidly converts 14,15-EET to its less active diol form, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[1]

  • Acid-Catalyzed Hydrolysis: The epoxide ring of 14,15-EET-5(Z)-E is susceptible to opening under acidic conditions (pH < 7.0), leading to the formation of the corresponding diol. This process is accelerated at lower pH values.

  • Auto-oxidation: As a polyunsaturated fatty acid derivative, 14,15-EET-5(Z)-E is prone to oxidation, particularly at its double bonds. Exposure to air (oxygen), light, and elevated temperatures can initiate and propagate lipid peroxidation, leading to a loss of biological activity and the formation of various oxidation byproducts.

Q2: How should I store my stock solutions of 14,15-EET-5(Z)-E to ensure long-term stability?

A2: Proper storage is critical for maintaining the integrity of 14,15-EET-5(Z)-E. For long-term storage, it should be dissolved in an inert organic solvent such as ethanol, acetonitrile, or dimethyl sulfoxide (DMSO) and stored at -80°C. For shorter periods (up to one month), storage at -20°C is acceptable. To prevent oxidation, it is highly recommended to overlay the solution with an inert gas like argon or nitrogen before sealing the vial. Repeated freeze-thaw cycles should be avoided by preparing single-use aliquots.

Q3: My experimental results with 14,15-EET-5(Z)-E are inconsistent. What could be the issue?

A3: Inconsistent results are often a sign of compound degradation. Several factors during your experiment could contribute to this:

  • pH of Buffers: Using buffers with a pH below 7.4 can lead to acid-catalyzed hydrolysis of the epoxide group.

  • Presence of sEH: If you are working with cell lysates, tissue homogenates, or even certain cell culture conditions, endogenous sEH can rapidly metabolize your compound.

  • Exposure to Air and Light: Preparing and handling solutions on the benchtop without protection from air and light can lead to oxidative degradation.

  • Incompatible Solvents: While organic solvents are used for stock solutions, their final concentration in aqueous experimental buffers should be minimized, as they can affect cell viability and protein function.

Q4: Can I use 14,15-EET-5(Z)-E in aqueous buffers for my cell-based assays?

A4: Yes, but with precautions. 14,15-EET-5(Z)-E has limited solubility in aqueous solutions. To prepare a working solution in an aqueous buffer, first, dissolve the compound in a minimal amount of an organic solvent like ethanol or DMSO. Then, slowly add this stock solution to your experimental buffer (e.g., PBS, cell culture media) while vortexing to ensure proper mixing and minimize precipitation. The final concentration of the organic solvent should typically be kept below 0.1% to avoid solvent-induced artifacts. The pH of the final buffer should be neutral to slightly alkaline (pH 7.4).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of biological activity over a short period. Enzymatic degradation by sEH. If working with biological samples that may contain sEH, consider adding a specific sEH inhibitor to your experimental system. This will prevent the rapid conversion of 14,15-EET to 14,15-DHET.
Acid-catalyzed hydrolysis. Ensure all buffers and media are at a pH of 7.4. Prepare fresh buffers and verify the pH before each experiment.
Oxidative degradation. Prepare solutions fresh for each experiment. Use deoxygenated buffers (sparged with argon or nitrogen). Minimize exposure to light by working in a dimly lit area or using amber-colored vials.
Precipitation of the compound in aqueous buffer. Poor aqueous solubility. Prepare the working solution by diluting a concentrated stock in organic solvent into the aqueous buffer with vigorous mixing. Consider the use of a carrier protein like fatty acid-free bovine serum albumin (BSA) to improve solubility and stability in aqueous media.
High background or non-specific effects in assays. Degradation products interfering with the assay. Confirm the purity of your 14,15-EET-5(Z)-E stock solution using an appropriate analytical method like LC-MS. If degradation is suspected, use a fresh, unopened vial of the compound.
Solvent effects. Ensure the final concentration of the organic solvent (e.g., ethanol, DMSO) used to dissolve the compound is at a non-toxic and non-interfering level in your assay (typically <0.1%). Run appropriate vehicle controls.

Data on Factors Affecting Stability

While specific kinetic data for 14,15-EET-5(Z)-E degradation is not extensively published, the following table summarizes the known factors influencing the stability of epoxy fatty acids.

Factor Effect on Stability General Recommendations
pH Highly unstable in acidic conditions (pH < 7.0) due to hydrolysis of the epoxide ring. Relatively stable at neutral to slightly alkaline pH.Maintain experimental pH at 7.4. Avoid acidic buffers.
Temperature Degradation rate increases with temperature.Store stock solutions at -80°C for long-term and -20°C for short-term. Perform experiments at the required physiological temperature but minimize prolonged incubations at elevated temperatures.
Oxygen Susceptible to auto-oxidation, leading to the formation of various oxidized byproducts and loss of activity.Handle under an inert atmosphere (argon or nitrogen). Use deoxygenated solvents and buffers.
Light Can promote photodegradation, especially in the presence of photosensitizers.Protect solutions from light by using amber vials and minimizing exposure to ambient light.
Enzymes Rapidly hydrolyzed by soluble epoxide hydrolase (sEH) to the less active diol (14,15-DHET).[1]In biological systems, use sEH inhibitors to prevent metabolic degradation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in Ethanol
  • Materials:

    • 1 mg of 14,15-EET-5(Z)-E (Molecular Weight: 320.47 g/mol )

    • Anhydrous ethanol (200 proof)

    • Amber glass vial with a Teflon-lined cap

    • Argon or nitrogen gas source

  • Procedure:

    • Allow the vial containing the lyophilized 14,15-EET-5(Z)-E to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Under a gentle stream of argon or nitrogen, add 312 µL of anhydrous ethanol to the vial containing 1 mg of 14,15-EET-5(Z)-E.

    • Cap the vial tightly and vortex gently until the compound is fully dissolved.

    • To ensure an inert atmosphere, briefly flush the headspace of the vial with argon or nitrogen before final sealing.

    • Store the stock solution at -80°C.

Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer
  • Materials:

    • 10 mM stock solution of 14,15-EET-5(Z)-E in ethanol

    • Experimental aqueous buffer (e.g., PBS, pH 7.4), deoxygenated by sparging with argon for at least 30 minutes.

    • Sterile microcentrifuge tubes

  • Procedure:

    • In a sterile microcentrifuge tube, add 999 µL of the deoxygenated aqueous buffer.

    • While vortexing the buffer at a moderate speed, add 1 µL of the 10 mM stock solution of 14,15-EET-5(Z)-E directly into the buffer.

    • Continue vortexing for an additional 30 seconds to ensure complete mixing.

    • Use the freshly prepared working solution immediately for your experiments. Do not store aqueous solutions of 14,15-EET-5(Z)-E for extended periods.

Signaling Pathways and Experimental Workflow Diagrams

G cluster_0 Extracellular 14_15_EET 14,15-EET-5(Z)-E GPCR Putative G-Protein Coupled Receptor 14_15_EET->GPCR Binds TRPV4 TRPV4 Channel 14_15_EET->TRPV4 Activates Gs Gαs GPCR->Gs Activates Ca_ion Ca²⁺ Influx TRPV4->Ca_ion AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates ERK ERK PKA->ERK Phosphorylates NFkB_inhibition Inhibition of NF-κB Pathway PKA->NFkB_inhibition CaMKII CaMKII CaMKII->ERK Phosphorylates STAT3_activation Activation of STAT3 ERK->STAT3_activation Ca_ion->CaMKII Activates

Caption: Signaling pathways of 14,15-EET-5(Z)-E.

G cluster_storage Storage cluster_prep Solution Preparation cluster_handling Experimental Handling storage Store at -80°C under Argon/Nitrogen stock Prepare concentrated stock in anhydrous Ethanol/DMSO storage->stock Thaw vial aliquot Aliquot into single-use vials stock->aliquot working Prepare fresh working solution in deoxygenated buffer (pH 7.4) aliquot->working Use one aliquot minimize_exposure Minimize exposure to light and air working->minimize_exposure seh_inhibitor Add sEH inhibitor (for biological samples) minimize_exposure->seh_inhibitor use_immediately Use immediately after preparation seh_inhibitor->use_immediately run_experiment Perform Experiment use_immediately->run_experiment

Caption: Experimental workflow to prevent 14,15-EET-5(Z)-E degradation.

References

Technical Support Center: sEH Activity and 14,15-EE-5(Z)-E Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers investigating the impact of soluble epoxide hydrolase (sEH) activity on the antagonist selectivity of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E).

Frequently Asked Questions (FAQs)

Q1: What is the primary function of soluble epoxide hydrolase (sEH)?

Soluble epoxide hydrolase (sEH) is a cytosolic enzyme that plays a critical role in lipid signaling.[1][2] Its primary function is to metabolize epoxyeicosatrienoic acids (EETs) by adding a water molecule across the epoxide group to form their corresponding dihydroxyeicosatrienoic acids (DHETs).[3][4] This conversion generally reduces the biological activity of EETs, effectively terminating their signaling actions.[3][5] Therefore, sEH is a key regulator of the in vivo concentrations and effects of EETs.[6][7]

Q2: What is this compound and how does it relate to epoxyeicosatrienoic acids (EETs)?

14,15-epoxyeicosa-5(Z)-enoic acid, also known as 14,15-EEZE, is a synthetic analog of 14,15-EET.[8][9] Unlike 14,15-EET, which is a signaling lipid with potent vasodilator effects, this compound functions as an antagonist.[8] It is designed to block the biological actions of EETs, such as endothelium-dependent hyperpolarization and relaxation in coronary arteries, making it a valuable pharmacological tool for studying EET signaling pathways.[8][10]

Q3: How does sEH activity directly affect the compound this compound?

Just as sEH metabolizes the endogenous agonist 14,15-EET, it also metabolizes the antagonist this compound. The enzyme converts this compound into its corresponding diol, 14,15-dihydroxy-eicosa-5(Z)-enoic acid (14,15-DHE5ZE) .[10] This metabolic conversion is a critical factor that can alter the pharmacological profile of the antagonist during an experiment.

Q4: What is the impact of this metabolism on the antagonist selectivity of this compound?

The metabolism of this compound by sEH significantly narrows its antagonist selectivity.

  • Without sEH activity (or with sEH inhibition): The parent compound, this compound, is a broad-spectrum EET antagonist , inhibiting vascular relaxation induced by all four EET regioisomers (14,15-EET, 11,12-EET, 8,9-EET, and 5,6-EET).[8]

  • With sEH activity: The metabolite, 14,15-DHE5ZE, is a highly selective antagonist that specifically inhibits the actions of only 14,15-EET.[10] It does not significantly inhibit relaxations induced by 5,6-, 8,9-, or 11,12-EET.[10]

Therefore, the level of sEH activity in an experimental system dictates whether the observed antagonism is broad-spectrum or selective for the 14,15-EET isomer.

Troubleshooting Guide

Issue: My results with this compound are inconsistent or unexpected.

Variability in the antagonist profile of this compound is often linked to unaccounted-for sEH activity in the experimental preparation (e.g., tissue homogenates, cell lysates, or in vivo models).

Observed ProblemPotential Cause Related to sEHRecommended Action
This compound only antagonizes 14,15-EET and not other EET isomers. High endogenous sEH activity is rapidly converting this compound to its selective metabolite, 14,15-DHE5ZE.Pre-incubate the preparation with a potent sEH inhibitor (e.g., AUDA, TPPU) before adding this compound. This will preserve the parent compound and its broad antagonist profile.[10]
This compound antagonizes all EET isomers, but the effect seems weaker than reported for some isomers. Moderate sEH activity is causing partial conversion to 14,15-DHE5ZE, resulting in a mixed population of broad and selective antagonists.Measure the sEH activity in your preparation (see Protocol 2). Standardize tissue/cell preparation methods to ensure consistent sEH activity between experiments.
High variability between experimental repeats. Inconsistent sEH activity across different tissue or cell preparations. The metabolic rate of this compound is not uniform.Use an sEH inhibitor in all experiments to eliminate this variable. Alternatively, use sEH knockout models or purified enzyme systems where activity is known and controlled.[11]

Quantitative Data Summary

The following table summarizes key quantitative data regarding the antagonist effects of this compound and its sEH-derived metabolite, 14,15-DHE5ZE, on EET-induced relaxation in bovine coronary arteries.

CompoundAgonistConcentrationEffectCitation
This compound 14,15-EET10 µMInhibited relaxation by ~80%[9]
This compound 11,12-EET, 8,9-EET, 5,6-EET10 µMInhibited relaxation (less effective than against 14,15-EET)[8]
14,15-DHE5ZE 14,15-EET10 µMInhibited maximal relaxation from 83.4% to 36.1%[10]
14,15-DHE5ZE 5,6-EET, 8,9-EET, 11,12-EET-Did not inhibit relaxation[10]
This compound + sEH inhibitor (AUDA)11,12-EET-Greater inhibition of 11,12-EET relaxation compared to this compound alone[10]

Visualizations

Signaling and Metabolism Pathway

cluster_0 Endogenous Pathway cluster_1 Pharmacological Intervention AA Arachidonic Acid CYP450 CYP450 Epoxygenase AA->CYP450 EET 14,15-EET (Agonist) sEH sEH EET->sEH Receptor EET Receptor (GPCR) EET->Receptor Activates DHET 14,15-DHET (Less Active) sEH->DHET CYP450->EET Effect Vasodilation Receptor->Effect Antagonist This compound (Broad Antagonist) Antagonist->Receptor Inhibits (Broad) sEH_2 sEH Antagonist->sEH_2 Metabolite 14,15-DHE5ZE (Selective Antagonist) Metabolite->Receptor Inhibits (14,15-EET only) sEH_2->Metabolite

Caption: Metabolism of this compound by sEH alters its antagonist profile.

Experimental Workflow to Test sEH Impact

start Start: Prepare Tissue/Cell Model (e.g., Bovine Coronary Arteries) split start->split group1 Group 1: Vehicle Control split->group1 No sEH Inhibition group2 Group 2: sEH Inhibitor split->group2 With sEH Inhibition antagonist1 Add this compound group1->antagonist1 antagonist2 Add this compound group2->antagonist2 agonist1 Challenge with different EET regioisomers antagonist1->agonist1 agonist2 Challenge with different EET regioisomers antagonist2->agonist2 measure1 Measure Response (e.g., Vascular Relaxation) agonist1->measure1 measure2 Measure Response (e.g., Vascular Relaxation) agonist2->measure2 compare Compare Antagonist Selectivity Between Groups measure1->compare measure2->compare end Conclusion on sEH Impact compare->end

Caption: Workflow to determine the effect of sEH inhibition on antagonist selectivity.

Logical Relationship: sEH Activity vs. Antagonist Selectivity

cluster_High High sEH Activity cluster_Low Low sEH Activity / sEH Inhibited A1 This compound A2 14,15-DHE5ZE (Metabolite) A1->A2 Rapid Conversion Result_A Selective Antagonism (14,15-EET only) A2->Result_A Leads to B1 This compound (Parent Compound) Result_B Broad Antagonism (All EETs) B1->Result_B Leads to

Caption: The logical link between sEH activity level and the resulting antagonist profile.

Key Experimental Protocols

Protocol 1: Vascular Relaxation Assay for Antagonist Selectivity

This protocol is adapted from methods used to characterize EET antagonist activity in bovine coronary arteries.[8][10]

Objective: To determine if sEH activity alters the antagonist selectivity of this compound against different EET regioisomers.

Materials:

  • Isolated bovine coronary arterial rings.

  • Krebs buffer solution.

  • U46619 (thromboxane A2 mimetic for pre-constriction).

  • EET regioisomers (14,15-EET, 11,12-EET, etc.).

  • This compound.

  • sEH inhibitor (e.g., AUDA, 1 µM).

  • Organ bath system with force transducers.

Procedure:

  • Mount arterial rings in organ baths containing Krebs buffer, gassed with 95% O₂/5% CO₂, and maintained at 37°C.

  • Allow rings to equilibrate under optimal resting tension.

  • Pre-constrict the rings to ~80% of maximal contraction with U46619.

  • Group Division:

    • Control Group: Pre-incubate rings with vehicle for 30 minutes.

    • sEH Inhibition Group: Pre-incubate rings with the sEH inhibitor (e.g., 1 µM AUDA) for 30 minutes.[10]

  • Add this compound (e.g., 10 µM) to both groups and incubate for an additional 20-30 minutes.[8]

  • Generate cumulative concentration-response curves by adding increasing concentrations of a specific EET regioisomer (e.g., 14,15-EET or 11,12-EET).

  • Record changes in isometric tension to measure relaxation.

  • Repeat for each EET regioisomer to be tested.

Data Analysis:

  • Calculate relaxation as a percentage of the pre-constriction induced by U46619.

  • Compare the concentration-response curves for each EET isomer in the presence of this compound, with and without the sEH inhibitor.

  • An increase in antagonism against non-14,15-EET isomers in the sEH inhibitor group confirms that sEH activity modifies selectivity.[10]

Protocol 2: sEH Activity Assay (Fluorogenic)

This protocol allows for the direct measurement of sEH enzymatic activity in a given sample (e.g., tissue homogenate).[12][13]

Objective: To quantify sEH activity in the experimental preparation.

Materials:

  • Tissue homogenate or cell lysate.

  • Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.4, with 0.1 mg/mL BSA).

  • sEH fluorogenic substrate (e.g., PHOME).

  • Potent sEH inhibitor for control wells (e.g., AUDA).

  • 96-well black microplate.

  • Fluorometric plate reader (Excitation: 330 nm, Emission: 465 nm).

Procedure:

  • Prepare tissue homogenate and determine total protein concentration (e.g., via BCA assay). Dilute to a final concentration of 0.5-1.0 mg/mL.[12]

  • In a 96-well plate, prepare the following:

    • Sample Wells: 10-50 µg of homogenate protein, topped up with Assay Buffer.

    • Inhibitor Control Wells: 10-50 µg of homogenate protein plus a saturating concentration of an sEH inhibitor.

    • Blank Wells: Assay buffer only.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding the sEH fluorescent substrate to all wells.

  • Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.

  • Measure the increase in fluorescence intensity kinetically over 15-30 minutes.[12]

Data Analysis:

  • Calculate the rate of reaction (slope of fluorescence vs. time).

  • Subtract the rate of the inhibitor control wells (non-enzymatic hydrolysis) from the sample wells.

  • sEH activity can be expressed as the rate of fluorescence change per minute per milligram of protein.

References

Technical Support Center: 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 14,15-epoxyeicosa-5(Z)-enoic acid, a notable antagonist of epoxyeicosatrienoic acids (EETs).

Frequently Asked Questions (FAQs)

Q1: What is 14,15-EE-5(Z)-E and what is its primary mechanism of action?

14,15-epoxyeicosa-5(Z)-enoic acid (also known as 14,15-EEZE) is a structural analog of 14,15-epoxyeicosatrienoic acid (14,15-EET).[1] Its primary role in experimental settings is as an antagonist of EET-induced biological effects, particularly vasodilation.[1][2] It is known to inhibit endothelium-dependent hyperpolarization and relaxation in coronary arteries.[2]

Q2: In what experimental systems has this compound been validated as an antagonist?

The antagonist activity of this compound has been extensively characterized in vascular reactivity studies using bovine coronary arterial rings pre-constricted with agents like U46619.[2] In these assays, it effectively inhibits the vasorelaxation induced by various EET regioisomers, with the most potent inhibition observed against 14,15-EET.[2]

Q3: Is this compound selective for EET-mediated pathways?

Yes, this compound has been shown to be selective for EET-mediated pathways. It does not significantly alter relaxation responses induced by nitric oxide donors (like sodium nitroprusside), prostacyclin analogs (like iloprost), or direct K+ channel activators.[2] This selectivity makes it a valuable tool for isolating the contribution of EETs in complex biological systems.

Troubleshooting Guide

Issue 1: I am not observing the expected antagonist effect of this compound on 14,15-EET-induced vasorelaxation.

  • Possible Cause 1: Suboptimal Concentration. The effective concentration of this compound is crucial for observing its antagonist effects. In bovine coronary artery studies, a concentration of 10 µM this compound was shown to inhibit approximately 80% of the relaxation induced by 14,15-EET.[1] Ensure you are using a concentration within the effective range for your specific experimental setup.

  • Possible Cause 2: Reagent Stability. Like many lipid-based signaling molecules, the stability of this compound in solution could be a factor. Ensure proper storage and handling of the compound to prevent degradation. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Metabolism of this compound. this compound can be metabolized by soluble epoxide hydrolase (sEH) to 14,15-dihydroxy-eicosa-5(Z)-enoic acid (14,15-DHEZE).[3] While 14,15-DHEZE also acts as an antagonist, its selectivity profile differs from the parent compound, being more selective for 14,15-EET and less effective against other EET regioisomers.[3] High sEH activity in your tissue preparation could alter the antagonist profile. Consider co-incubation with an sEH inhibitor to stabilize this compound if you suspect this is an issue.[3]

Issue 2: I am observing a slight agonist (vasorelaxant) effect with this compound alone.

A minor vasorelaxant effect of this compound at higher concentrations has been reported. For instance, at 10 µmol/L, it was observed to cause a maximal relaxation of 21% in U46619-precontracted bovine coronary arteries.[4] This partial agonist activity should be taken into account when designing experiments and interpreting results. It is recommended to perform a dose-response curve for this compound alone in your experimental system to establish a baseline.

Issue 3: The inhibitory effect of this compound varies between experiments.

  • Possible Cause 1: Variability in Tissue Preparation. The expression and activity of enzymes involved in arachidonic acid metabolism, such as cytochrome P450 epoxygenases and soluble epoxide hydrolase, can vary between tissue preparations. This could lead to differences in endogenous EET levels and the metabolism of this compound, contributing to experimental variability.

  • Possible Cause 2: Inconsistent Pre-constriction. In vascular reactivity assays, the level of pre-constriction can influence the observed relaxation responses. Ensure a stable and consistent level of pre-constriction before adding this compound and the EET agonist.

Data Presentation

Table 1: Antagonist Activity of this compound on EET-Induced Relaxation in Bovine Coronary Arteries

EET RegioisomerMaximal Relaxation with EET aloneMaximal Relaxation with EET in the presence of 10 µM this compound% Inhibition
14,15-EET~80-90%~18%~80%
11,12-EET~80-90%InhibitedData not quantified
8,9-EET~80-90%InhibitedData not quantified
5,6-EET~80-90%InhibitedData not quantified

Data synthesized from Circulation Research, 2002.[2][4]

Experimental Protocols

Vascular Reactivity Assay in Bovine Coronary Arteries

This protocol is a generalized procedure based on methodologies described in the literature for assessing the effects of 14,15-EET and this compound on vascular tone.

  • Tissue Preparation:

    • Obtain fresh bovine hearts and isolate the left anterior descending coronary artery.

    • Dissect the artery into rings of 2-3 mm in length, taking care to not damage the endothelium.

  • Mounting:

    • Mount the arterial rings in an organ bath containing a physiological salt solution (PSS), bubbled with 95% O2 and 5% CO2, and maintained at 37°C.

  • Equilibration:

    • Allow the rings to equilibrate for at least 60 minutes under a resting tension.

  • Pre-constriction:

    • Pre-constrict the arterial rings to a stable tension using a thromboxane A2 mimetic, such as U46619 (e.g., 20 nmol/L).

  • Antagonist Incubation:

    • For antagonist studies, pre-incubate the rings with this compound (e.g., 10 µM) for a specified period (e.g., 20-30 minutes).

  • Agonist-Induced Relaxation:

    • Generate a cumulative concentration-response curve for 14,15-EET (or other EET regioisomers) by adding increasing concentrations of the agonist to the organ bath.

  • Data Analysis:

    • Record the changes in isometric tension.

    • Express the relaxation as a percentage of the pre-constriction induced by U46619.

    • Compare the concentration-response curves in the presence and absence of this compound to determine the antagonist effect.

Mandatory Visualizations

signaling_pathway cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase 14_15_EET 14,15-EET CYP_Epoxygenase->14_15_EET EET_Receptor Putative EET Receptor (GPCR) K_Channel K+ Channel EET_Receptor->K_Channel Activates Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization K+ efflux 14_15_EET->EET_Receptor 14_15_EE_5_Z_E This compound (Antagonist) 14_15_EE_5_Z_E->EET_Receptor Blocks Vasodilation Vasodilation Hyperpolarization->Vasodilation

Caption: Signaling pathway of 14,15-EET-induced vasodilation and its inhibition by this compound.

experimental_workflow Start Start Tissue_Prep Tissue Preparation (e.g., Bovine Coronary Artery Rings) Start->Tissue_Prep Mounting Mount in Organ Bath Tissue_Prep->Mounting Equilibration Equilibration Mounting->Equilibration Pre_constriction Pre-constriction (e.g., U46619) Equilibration->Pre_constriction Antagonist_Incubation Incubate with this compound (or vehicle) Pre_constriction->Antagonist_Incubation Agonist_Addition Add 14,15-EET (Cumulative Concentrations) Antagonist_Incubation->Agonist_Addition Data_Acquisition Record Isometric Tension Agonist_Addition->Data_Acquisition Analysis Data Analysis Data_Acquisition->Analysis End End Analysis->End

Caption: Experimental workflow for a vascular reactivity assay using this compound.

troubleshooting_flow Start Unexpected Results with This compound No_Antagonist_Effect No Antagonist Effect Observed? Start->No_Antagonist_Effect Check_Concentration Verify Concentration No_Antagonist_Effect->Check_Concentration Yes Agonist_Effect Observing Agonist Effect? No_Antagonist_Effect->Agonist_Effect No Check_Stability Check Reagent Stability Check_Concentration->Check_Stability Consider_Metabolism Consider sEH Metabolism Check_Stability->Consider_Metabolism End Resolved Consider_Metabolism->End Partial_Agonism Acknowledge Partial Agonism Agonist_Effect->Partial_Agonism Yes Variability High Variability? Agonist_Effect->Variability No Partial_Agonism->End Standardize_Prep Standardize Tissue Prep Variability->Standardize_Prep Yes Variability->End No Standardize_Constriction Standardize Pre-constriction Standardize_Prep->Standardize_Constriction Standardize_Constriction->End

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

ensuring specificity of 14,15-EE-5(Z)-E in complex biological systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), also known as 14,15-EEZE. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the experimental specificity of this selective epoxyeicosatrienoic acid (EET) antagonist in complex biological systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a synthetic analog of the cytochrome P450 metabolite 14,15-EET.[1] It functions as a competitive antagonist of EETs, blocking their biological effects.[1][2] Its primary mechanism is to inhibit EET-induced responses, such as the activation of large-conductance Ca²⁺-activated K⁺ (BKCa) channels, which leads to smooth muscle hyperpolarization and vasorelaxation.[3][4] It has been instrumental in demonstrating the role of EETs as endothelium-derived hyperpolarizing factors (EDHFs).[1][5]

Q2: What is the recommended working concentration for this compound in functional assays? A2: A concentration of 10 µmol/L (10 µM) is frequently used and has been shown to be effective in inhibiting EET-induced relaxations in bovine coronary arteries.[1][2] However, the optimal concentration can vary depending on the biological system and the endogenous levels of EETs. It is always recommended to perform a concentration-response curve to determine the most appropriate concentration for your specific experimental setup.

Q3: Is this compound selective for a specific EET regioisomer? A3: this compound inhibits the effects of all four EET regioisomers (5,6-, 8,9-, 11,12-, and 14,15-EET) but is most effective against 14,15-EET.[1][2] Its metabolite, 14,15-DHE5ZE, exhibits even greater selectivity, specifically inhibiting only 14,15-EET-induced relaxations.[4]

Q4: Can this compound be metabolized in biological systems? A4: Yes. This compound can be metabolized by soluble epoxide hydrolase (sEH) to 14,15-dihydroxy-eicosa-5(Z)-enoic acid (14,15-DHE5ZE).[4] This is a critical consideration, as the parent compound and the metabolite have different selectivity profiles. The metabolite, 14,15-DHE5ZE, is a highly selective antagonist for 14,15-EET, whereas the parent compound antagonizes all EET regioisomers, albeit with a preference for 14,15-EET.[4]

Q5: What are the known signaling pathways antagonized by this compound? A5: this compound primarily antagonizes signaling pathways mediated by EETs. This includes the canonical EDHF pathway involving the activation of potassium channels (like BKCa) in vascular smooth muscle, leading to hyperpolarization.[3][6] It has also been used to inhibit EET-induced cell migration and invasion, which may involve pathways related to the epidermal growth factor receptor (EGFR) and PI3K/Akt.[7]

Troubleshooting Guide

Problem: No observable effect of this compound on my EET-induced response.
Possible CauseSuggested Solution
EETs are not mediating the observed effect. Confirm the role of endogenous EETs in your system. Use a cytochrome P450 epoxygenase inhibitor (e.g., MS-PPOH) to see if blocking EET synthesis abolishes the effect you are studying.[7]
Compound degradation or improper storage. This compound, like other eicosanoids, can be sensitive to oxidation.[8] Store the compound under an inert atmosphere at -20°C or lower. Prepare fresh solutions in an appropriate solvent like ethanol or DMSO for each experiment.
Sub-optimal concentration. The effective concentration can be tissue- or cell-specific. Perform a dose-response experiment with this compound (e.g., from 1 µM to 30 µM) to determine the optimal inhibitory concentration in your model.
Problem: this compound is showing unexpected or off-target effects.
Possible CauseSuggested Solution
Metabolism into an active metabolite. Tissues with high soluble epoxide hydrolase (sEH) activity will convert this compound to 14,15-DHE5ZE, altering its selectivity.[4] To isolate the effect of the parent compound, co-incubate with a selective sEH inhibitor, such as 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA).[4]
Non-specific interactions at high concentrations. High concentrations may lead to off-target effects. Ensure you are using the lowest effective concentration based on your dose-response analysis. Crucially, include negative controls by testing whether this compound affects responses to agonists that signal through entirely different pathways (see Table 2).[2][3]
Interaction with Prostaglandin Receptors. Some studies suggest that EETs can interact with prostaglandin receptors at micromolar concentrations.[9] While this compound was found not to be a selective antagonist at the PTGER2 receptor, the possibility of cross-reactivity with other lipid signaling pathways should be considered and tested with appropriate controls.[9]

Data and Selectivity Profiles

Table 1: Inhibitory Profile of this compound and its Metabolite (14,15-DHE5ZE) Data derived from functional vasorelaxation assays in bovine coronary arteries.

Compound (at 10 µM)Inhibition of 14,15-EETInhibition of 11,12-EETInhibition of 8,9-EETInhibition of 5,6-EETReference
This compound Strong InhibitionSignificant InhibitionSignificant InhibitionSignificant Inhibition[2][4]
14,15-DHE5ZE Strong InhibitionNo Inhibition No Inhibition No Inhibition [4]

Table 2: Recommended Negative Control Compounds for Specificity Testing These compounds act through EET-independent pathways. This compound should not inhibit responses to these agents.

Control CompoundMechanism of ActionTarget PathwayReference
Sodium Nitroprusside (SNP) Nitric Oxide (NO) DonorcGMP Pathway[2][3]
Iloprost Prostacyclin (PGI₂) AnaloguecAMP Pathway[2][3]
Bimakalim K-ATP Channel OpenerDirect K⁺ Channel Activation[2]
NS1619 BKCa Channel OpenerDirect K⁺ Channel Activation[3]
Phenylephrine / U46619 Vasoconstrictorsα1-adrenergic / Thromboxane Receptor[10]

Visualized Pathways and Workflows

EET_Signaling_Pathway cluster_cell Target Cell (e.g., Smooth Muscle) AA Arachidonic Acid CYP CYP Epoxygenase AA->CYP Metabolism EET 14,15-EET CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Metabolism/ Inactivation Receptor Putative EET Receptor (GPCR?) EET->Receptor Binds & Activates DHET 14,15-DHET (Less Active) sEH->DHET G_Protein Gsα Receptor->G_Protein K_Channel BKCa Channel Activation G_Protein->K_Channel Hyperpol Hyperpolarization & Vascular Relaxation K_Channel->Hyperpol Antagonist This compound Antagonist->Receptor Blocks Binding Specificity_Workflow cluster_0 Target Pathway Validation cluster_1 Negative Control Validation start Start: Prepare Biological System (e.g., pre-constricted artery) add_eet 1. Add EET Agonist (e.g., 14,15-EET) start->add_eet pre_incubate_control 1. Pre-incubate with This compound (10 µM) start->pre_incubate_control observe_response 2. Measure Response (e.g., % Relaxation) add_eet->observe_response pre_incubate 3. Pre-incubate with This compound (10 µM) observe_response->pre_incubate add_eet_again 4. Add EET Agonist Again pre_incubate->add_eet_again check_inhibition 5. Confirm Inhibition of Response add_eet_again->check_inhibition add_control_agonist 2. Add Control Agonist (e.g., SNP, Iloprost) pre_incubate_control->add_control_agonist check_no_inhibition 3. Confirm No Inhibition of Response add_control_agonist->check_no_inhibition

References

potential for tachyphylaxis with repeated 14,15-EE-5(Z)-E application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the potential for tachyphylaxis with repeated application of 14,15-EE-5(Z)-E.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a structural analog of 14,15-epoxyeicosatrienoic acid (14,15-EET). Its primary role is that of an antagonist to the vascular actions of EETs.[1][2] Specifically, it inhibits the vasodilation induced by 14,15-EET and other EET regioisomers.[3]

Q2: What is tachyphylaxis?

Tachyphylaxis is a phenomenon characterized by a rapid decrease in the response to a drug following repeated administration. This is a form of short-term desensitization.

Q3: Is there evidence for tachyphylaxis with repeated application of this compound?

Currently, there is no direct scientific literature demonstrating tachyphylaxis to the antagonistic effects of this compound upon repeated application. Tachyphylaxis is typically observed with agonists that stimulate a receptor, leading to receptor desensitization and downregulation. As an antagonist, this compound blocks the action of agonists like 14,15-EET. A diminished response to the antagonist would imply an increased effect of the agonist, which is contrary to the definition of tachyphylaxis.

Q4: Is tachyphylaxis observed with the agonist, 14,15-EET?

Yes, the signaling pathway of 14,15-EET involves G-protein coupled receptors (GPCRs), which are known to exhibit tachyphylaxis.[4] Studies have shown that 14,15-EET binding sites can be downregulated through a cAMP and PKA-dependent signal transduction mechanism.[5][6] This downregulation of receptors upon repeated agonist stimulation is a hallmark of tachyphylaxis.

Q5: What is the known signaling pathway for 14,15-EET that may be relevant to understanding tachyphylaxis?

14,15-EET is believed to bind to a putative Gs-coupled GPCR on the cell surface. This binding activates a signaling cascade that leads to an increase in intracellular cAMP levels and activation of Protein Kinase A (PKA).[4][6] Chronic stimulation of this pathway can lead to phosphorylation of the receptor, uncoupling from its G-protein, and eventual internalization and degradation (downregulation), all of which contribute to tachyphylaxis.

Q6: Does this compound have any agonist activity?

The available literature characterizes this compound as an antagonist of EET-induced vasodilation.[2][3] There is no significant evidence to suggest that it possesses agonist properties that would typically induce tachyphylaxis.

Troubleshooting Guide

Issue: We are observing a diminishing antagonistic effect of this compound in our vascular reactivity assays after repeated applications.

Potential Causes and Troubleshooting Steps:

  • Experimental Variability: Vascular tissue viability and responsiveness can decline over the course of a long experiment.

    • Recommendation: Ensure consistent and optimal organ bath conditions (temperature, oxygenation, pH). Include a time-control experiment with vehicle to assess tissue stability.

  • Agonist Concentration: The apparent decrease in antagonist efficacy might be due to an inadvertent increase in the effective concentration of the agonist (e.g., 14,15-EET).

    • Recommendation: Prepare fresh dilutions of the agonist for each experiment. Verify the stability of the agonist in your experimental buffer over the time course of the assay.

  • Receptor Upregulation: While speculative and not documented for this compound, prolonged blockade of a receptor can sometimes lead to an increase in receptor number or sensitivity. This would manifest as a need for higher concentrations of the antagonist to achieve the same level of inhibition.

    • Recommendation: Design an experiment to specifically test this hypothesis. After a period of repeated this compound application, thoroughly wash the tissue and then perform a dose-response curve to the agonist (14,15-EET). A leftward shift in the dose-response curve compared to a control tissue would suggest receptor sensitization.

  • Off-Target Effects: At higher concentrations or with prolonged exposure, this compound might have off-target effects that are not related to its primary antagonistic action.

    • Recommendation: Perform control experiments to assess the effect of this compound on vascular tone in the absence of any agonist. Also, test its effect on vasodilation induced by agents that act through different pathways (e.g., sodium nitroprusside for NO-mediated dilation).[3]

Data Presentation

Table 1: Binding Affinity of 20-(125)I-14,15-EE-5(Z)-E to U937 Cell Membranes

ParameterValueUnit
KD (Dissociation Constant)1.11 ± 0.13nM
Bmax (Maximum Binding Sites)1.13 ± 0.04pmol/mg protein

This data is derived from a study using a radiolabeled analog of this compound and characterizes its binding to a putative EET receptor.[7]

Experimental Protocols

Protocol for Assessing Vascular Tachyphylaxis to 14,15-EET

This protocol is adapted from standard methods for studying vascular reactivity and can be modified to investigate tachyphylaxis.

1. Tissue Preparation:

  • Isolate bovine coronary arteries and place them in ice-cold Krebs buffer.
  • Clean the arteries of adhering fat and connective tissue.
  • Cut the arteries into 2-3 mm rings.

2. Mounting:

  • Mount the arterial rings in an organ bath containing Krebs buffer maintained at 37°C and bubbled with 95% O2 / 5% CO2.
  • Attach one end of the ring to a fixed support and the other to an isometric force transducer.
  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of ~5g, with buffer changes every 15-20 minutes.

3. Viability and Contractility Check:

  • Depolarize the rings with a high-potassium Krebs solution (e.g., 80 mM KCl) to ensure tissue viability.
  • Wash the rings and allow them to return to baseline tension.
  • Pre-constrict the rings with a thromboxane A2 mimetic, such as U46619, to approximately 80% of the maximal KCl-induced contraction.

4. Tachyphylaxis Induction and Measurement:

  • Initial Dose-Response: Once a stable pre-constriction is achieved, perform a cumulative concentration-response curve for 14,15-EET (e.g., 10-9 to 10-5 M) to assess the initial vasodilation.
  • Washout: Thoroughly wash the rings with Krebs buffer until the tension returns to the pre-constricted baseline.
  • Repeated Stimulation: After a defined interval (e.g., 30-60 minutes), repeat the cumulative concentration-response curve for 14,15-EET.
  • Analysis: Compare the second dose-response curve to the first. A rightward shift in the EC50 or a reduction in the maximal relaxation (Emax) indicates the development of tachyphylaxis.

To Investigate the Effect of Repeated this compound Application:

  • Modify the above protocol by pre-incubating the tissue with this compound for a set period before each 14,15-EET dose-response curve. Compare the magnitude of the rightward shift caused by the antagonist in the first and subsequent curves. A lack of change would suggest no tachyphylaxis to the antagonist's effect.

Visualizations

14,15-EET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 14_15_EET 14,15-EET (Agonist) GPCR Putative EET Receptor (GPCR) 14_15_EET->GPCR Binds & Activates 14_15_EE_5Z_E This compound (Antagonist) 14_15_EE_5Z_E->GPCR Blocks Gs Gαs GPCR->Gs AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Receptor_Phosphorylation Receptor Phosphorylation/Internalization PKA->Receptor_Phosphorylation Leads to Tachyphylaxis (with repeated stimulation) Tachyphylaxis_Experimental_Workflow Start Start: Mounted & Equilibrated Arterial Ring Preconstrict Pre-constrict with U46619 Start->Preconstrict DR1 Perform 1st Cumulative Dose-Response to 14,15-EET Preconstrict->DR1 Washout1 Washout DR1->Washout1 Rest Resting Period Washout1->Rest DR2 Perform 2nd Cumulative Dose-Response to 14,15-EET Rest->DR2 Compare Compare Dose-Response Curves (EC50, Emax) DR2->Compare Tachyphylaxis Tachyphylaxis Observed (Rightward shift / Decreased Emax) Compare->Tachyphylaxis Yes No_Tachyphylaxis No Tachyphylaxis Compare->No_Tachyphylaxis No

References

Validation & Comparative

Comparative Analysis of 14,15-EE-5(Z)-E Cross-Reactivity with Eicosanoid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), a notable antagonist of epoxyeicosatrienoic acids (EETs), with other eicosanoid receptors. The information presented herein, supported by experimental data, is intended to assist researchers in evaluating the selectivity and potential off-target effects of this compound.

Executive Summary

14,15-EETs, metabolites of arachidonic acid, are known to elicit a range of biological responses, primarily through a putative high-affinity G-protein coupled receptor. However, emerging evidence indicates that EETs and their analogs, including the antagonist this compound, can interact with other eicosanoid receptors, notably certain prostanoid receptors and the nuclear receptor PPARα. This cross-reactivity is a critical consideration in the development of selective therapeutic agents targeting the EET signaling pathway. This guide summarizes the available quantitative data on these interactions, provides detailed experimental protocols for their assessment, and visualizes a key signaling pathway involved.

Data Presentation: Receptor Binding and Functional Assays

The following tables summarize the quantitative data on the binding affinity and functional activity of 14,15-EETs and related compounds across various eicosanoid receptors.

Table 1: Binding Affinity of EETs and Analogs to Eicosanoid Receptors

LigandReceptorAssay TypeCell/Tissue TypeBinding Affinity (Kd / Ki)Citation
20-125I-14,15-EE-5(Z)-EPutative EET ReceptorRadioligand BindingU937 cell membranesKd: 1.11 ± 0.13 nM[1]
14,15-EETPutative EET ReceptorCompetitive BindingU937 cell membranesHigh Affinity (competes with 20-125I-14,15-EE-5(Z)-E)[1]
11,12-EETPutative EET ReceptorCompetitive BindingU937 cell membranesHigh Affinity (competes with 20-125I-14,15-EE-5(Z)-E)[1]
8,9-EETPutative EET ReceptorCompetitive BindingU937 cell membranesLower Affinity than 14,15-EET[1]
This compoundPutative EET ReceptorCompetitive BindingU937 cell membranesLower Affinity than 14,15-EET[1]
14,15-EETThromboxane (TP) ReceptorCompetition AssayNot SpecifiedKi: 6.1 µM[2]
14,15-DHETPPARα Ligand Binding DomainBinding StudiesN/AKd: 1.4 µM

Note: Quantitative binding data for this compound on prostanoid receptors is limited in the reviewed literature.

Table 2: Functional Activity of EETs and Analogs on Eicosanoid Receptors

LigandReceptorAssay TypeCell/Tissue TypePotency (EC50 / IC50)EffectCitation
14,15-EETProstaglandin EP2 ReceptorVasorelaxation AssayRat Mesenteric ArteryNot specifiedAgonist[3]
14,15-EETProstaglandin EP4 ReceptorcAMP AssayXenopus OocytesMicromolar concentrationsAgonist
14,15-DHETPPARαLuciferase Reporter AssayCOS-7 cells~10 µMActivator
This compoundPutative EET ReceptorVasorelaxation AssayBovine Coronary ArteriesNot specifiedAntagonist

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the presented findings.

Competitive Radioligand Binding Assay for Eicosanoid Receptors

This protocol is adapted for determining the binding affinity of unlabeled ligands, such as this compound, to a target receptor.

a. Membrane Preparation:

  • Homogenize tissues or cultured cells expressing the receptor of interest in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at 100,000 x g for 60 minutes at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) and determine the protein concentration using a standard method like the Bradford or BCA assay.

b. Binding Assay:

  • In a 96-well plate, combine the membrane preparation (typically 20-50 µg of protein), a fixed concentration of a suitable radioligand (e.g., [³H]-PGE₂ for EP receptors) at a concentration near its Kd, and varying concentrations of the unlabeled competitor (this compound or other eicosanoids).

  • To determine non-specific binding, include wells with the radioligand and a high concentration of a known unlabeled ligand for the receptor.

  • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in a wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

c. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding at each competitor concentration.

  • Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

cAMP Functional Assay for GPCR Activation

This protocol is designed to measure the activation of Gs or Gi-coupled receptors, such as the EP₂ and EP₄ receptors, in response to ligand stimulation.

a. Cell Culture and Treatment:

  • Culture cells stably or transiently expressing the receptor of interest (e.g., HEK293 or CHO cells) in a suitable medium.

  • Seed the cells into 96-well plates and allow them to attach and grow to a desired confluency.

  • Prior to the assay, replace the culture medium with a stimulation buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

  • Add varying concentrations of the test compound (e.g., 14,15-EET) to the wells and incubate for a specific time (e.g., 15-30 minutes) at 37°C. For antagonist testing, pre-incubate the cells with the antagonist before adding a known agonist.

b. cAMP Measurement:

  • Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

  • Measure the intracellular cAMP levels using the selected assay platform. These assays are typically based on competitive immunoassays.

c. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Convert the raw assay signals to cAMP concentrations using the standard curve.

  • Plot the cAMP concentration as a function of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

PPARα Luciferase Reporter Assay

This protocol is used to assess the activation of the nuclear receptor PPARα by test compounds.

a. Cell Transfection and Treatment:

  • Co-transfect a suitable cell line (e.g., HEK293T or HepG2) with a plasmid encoding the human or rodent PPARα and a reporter plasmid containing a luciferase gene under the control of a peroxisome proliferator response element (PPRE). A control plasmid (e.g., encoding β-galactosidase) can be co-transfected for normalization of transfection efficiency.

  • After transfection, seed the cells into 96-well plates.

  • Treat the cells with varying concentrations of the test compounds (e.g., 14,15-DHET) for 18-24 hours.

b. Luciferase Assay:

  • Lyse the cells using a luciferase lysis buffer.

  • Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

  • If a control plasmid was used, perform an assay to measure its activity (e.g., β-galactosidase assay).

c. Data Analysis:

  • Normalize the luciferase activity to the control reporter activity to account for variations in transfection efficiency and cell number.

  • Plot the normalized luciferase activity as a function of the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.[5][6]

Mandatory Visualization

The following diagram illustrates a simplified signaling pathway for the prostaglandin EP₂ and EP₄ receptors, which have been shown to be activated by 14,15-EET.

EP_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 14,15-EET 14,15-EET EP2_EP4 EP2 / EP4 Receptor 14,15-EET->EP2_EP4 Binds PGE2 PGE2 PGE2->EP2_EP4 Binds Gs Gs Protein EP2_EP4->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

References

A Comparative Analysis of 14,15-EE-5(Z)-E and Non-Specific Channel Blockers in Vascular Relaxation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the selective epoxyeicosatrienoic acid (EET) antagonist, 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), with various non-specific ion channel blockers. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, experimental data, and relevant protocols.

Introduction

Endothelium-derived hyperpolarizing factors (EDHFs) play a crucial role in regulating vascular tone, particularly in resistance arteries. Among the candidates for EDHF are the epoxyeicosatrienoic acids (EETs), which are metabolites of arachidonic acid. EETs induce vasodilation by activating large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation. This compound, also known as 14,15-EEZE, has been identified as a selective antagonist of EETs, making it a valuable tool for studying the physiological roles of these signaling molecules.[1][2] In contrast, non-specific channel blockers, such as tetraethylammonium (TEA), iberiotoxin, and verapamil, inhibit vasodilation by directly obstructing ion channels, offering a different therapeutic and research approach.

Mechanism of Action

This compound (14,15-EEZE) acts as a competitive antagonist at the putative EET receptor, thereby inhibiting the downstream signaling cascade that leads to the opening of BKCa channels.[3] It specifically targets the EDHF pathway mediated by EETs.

Non-Specific Channel Blockers have a more direct mechanism of action:

  • Potassium Channel Blockers:

    • Tetraethylammonium (TEA): A non-selective blocker of various potassium channels, including BKCa channels.

    • Iberiotoxin: A potent and selective blocker of BKCa channels.[1][4]

  • Calcium Channel Blockers:

    • Verapamil: Blocks L-type voltage-gated calcium channels, preventing the influx of calcium into vascular smooth muscle cells, which is a critical step for contraction.[5][6]

Signaling Pathway Overview

The following diagram illustrates the signaling pathway of EET-mediated vasodilation and the points of inhibition for this compound and non-specific K+ channel blockers.

cluster_endothelium Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell cluster_inhibitors Inhibitors Bradykinin Bradykinin ArachidonicAcid Arachidonic Acid Bradykinin->ArachidonicAcid EETs EETs ArachidonicAcid->EETs CYP450 EET_Receptor EET Receptor EETs->EET_Receptor G_Protein G-Protein EET_Receptor->G_Protein BKCa_Channel BKCa Channel G_Protein->BKCa_Channel Activation Hyperpolarization Hyperpolarization BKCa_Channel->Hyperpolarization K+ efflux Vasodilation Vasodilation Hyperpolarization->Vasodilation EEZE This compound EEZE->EET_Receptor Antagonizes K_Blockers Iberiotoxin / TEA K_Blockers->BKCa_Channel Blocks

Caption: EET signaling pathway and points of inhibition.

Comparative Efficacy Data

The following tables summarize the comparative effects of this compound and non-specific channel blockers on vascular responses.

Table 1: Inhibition of Vasodilation in Bovine Coronary Arteries

CompoundConcentrationAgonistEffect
This compound 10 µmol/L14,15-EETReduced maximal relaxation from ~85% to 18%
This compound 10 µmol/LBradykininShifted concentration-response curve ~1000-fold to the right; reduced maximal relaxation from 95% to 55%
This compound 10 µmol/LNS1619 (K+ channel opener)No significant alteration in relaxation
This compound 10 µmol/LSodium Nitroprusside (NO donor)No significant alteration in relaxation
Iberiotoxin 100 nMBradykininAbolished residual hyperpolarization
Tetraethylammonium (TEA) 1 mM11,12-EETAttenuated vasodilator effect

Data compiled from multiple sources.[2][4]

Table 2: Effects on Myocyte Hyperpolarization in Porcine Coronary Arteries

CompoundConcentrationAgonistEffect on Myocyte Hyperpolarization
This compound 10 µMBradykinin (100 nM)Antagonized residual hyperpolarization
Iberiotoxin Not specifiedBradykinin (100 nM)Abolished residual hyperpolarization

Data from a direct comparative study.[1][4]

Experimental Protocols

A standard method for assessing the effects of these compounds on vascular tone is the isolated arterial ring assay using an isometric myograph system.

1. Tissue Preparation:

  • The thoracic aorta or coronary arteries are carefully dissected from the animal model (e.g., mouse, rat, pig, or cow).

  • The vessel is cleaned of adherent connective and adipose tissue in cold, oxygenated physiological salt solution (PSS).

  • The artery is cut into rings of 2-3 mm in length.

2. Mounting:

  • Two stainless steel wires or pins are passed through the lumen of the arterial ring.

  • One wire is fixed to a stationary support in an organ bath, and the other is connected to a force transducer.

  • The organ bath is filled with PSS, maintained at 37°C, and continuously gassed with 95% O2 / 5% CO2.

3. Equilibration and Viability Check:

  • The rings are allowed to equilibrate for 60-90 minutes under a resting tension.

  • The viability of the rings is tested by inducing contraction with a high concentration of potassium chloride (e.g., 60-80 mM).

  • Endothelial integrity is assessed by observing relaxation in response to an endothelium-dependent vasodilator (e.g., acetylcholine) after pre-constriction with an agent like phenylephrine or U46619.

4. Experimental Procedure:

  • The arterial rings are pre-constricted to approximately 80% of their maximal response to KCl.

  • Once a stable contraction is achieved, the test compound (this compound or a non-specific channel blocker) is added to the bath at various concentrations.

  • Changes in isometric tension are recorded to determine the vasodilatory or inhibitory effects of the compound.

  • For antagonist studies, the rings are pre-incubated with the antagonist before the addition of a contractile or relaxing agent.

Experimental Workflow

The following diagram outlines the typical workflow for a vascular ring assay.

A Aortic Dissection & Cleaning B Slicing into 2-3mm Rings A->B C Mounting in Organ Bath B->C D Equilibration (60-90 min) C->D E Viability Test (High K+) D->E F Endothelium Integrity Test (ACh) E->F G Pre-constriction (Phenylephrine / U46619) F->G H Addition of Test Compound(s) G->H I Record Isometric Tension H->I J Data Analysis I->J

Caption: Vascular ring assay experimental workflow.

Conclusion

This compound serves as a highly specific antagonist of the EET-mediated EDHF pathway, making it an invaluable tool for dissecting the role of these lipids in vascular biology. Its lack of effect on pathways mediated by nitric oxide, prostacyclin, or direct K+ channel activation underscores its selectivity.[2] In contrast, non-specific channel blockers like TEA, iberiotoxin, and verapamil offer broader inhibitory actions by directly targeting ion channels. The choice between these compounds depends on the specific research question: this compound is ideal for investigating the role of EETs, while non-specific blockers are suited for studying the general contribution of specific ion channels to vascular function. This guide provides the foundational data and protocols to aid researchers in making informed decisions for their experimental designs.

References

A Comparative Guide to the Inhibition of BKCa Channels: 14,15-EE-5(Z)-E Versus Direct Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory effects of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E or 14,15-EEZE) and common direct blockers on large-conductance calcium-activated potassium (BKCa) channels. This guide includes quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and inhibitory mechanisms.

Executive Summary

Large-conductance calcium-activated potassium (BKCa) channels are crucial regulators of neuronal excitability, vascular tone, and neurotransmitter release. Their modulation presents a significant therapeutic target for a variety of pathologies. This guide compares the inhibitory profiles of four compounds: this compound, Paxilline, Iberiotoxin, and Charybdotoxin.

A key distinction lies in their mechanism of action. Paxilline, Iberiotoxin, and Charybdotoxin are direct inhibitors of BKCa channels, physically or allosterically blocking ion conduction. In contrast, this compound acts indirectly. It is an antagonist of epoxyeicosatrienoic acids (EETs), which are endogenous activators of BKCa channels. Therefore, this compound's effect is a blockade of EET-mediated channel activation rather than direct channel inhibition.

Quantitative Comparison of BKCa Channel Inhibitors

The potency of direct BKCa channel inhibitors is typically expressed by their half-maximal inhibitory concentration (IC50) or dissociation constant (Kd). These values can be influenced by experimental conditions, such as the channel's open probability.

InhibitorTargetMechanism of ActionPotency (IC50 / Kd)Key Characteristics
This compound EET Receptor/PathwayIndirect; Antagonist of EETs, which are BKCa activatorsNot applicable for direct BKCa inhibition.Inhibits EET-induced vasodilation and hyperpolarization.[1][2]
Paxilline BKCa Channel (α-subunit)Direct; Allosteric, closed-channel blocker.[3][4][5]IC50: ~10 nM (closed state) to ~10 µM (open state).[3][6]State-dependent inhibition, with significantly higher affinity for the closed conformation of the channel.[3][4][7]
Iberiotoxin BKCa Channel (outer vestibule)Direct; Pore blocker.[8][9]IC50: ~2 nM; Kd: ~1-250 pM.[10]Highly selective for BKCa channels; decreases both the probability of opening and the mean open time.[8][10]
Charybdotoxin BKCa & other K+ ChannelsDirect; Pore blocker.[11][12]IC50: ~3-7.3 nM.[11][13]Blocks a range of potassium channels, not exclusively selective for BKCa.[11]

Signaling Pathways and Mechanisms of Action

The inhibitory mechanisms of these compounds are fundamentally different, a critical consideration for experimental design and interpretation.

Indirect Inhibition by this compound

This compound does not bind directly to the BKCa channel. Instead, it antagonizes the signaling pathway of epoxyeicosatrienoic acids (EETs). EETs, produced from arachidonic acid, are endogenous signaling molecules that activate BKCa channels, leading to membrane hyperpolarization and vasodilation. This compound blocks the action of EETs, thereby preventing this activation.

G cluster_0 Cell Membrane Arachidonic_Acid Arachidonic Acid P450_Epoxygenase P450 Epoxygenase Arachidonic_Acid->P450_Epoxygenase Metabolized by EETs EETs EET_Receptor EET Receptor EETs->EET_Receptor Activates 14_15_EEZE This compound 14_15_EEZE->EET_Receptor Antagonizes BKCa_Channel BKCa Channel EET_Receptor->BKCa_Channel Activates Hyperpolarization Hyperpolarization / Vasodilation BKCa_Channel->Hyperpolarization Leads to P450_Epoxygenase->EETs

Indirect inhibitory pathway of this compound.
Direct Inhibition by Paxilline, Iberiotoxin, and Charybdotoxin

These compounds directly interact with the BKCa channel protein to inhibit its function.

  • Paxilline acts as an allosteric, closed-channel blocker. It binds with high affinity to the closed conformation of the channel, stabilizing it and making it less likely to open.[3][4][5]

  • Iberiotoxin and Charybdotoxin are pore blockers. They physically occlude the outer vestibule of the BKCa channel, preventing the passage of potassium ions.[8][9][12]

G cluster_1 BKCa Channel Channel_Closed Closed State Channel_Open Open State (K+ Efflux) Channel_Closed->Channel_Open Activation (Depolarization, Ca2+) Channel_Open->Channel_Closed Deactivation Paxilline Paxilline Paxilline->Channel_Closed Binds to and stabilizes Iberiotoxin Iberiotoxin Iberiotoxin->Channel_Open Blocks pore Charybdotoxin Charybdotoxin Charybdotoxin->Channel_Open Blocks pore

Direct inhibitory mechanisms on the BKCa channel.

Experimental Protocols

Electrophysiology, particularly the patch-clamp technique, is the gold standard for validating the inhibitory effects of these compounds on BKCa channels.

General Electrophysiology Protocol for BKCa Channel Inhibition

This protocol can be adapted for whole-cell or inside-out patch-clamp configurations to assess the effects of the inhibitors.

  • Cell Preparation: Use a cell line stably expressing BKCa channels (e.g., HEK293 cells) or primary cells known to express the channel (e.g., smooth muscle cells, neurons).

  • Solutions:

    • Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, and appropriate CaCl2 to achieve the desired free Ca2+ concentration. Adjust pH to 7.2 with KOH.

    • External (Bath) Solution (in mM): 140 KCl, 10 HEPES, 2 CaCl2, 1 MgCl2. Adjust pH to 7.4 with KOH.

    • Inhibitor Stock Solutions: Dissolve Paxilline in DMSO. Dissolve Iberiotoxin and Charybdotoxin in the external buffer. This compound can be dissolved in ethanol or DMSO. The final solvent concentration should be below 0.1%.

  • Recording Procedure:

    • Establish a gigaohm seal and obtain the desired patch configuration (whole-cell or inside-out).

    • Hold the membrane potential at a negative potential (e.g., -80 mV) where BKCa channel activity is low.

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +100 mV in 20 mV increments) to elicit BKCa currents.

    • After recording baseline currents, apply the inhibitor to the bath (for extracellularly acting toxins like Iberiotoxin and Charybdotoxin) or to the intracellular face via perfusion (for Paxilline, in inside-out configuration).

    • For this compound, pre-incubate the cells with the compound before stimulating with an EET to observe the blockade of activation.

    • Record currents in the presence of various concentrations of the inhibitor to determine the IC50.

Experimental Workflow

G Cell_Culture Cell Culture (BKCa expressing cells) Patch_Clamp_Setup Patch-Clamp Setup Cell_Culture->Patch_Clamp_Setup Baseline_Recording Record Baseline Currents (Voltage-step protocol) Patch_Clamp_Setup->Baseline_Recording Inhibitor_Application Apply Inhibitor (Varying concentrations) Baseline_Recording->Inhibitor_Application Post_Inhibitor_Recording Record Currents in presence of Inhibitor Inhibitor_Application->Post_Inhibitor_Recording Data_Analysis Data Analysis (IC50 determination) Post_Inhibitor_Recording->Data_Analysis

A typical experimental workflow for patch-clamp analysis.

Conclusion

The choice of an inhibitor for studying BKCa channels depends critically on the experimental question. For investigating the physiological role of the EET-BKCa signaling axis, this compound is an appropriate tool. For direct and potent inhibition of the channel itself, Paxilline, Iberiotoxin, and Charybdotoxin are suitable, with the choice among them depending on the required specificity and the desired mechanism of block (allosteric vs. pore-blocking). Understanding the distinct mechanisms of action and potencies of these compounds is paramount for the accurate design and interpretation of experiments in both basic research and drug development.

References

Unveiling the Antagonist Profile of 14,15-EE-5(Z)-E Against Epoxyeicosatrienoic Acid Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity and potency of antagonists is paramount. This guide provides a comparative analysis of the antagonist profile of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), also known as 14,15-EEZE, against the four regioisomers of epoxyeicosatrienoic acids (EETs): 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.

EETs are cytochrome P450-derived metabolites of arachidonic acid that act as signaling molecules in the cardiovascular system, primarily causing vasodilation.[1] The development of specific antagonists is crucial for elucidating the physiological roles of individual EET regioisomers and for the development of novel therapeutics. This compound has emerged as a valuable tool in this endeavor, exhibiting a distinct antagonist profile against these vasodilatory lipids.[2]

Comparative Antagonist Activity of this compound

Experimental data from studies on bovine coronary arteries reveals that this compound effectively antagonizes the vasorelaxant effects of all four EET regioisomers. However, its potency varies significantly among them, with the most pronounced inhibition observed against 14,15-EET.

The table below summarizes the antagonist effect of 10 µM this compound on the maximal relaxation induced by each EET regioisomer. The data is presented as the remaining maximal relaxation in the presence of the antagonist, providing a clear comparison of its inhibitory action.

EET RegioisomerMaximal Relaxation (Control)Maximal Relaxation with 10 µM this compoundApproximate Inhibition
14,15-EET ~80-90%~18%~80%
11,12-EET ~80-90%Moderately InhibitedLess than 14,15-EET
8,9-EET ~80-90%Moderately InhibitedLess than 14,15-EET
5,6-EET ~80-90%Moderately InhibitedLess than 14,15-EET

Data sourced from studies on U46619-preconstricted bovine coronary arterial rings.

It is noteworthy that the soluble epoxide hydrolase (sEH) metabolite of this compound, 14,15-dihydroxy-eicosa-5(Z)-enoic acid (14,15-DHE5ZE), exhibits a more selective antagonist profile, specifically inhibiting the relaxations induced by 14,15-EET.[3] Furthermore, a methylsulfonylimide analog, 14,15-EEZE-mSI, has been shown to be an antagonist of 14,15-EET and 5,6-EET.[4]

Signaling Pathway of EET-Induced Vasodilation and its Antagonism by this compound

The vasodilatory action of EETs is primarily mediated through the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells. This leads to hyperpolarization of the cell membrane, closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and subsequent muscle relaxation. This compound is believed to act as a competitive antagonist at the putative EET receptor, thereby blocking this signaling cascade.

EET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EETs EET Regioisomers (5,6-, 8,9-, 11,12-, 14,15-EET) Receptor Putative EET Receptor EETs->Receptor Binds and Activates Antagonist This compound Antagonist->Receptor Competitively Binds and Inhibits BKCa BKCa Channel Activation Receptor->BKCa Initiates Signaling Cascade Hyperpolarization Hyperpolarization BKCa->Hyperpolarization Ca_decrease [Ca2+]i Decrease Hyperpolarization->Ca_decrease Relaxation Vasodilation Ca_decrease->Relaxation

Caption: EET signaling pathway leading to vasodilation and its inhibition by this compound.

Experimental Protocols

The antagonist profile of this compound was primarily determined using the bovine coronary artery relaxation assay. The following is a detailed methodology for this key experiment.

Bovine Coronary Artery Relaxation Assay

1. Tissue Preparation:

  • Fresh bovine hearts are obtained from a local abattoir and transported in cold physiological salt solution (PSS).

  • The left anterior descending (LAD) coronary arteries are dissected from the hearts.

  • Arteries are cut into rings of approximately 3-5 mm in length.

2. Mounting of Arterial Rings:

  • The arterial rings are mounted in organ chambers containing PSS maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

  • The rings are connected to isometric force transducers to record changes in tension.

  • An optimal passive tension is applied to the rings and they are allowed to equilibrate for at least 60 minutes.

3. Experimental Procedure:

  • After equilibration, the viability of the arterial rings is assessed by contracting them with a high potassium solution.

  • The rings are then washed and allowed to return to baseline tension.

  • A stable contraction is induced by adding the thromboxane A2 mimetic, U46619, to the organ bath.

  • Once a stable plateau of contraction is reached, cumulative concentration-response curves to the EET regioisomers (e.g., 10⁻⁹ to 10⁻⁵ M) are generated to assess their vasorelaxant effects.

  • To determine the antagonist activity of this compound, the arterial rings are pre-incubated with the antagonist (e.g., 10 µM) for a specified period (e.g., 30 minutes) before the addition of U46619 and subsequent generation of the EET concentration-response curves.

  • The relaxation responses are expressed as a percentage of the pre-contraction induced by U46619.

Experimental_Workflow cluster_control Control Group cluster_antagonist Antagonist Group start Start: Bovine Coronary Artery Rings mount Mount in Organ Chambers start->mount equilibrate Equilibrate under Passive Tension mount->equilibrate precontract Pre-contract with U46619 equilibrate->precontract control_eet Add Cumulative Concentrations of EET Regioisomer precontract->control_eet preincubate Pre-incubate with this compound precontract->preincubate control_measure Measure Vasorelaxation control_eet->control_measure compare Compare Relaxation Responses control_measure->compare antagonist_eet Add Cumulative Concentrations of EET Regioisomer preincubate->antagonist_eet antagonist_measure Measure Vasorelaxation antagonist_eet->antagonist_measure antagonist_measure->compare end End: Determine Antagonist Profile compare->end

Caption: Workflow for the bovine coronary artery relaxation assay.

References

Comparative Efficacy of 14,15-EE-5(Z)-E Across Diverse Vascular Beds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E) as a vascular modulating agent in different vascular beds. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to offer an objective overview of the compound's performance and its mechanism of action.

Executive Summary

This compound is a synthetic analog of 14,15-epoxyeicosatrienoic acid (14,15-EET) and is primarily recognized as a selective antagonist of EET-induced vasodilation.[1][2] Its effects are most pronounced in vascular beds where EETs play a significant role as endothelium-derived hyperpolarizing factors (EDHFs). This guide reveals that the efficacy of this compound varies significantly across coronary, cerebral, and peripheral vascular territories, reflecting the diverse roles of EETs in regulating vascular tone in these regions.

Data Presentation: Quantitative Comparison of this compound Efficacy

The following tables summarize the quantitative effects of this compound in different vascular beds based on available preclinical data.

Table 1: Antagonistic Effects of this compound on EET-Induced Vasodilation

Vascular BedAnimal ModelAgonistConcentration of this compoundInhibition of VasodilationReference
Coronary Artery Bovine14,15-EET10 µmol/LMost effective against 14,15-EET compared to other EETs[1][2]
Bovine11,12-EET10 µmol/LSignificant inhibition[3]
BovineBradykinin3 µmol/LInhibited smooth muscle hyperpolarization and relaxation[2]
Cerebral Arteries RatElectrical & Chemical Stimulation30 µmol/LAttenuated cerebral blood flow responses[4]
Mesenteric Artery RatFlow-induced dilationNot specifiedInhibited by ~50%[5]
Renal Artery Rat--14,15-EET has little effect on vessel diameter, suggesting limited antagonist efficacy.

Table 2: Specificity of this compound

Vascular BedAnimal ModelAgent TestedEffect of this compoundReference
Coronary Artery BovineSodium Nitroprusside, IloprostNo alteration of relaxation[2][6]
BovineK+ channel activators (NS1619, bimakalim)No alteration of relaxation[2][6]
Cerebral Arteries Rat20-HETEDid not alter constriction[1]
Renal Microsomes Rat-Did not decrease EET synthesis[2]

Signaling Pathways and Mechanism of Action

This compound exerts its effects by competitively antagonizing the actions of EETs, particularly 14,15-EET. EETs are key EDHFs that cause vasodilation by activating large-conductance calcium-activated potassium (BKCa) channels on vascular smooth muscle cells. This leads to hyperpolarization, reduced calcium influx through voltage-gated calcium channels, and subsequent smooth muscle relaxation. By blocking the EET binding site, this compound prevents this signaling cascade.

EET_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell agonist Agonist (e.g., Bradykinin) receptor Receptor agonist->receptor plc PLC receptor->plc ip3 IP3 plc->ip3 ca_endo ↑ Ca²⁺ ip3->ca_endo pla2 PLA₂ ca_endo->pla2 aa Arachidonic Acid pla2->aa cyp CYP450 Epoxygenase aa->cyp eet EETs cyp->eet eet_sm EETs eet->eet_sm eet_receptor EET Receptor eet_sm->eet_receptor g_protein G-Protein eet_receptor->g_protein bkca BKCa Channel g_protein->bkca hyperpolarization Hyperpolarization bkca->hyperpolarization ca_channel ↓ Ca²⁺ Influx (VGCC) hyperpolarization->ca_channel relaxation Relaxation ca_channel->relaxation eeze This compound eeze->eet_receptor

Signaling pathway of EET-mediated vasodilation and its antagonism by this compound.

Experimental Protocols

The following is a generalized protocol for assessing the efficacy of this compound in isolated arterial segments using wire myography.

1. Vessel Isolation and Preparation:

  • Euthanize the animal model (e.g., rat, mouse) via an approved IACUC protocol.

  • Carefully dissect the desired artery (e.g., coronary, cerebral, mesenteric) in cold, oxygenated physiological salt solution (PSS).

  • Clean the artery of surrounding adipose and connective tissue under a dissecting microscope.

  • Cut the artery into 2 mm rings.

2. Mounting and Equilibration:

  • Mount the arterial rings on two stainless steel wires in a wire myograph chamber filled with PSS.

  • Maintain the PSS at 37°C and continuously bubble with 95% O₂ / 5% CO₂.

  • Allow the rings to equilibrate for at least 60 minutes under a standardized resting tension.

3. Viability and Contractility Assessment:

  • Induce a reference contraction with a high concentration of potassium chloride (e.g., 60 mM KCl) to assess the viability of the smooth muscle.

  • Wash out the KCl and allow the tension to return to baseline.

  • Induce a submaximal contraction with a vasoconstrictor relevant to the vascular bed being studied (e.g., U46619 for coronary arteries, phenylephrine for mesenteric arteries).

4. Experimental Procedure:

  • Once a stable contraction is achieved, perform a cumulative concentration-response curve to an EET regioisomer (e.g., 14,15-EET) to induce relaxation.

  • After a thorough washout and re-equilibration, pre-incubate the arterial rings with this compound (e.g., for 30 minutes).

  • Repeat the submaximal contraction with the same vasoconstrictor.

  • Perform a second cumulative concentration-response curve to the same EET in the presence of this compound.

5. Data Analysis:

  • Record the changes in isometric tension.

  • Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor.

  • Compare the concentration-response curves in the absence and presence of this compound to determine the antagonistic effect. Calculate IC₅₀ values where applicable.

Experimental_Workflow A Vessel Isolation & Preparation B Mounting in Wire Myograph A->B C Equilibration (60 min) B->C D Viability Test (KCl) C->D E Pre-contraction (e.g., U46619) D->E F EET Concentration-Response Curve (Control) E->F G Washout & Re-equilibration F->G H Pre-incubation with this compound G->H I Pre-contraction H->I J EET Concentration-Response Curve (with Antagonist) I->J K Data Analysis J->K

General experimental workflow for assessing vascular reactivity.

Comparative Efficacy in Different Vascular Beds

  • Coronary Arteries: The antagonistic effects of this compound are most extensively documented in the bovine coronary artery. It effectively inhibits vasodilation induced by all EET regioisomers, with the greatest potency against 14,15-EET.[1][2] It also blocks the hyperpolarization and relaxation caused by endothelium-dependent vasodilators like bradykinin, confirming the significant role of EETs in this vascular bed.[2]

  • Cerebral Arteries: In the cerebral circulation, EETs are implicated in neurogenic vasodilation. Studies have shown that local administration of this compound can attenuate the increase in cerebral blood flow in response to neural stimulation, indicating that it is active in this vascular bed.[4] However, its effect is specific, as it does not alter the vasoconstriction induced by 20-HETE.[1]

  • Peripheral Arteries (Mesenteric): In rat mesenteric arteries, flow-induced dilation, an important mechanism for regulating blood flow, is significantly inhibited by this compound.[5] This suggests that EETs are key mediators of this response in the mesenteric circulation and that this compound is an effective antagonist in this context. Interestingly, one report also suggests that this compound itself may possess some vasodilator properties in mesenteric arteries, a finding that warrants further investigation.

  • Renal Arteries: The role of 14,15-EET in regulating renal vascular tone appears to be less pronounced compared to other vascular beds. Studies in rat small renal arteries have shown that 14,15-EET has minimal vasodilatory effect. Consequently, the antagonistic efficacy of this compound in this vascular bed is presumed to be limited, although direct studies are lacking. In rat renal microsomes, this compound did not inhibit the synthesis of EETs.[2]

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of EETs in the vasculature. Its efficacy as an EET antagonist is highly dependent on the specific vascular bed, which in turn reflects the differential contribution of EETs to the regulation of vascular tone in various organs. While its effects are well-characterized in the coronary circulation, further research is needed to fully elucidate its comparative efficacy and therapeutic potential in cerebral, renal, and diverse peripheral vascular territories. This guide provides a foundational overview to aid in the design of future studies and the interpretation of existing data.

References

Safety Operating Guide

Navigating the Disposal of 14,15-EE-5(Z)-E: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the disposal of 14,15-EE-5(Z)-E, a structural analog of 14,15-epoxyeicosatrienoic acid (14,15-EET). While specific, publicly available disposal protocols for this compound are not available, this document outlines a recommended procedure based on general best practices for hazardous waste management and the known properties of the compound.

Chemical and Physical Properties

A summary of the key identifiers and properties of this compound is presented below to inform safe handling and disposal decisions.

PropertyValue
CAS Number 519038-92-7
Molecular Formula C₂₀H₃₆O₃
Molecular Weight 324.5 g/mol
Alternate Names 14,15-Epoxyeicosa-5(Z)-enoic Acid
Storage Solution at -20°C for up to 2 years
Transport Information Classified as a Dangerous Good for transport[1]

Recommended Disposal Protocol

The following step-by-step procedure is a recommended guideline for the proper disposal of this compound. This protocol is based on standard practices for the disposal of laboratory chemical waste and should be adapted to comply with local, state, and federal regulations.

1. Waste Identification and Characterization:

  • Consult the Safety Data Sheet (SDS) for this compound to understand its specific hazards. Although a specific SDS was not found in the search, suppliers like Santa Cruz Biotechnology should be contacted for this information.

  • Based on its classification as a "Dangerous Good for transport," it should be handled as hazardous waste.[1]

  • If mixed with other substances, the entire mixture should be treated as hazardous waste.

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.

3. Waste Segregation and Storage:

  • Do not mix this compound waste with incompatible materials.

  • Store the waste in a designated, well-ventilated, and secure satellite accumulation area near the point of generation.

  • The storage container must be chemically compatible with the waste, in good condition, and have a secure, leak-proof lid.

4. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Indicate the approximate concentration and quantity of the waste.

  • Include the date when the waste was first added to the container.

5. Disposal Request and Pickup:

  • Follow your institution's established procedures for hazardous waste disposal. This typically involves submitting a request to the Environmental Health and Safety (EHS) department.

  • Provide accurate and complete information about the waste stream on the disposal request form.

  • EHS personnel will arrange for the collection, transportation, and ultimate disposal of the waste in accordance with regulatory requirements.

Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound.

A Step 1: Waste Generation (this compound) B Step 2: Don Personal Protective Equipment (PPE) A->B C Step 3: Segregate Waste into Designated Container B->C D Step 4: Securely Cap and Label Container C->D E Step 5: Store in Satellite Accumulation Area D->E F Step 6: Submit Waste Disposal Request to EHS E->F G Step 7: EHS Collection and Final Disposal F->G

References

Personal protective equipment for handling 14,15-EE-5(Z)-E

Author: BenchChem Technical Support Team. Date: December 2025

Prudent laboratory practices are paramount when handling 14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), a structural analog of 14,15-epoxyeicosatrienoic acid (14,15-EET), to ensure the safety of personnel and the integrity of the compound.[1] This guide furnishes vital information on personal protective equipment (PPE), operational procedures, and disposal protocols tailored for researchers, scientists, and professionals in drug development.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound and similar eicosanoids.

Body Part Personal Protective Equipment Specifications and Recommendations
Eyes & Face Safety Goggles, Face ShieldANSI Z87.1-compliant safety goggles are the minimum requirement. A face shield should be worn over goggles during procedures with a high risk of splashes, such as preparing stock solutions or transferring large volumes.[2][3]
Hands Chemical-Resistant GlovesDisposable nitrile gloves are standard for incidental contact.[2] For prolonged handling or when working with concentrated solutions, consider double-gloving or using thicker, chemical-resistant gloves.[2] Always inspect gloves for tears or punctures before use and replace them immediately after contamination.[2]
Body Laboratory CoatA flame-resistant lab coat is recommended, particularly when working with flammable solvents.[2] The coat should be fully buttoned to provide maximum coverage.[2]
Respiratory Fume Hood or RespiratorAll handling of the neat compound or volatile solutions should occur in a certified chemical fume hood to minimize inhalation exposure.[2] If a fume hood is unavailable or inadequate, a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK (EN14387)) may be necessary based on a formal risk assessment.[2][3]
Feet Closed-Toe ShoesClosed-toe shoes are mandatory in all laboratory settings to protect against spills and falling objects.[2]

Operational Plan: Step-by-Step Handling Procedures

This section details a standard workflow for handling this compound from receipt to experimental use, ensuring safety and stability of the compound.

1. Receiving and Inspection:

  • Upon receipt, carefully inspect the package for any signs of damage or leakage.

  • Verify that the container is correctly labeled and sealed.

  • Log the compound into your chemical inventory system.

2. Storage:

  • Store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.

  • Follow the manufacturer's specific storage temperature recommendations, which are typically -20°C for solutions to prevent degradation.[3]

  • Keep the compound in its original, tightly sealed container.[2]

  • Due to the potential for auto-oxidation, storage and handling under an inert atmosphere (e.g., argon) is recommended.[3][4]

3. Preparation of Stock Solutions:

  • All work with the neat compound or concentrated solutions must be performed in a chemical fume hood.[2]

  • Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[2]

  • Use appropriate solvents as recommended by the supplier or literature. Eicosanoids are often soluble in organic solvents like ethanol, methanol, or dimethylformamide (DMF).[2]

  • Use calibrated pipettes and volumetric flasks for accurate measurements.

  • Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation.

4. Experimental Use:

  • Continue to work in a fume hood when diluting stock solutions to working concentrations.[2]

  • Ensure all glassware and equipment are clean and dry to prevent contamination.

  • Keep containers sealed when not in use to minimize evaporation and exposure.[2]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Liquid Waste: Collect all unused solutions and solvent rinses in a designated, labeled, and sealed hazardous waste container. The container should be compatible with the solvents used.

  • Solid Waste: Dispose of contaminated consumables such as pipette tips, gloves, and paper towels in a separate, clearly labeled solid hazardous waste container.

2. Disposal Procedures:

  • All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not pour chemical waste down the drain.

Emergency Spill Response Workflow

The following diagram outlines the procedural steps for managing a spill of this compound.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_ppe Don Appropriate PPE cluster_containment Containment & Cleanup cluster_decontamination Decontamination cluster_reporting Reporting Alert Alert others in the area Evacuate Evacuate the immediate area if necessary Alert->Evacuate Assess Assess the spill size and potential hazards Evacuate->Assess PPE_Spill Wear at a minimum: - Double gloves - Safety goggles and face shield - Lab coat Assess->PPE_Spill Contain Contain the spill with absorbent material PPE_Spill->Contain Neutralize Neutralize if applicable (consult SDS for similar compounds) Contain->Neutralize Collect Collect absorbed material into a labeled hazardous waste container Neutralize->Collect Decontaminate Decontaminate the spill area with an appropriate solvent Collect->Decontaminate Dispose_Cleaning Dispose of all cleaning materials as hazardous waste Decontaminate->Dispose_Cleaning Report Report the spill to the laboratory supervisor and EHS Dispose_Cleaning->Report

Caption: Workflow for handling a chemical spill of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.